Product packaging for Chiglitazar(Cat. No.:CAS No. 743438-45-1)

Chiglitazar

货号: B606645
CAS 编号: 743438-45-1
分子量: 572.6 g/mol
InChI 键: QNLWMPLUWMWDMQ-YTTGMZPUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Chiglitazar (also known as Carfloglitazar) is a novel, orally active peroxisome proliferator-activated receptor (PPAR) pan-agonist developed for type 2 diabetes research . Its primary research value lies in its balanced activation of all three PPAR subtypes (PPARα, PPARγ, and PPARδ), offering a comprehensive approach to correcting metabolic disorders . This mechanism provides a multifaceted strategy for investigating pathways related to insulin resistance and dyslipidemia . As a pan-PPAR agonist, this compound modulates key metabolic pathways. Activation of PPARγ enhances insulin sensitivity and glucose homeostasis in adipose tissue, while PPARα activation promotes fatty acid oxidation in the liver, improving lipid profiles . Concurrently, PPARδ activation increases energy expenditure and fatty acid oxidation across various tissues, including skeletal muscle . This synergistic activity makes this compound a valuable tool for studying complex metabolic syndromes. Preclinical and clinical studies highlight its efficacy in improving glycemic control and mitigating cardiovascular risk factors, with a favorable safety profile that shows a reduced incidence of adverse effects like significant weight gain compared to selective PPARγ agonists . Furthermore, recent clinical analyses have employed machine learning to identify patient characteristics, such as sex, BMI, HbA1c, HDL, and fasting insulin levels, that predict a greater glycemic response to this compound, advancing the field of personalized diabetes therapeutics . This compound is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H29FN2O4 B606645 Chiglitazar CAS No. 743438-45-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-3-[4-(2-carbazol-9-ylethoxy)phenyl]-2-[2-(4-fluorobenzoyl)anilino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H29FN2O4/c37-26-17-15-25(16-18-26)35(40)30-9-1-4-10-31(30)38-32(36(41)42)23-24-13-19-27(20-14-24)43-22-21-39-33-11-5-2-7-28(33)29-8-3-6-12-34(29)39/h1-20,32,38H,21-23H2,(H,41,42)/t32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLWMPLUWMWDMQ-YTTGMZPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)CC(C(=O)O)NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)C[C@@H](C(=O)O)NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H29FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00225352
Record name Chiglitazar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

743438-45-1
Record name Chiglitazar
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0743438451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chiglitazar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHIGLITAZAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6EJV1J6Y0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Chiglitazar's Pan-Agonist Activity on PPAR Alpha, Gamma, and Delta: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiglitazar is a novel, non-thiazolidinedione (TZD) peroxisome proliferator-activated receptor (PPAR) pan-agonist.[1][2] As a modulator of all three PPAR subtypes—alpha (α), gamma (γ), and delta (δ)—this compound offers a multi-faceted approach to the treatment of type 2 diabetes mellitus (T2DM) and associated metabolic disorders.[3][4] This technical guide provides an in-depth overview of this compound's activation of PPARα, PPARγ, and PPARδ, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental evaluation.

Mechanism of Action

This compound functions as a ligand for PPARs, which are nuclear receptors that regulate gene expression. Upon activation by a ligand like this compound, the PPAR receptor forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[5]

The pan-agonist nature of this compound allows it to simultaneously influence multiple metabolic pathways:

  • PPARα activation is primarily associated with the regulation of fatty acid metabolism, leading to a reduction in triglycerides.

  • PPARγ activation is crucial for improving insulin sensitivity and glucose metabolism.

  • PPARδ activation plays a role in enhancing fatty acid oxidation and improving lipid profiles.

This balanced activation of all three PPAR subtypes is believed to contribute to this compound's robust glycemic and lipid control with a potentially favorable side-effect profile compared to selective PPAR agonists.

Data Presentation

The following tables summarize the quantitative data on this compound's in vitro and in vivo activity.

Table 1: In Vitro Transactivation Activity of this compound on PPAR Subtypes

PPAR SubtypeEC50 (μM)
PPARα1.2
PPARγ0.08
PPARδ1.7

(Data sourced from multiple studies)

Note on Binding Affinity: While the transactivation data (EC50 values) are readily available and indicate the functional potency of this compound, specific binding affinity data (Ki or IC50 values from direct binding assays) for each PPAR subtype are not consistently reported in publicly available literature.

Table 2: Summary of Key Preclinical In Vivo Efficacy Data for this compound in MSG Obese Rats

ParameterTreatment GroupResult
Plasma TriglyceridesThis compound (5, 10, 20 mg/kg)Significant reduction compared to control
Total CholesterolThis compound (5, 10, 20 mg/kg)Significant reduction compared to control
Non-esterified Fatty Acids (NEFA)This compound (5, 10, 20 mg/kg)Significant reduction compared to control
Hepatic TriglyceridesThis compound (5, 10, 20 mg/kg)Significant reduction compared to control
Insulin Sensitivity IndexThis compound (5, 10, 20 mg/kg)Significant increase compared to control

(Data from a study in monosodium L-glutamate (MSG) obese rats)

Table 3: Summary of Key Phase III Clinical Trial Efficacy Data for this compound (24 weeks)

ParameterThis compound 32 mgThis compound 48 mgPlacebo
Change in HbA1c (%) -0.87 (placebo-adjusted)-1.05 (placebo-adjusted)-
Fasting Plasma Glucose (mmol/L) Significant reduction vs. placeboSignificant reduction vs. placebo-
2-hour Postprandial Glucose (mmol/L) Significant reduction vs. placeboSignificant reduction vs. placebo-
Triglycerides Significant reduction vs. placeboSignificant reduction vs. placebo-

(Data from a randomized, double-blind, placebo-controlled, phase 3 trial)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

PPAR Binding Assay (General Protocol for TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay, a common method for determining the binding affinity of a compound to a nuclear receptor.

a. Materials:

  • GST-tagged PPAR Ligand Binding Domain (LBD) for each subtype (α, γ, δ)

  • Terbium-labeled anti-GST antibody (donor fluorophore)

  • Fluorescently labeled pan-PPAR ligand (e.g., Fluormone™ Pan-PPAR Green) (acceptor fluorophore)

  • Assay buffer (e.g., TR-FRET PPAR Assay Buffer)

  • Test compound (this compound) and a known reference ligand

  • 384-well microplates

  • TR-FRET-compatible plate reader

b. Method:

  • Prepare a dilution series of this compound and the reference ligand in the assay buffer.

  • Add the fluorescently labeled pan-PPAR ligand to each well of the microplate.

  • Add the diluted this compound or reference ligand to the appropriate wells. Include wells with no compound as a control.

  • Prepare a mixture of the GST-tagged PPAR-LBD and the terbium-labeled anti-GST antibody in the assay buffer.

  • Add the PPAR-LBD/antibody mixture to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 1-3 hours) to allow the binding reaction to reach equilibrium.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of approximately 340 nm and emission wavelengths of approximately 495 nm (terbium emission) and 520 nm (FRET signal).

  • Calculate the ratio of the emission at 520 nm to that at 495 nm.

  • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based PPAR Transactivation Assay

This assay measures the ability of a compound to activate the transcriptional activity of a PPAR subtype in a cellular context.

a. Materials:

  • Mammalian cell line (e.g., HEK293T, CV-1)

  • Expression plasmid for the full-length PPAR subtype or a chimera of the GAL4 DNA-binding domain and the PPAR LBD

  • Reporter plasmid containing a luciferase gene downstream of PPREs or a GAL4 upstream activating sequence

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compound (this compound) and a known reference agonist

  • Luciferase assay reagent

  • Luminometer

b. Method:

  • Seed the cells in 96-well plates and allow them to attach overnight.

  • Co-transfect the cells with the PPAR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

  • After incubation to allow for plasmid expression (e.g., 24 hours), replace the medium with fresh medium containing a dilution series of this compound or the reference agonist. Include a vehicle control.

  • Incubate the cells with the compounds for a specified period (e.g., 24 hours).

  • Lyse the cells and add the luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to cell viability.

  • Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Studies in Diabetic Mouse Models (e.g., db/db mice)

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a diabetic animal model.

a. Materials:

  • Diabetic mice (e.g., male db/db mice) and lean littermate controls

  • This compound and vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood glucose meter and test strips

  • Equipment for blood collection (e.g., tail vein lancets, micro-hematocrit tubes)

  • Analytical equipment for measuring plasma insulin, triglycerides, and other metabolic parameters

b. Method:

  • Acclimate the animals to the housing conditions for at least one week.

  • Randomize the diabetic mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control like rosiglitazone).

  • Administer this compound or vehicle daily by oral gavage for a specified duration (e.g., 4-8 weeks).

  • Monitor body weight and food intake regularly throughout the study.

  • Measure fasting blood glucose levels at regular intervals (e.g., weekly).

  • At the end of the treatment period, perform an oral glucose tolerance test (OGTT) or an insulin tolerance test (ITT) to assess glucose homeostasis and insulin sensitivity.

  • At the termination of the study, collect blood samples for the analysis of plasma insulin, triglycerides, cholesterol, and non-esterified fatty acids.

  • Collect tissues (e.g., liver, adipose tissue, muscle) for gene expression analysis of PPAR target genes.

  • Analyze the data using appropriate statistical methods to determine the effects of this compound treatment compared to the control group.

Mandatory Visualizations

The following diagrams illustrate key aspects of this compound's activity and evaluation.

PPAR_Signaling_Pathway cluster_ppars PPAR Subtypes This compound This compound PPAR_RXR PPAR/RXR Heterodimer This compound->PPAR_RXR Binds & Activates PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg PPARd PPARδ This compound->PPARd PPRE PPRE PPAR_RXR->PPRE Binds to TargetGenes Target Genes (Metabolism, etc.) PPRE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation MetabolicEffects Metabolic Effects (Improved Insulin Sensitivity, Lipid Regulation) Proteins->MetabolicEffects Mediate PPARa->PPAR_RXR PPARg->PPAR_RXR PPARd->PPAR_RXR

Caption: this compound's pan-PPAR activation signaling pathway.

Experimental_Workflow start Compound Synthesis (this compound) in_vitro In Vitro Assays start->in_vitro binding Binding Affinity (TR-FRET) in_vitro->binding transactivation Transactivation (Luciferase Assay) in_vitro->transactivation gene_expression Gene Expression (qRT-PCR) in_vitro->gene_expression in_vivo In Vivo Studies (Diabetic Models) in_vitro->in_vivo efficacy Efficacy Assessment (Glucose, Lipids) in_vivo->efficacy safety Safety/Tox Assessment in_vivo->safety clinical Clinical Trials in_vivo->clinical phase1 Phase I clinical->phase1 phase2 Phase II phase1->phase2 phase3 Phase III phase2->phase3 end Drug Approval phase3->end

Caption: Experimental workflow for this compound evaluation.

Logical_Relationship This compound This compound (Pan-PPAR Agonist) ppara PPARα Activation This compound->ppara pparg PPARγ Activation This compound->pparg ppard PPARδ Activation This compound->ppard lipid Lipid Metabolism (↓ Triglycerides) ppara->lipid glucose Glucose Homeostasis (↑ Insulin Sensitivity) pparg->glucose energy Energy Expenditure (↑ Fatty Acid Oxidation) ppard->energy outcome Comprehensive Metabolic Control lipid->outcome glucose->outcome energy->outcome

Caption: Logical relationship of this compound's pan-agonist profile.

References

Chiglitazar: A Pan-PPAR Agonist Approach to Combating Insulin Resistance and Dyslipidemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chiglitazar is a novel, non-thiazolidinedione (TZD) peroxisome proliferator-activated receptor (PPAR) pan-agonist that has demonstrated significant potential in the management of type 2 diabetes mellitus (T2DM) by concurrently addressing insulin resistance and dyslipidemia. As a pan-agonist, this compound activates all three PPAR isoforms (α, γ, and δ), leading to a broad spectrum of metabolic benefits. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical efficacy, and key experimental methodologies used to characterize the effects of this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of metabolic therapeutics.

Introduction

Insulin resistance and dyslipidemia are hallmark features of T2DM and major contributors to cardiovascular morbidity and mortality. While existing therapies often target these issues individually, there is a compelling need for agents that can offer a more holistic metabolic correction. This compound, by activating PPARα, PPARγ, and PPARδ, engages multiple pathways involved in glucose homeostasis, lipid metabolism, and energy expenditure. This multi-faceted approach is designed to improve insulin sensitivity, regulate blood glucose levels, and correct atherogenic dyslipidemia, potentially offering a more comprehensive treatment strategy for T2DM and related metabolic disorders.

Mechanism of Action: A Pan-PPAR Agonist Strategy

This compound's therapeutic effects are rooted in its ability to function as a pan-agonist of the PPAR nuclear receptor family. PPARs are ligand-activated transcription factors that play critical roles in the regulation of gene expression involved in metabolism. The three PPAR isoforms—α, γ, and δ—have distinct tissue distributions and physiological functions.

  • PPARα Activation: Primarily expressed in the liver, kidney, heart, and skeletal muscle, PPARα is a key regulator of fatty acid catabolism. Activation of PPARα by this compound enhances the expression of genes involved in fatty acid uptake, β-oxidation, and triglyceride clearance. This leads to a reduction in circulating triglycerides and an improvement in the overall lipid profile.[1]

  • PPARγ Activation: Abundantly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis and insulin sensitivity. This compound-mediated activation of PPARγ promotes the differentiation of preadipocytes into mature fat cells, which are more efficient at storing fatty acids, thereby reducing lipotoxicity in other tissues like the liver and muscle. This action, coupled with the upregulation of genes involved in glucose uptake, contributes significantly to improved insulin sensitivity.[1]

  • PPARδ Activation: Ubiquitously expressed, with high levels in skeletal muscle and adipose tissue, PPARδ plays a role in fatty acid oxidation and energy expenditure. Its activation by this compound is thought to contribute to the overall improvement in lipid metabolism and insulin sensitivity.[1]

The balanced activation of all three PPAR isoforms by this compound is believed to provide a synergistic effect on glucose and lipid metabolism, potentially leading to better glycemic control and a more favorable cardiovascular risk profile compared to selective PPAR agonists.[1]

Signaling Pathway of this compound

Chiglitazar_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_effects Metabolic Effects This compound This compound PPARa PPARα This compound->PPARa Activates PPARg PPARγ This compound->PPARg Activates PPARd PPARδ This compound->PPARd Activates RXR RXR PPARa->RXR Heterodimerizes with PPARg->RXR Heterodimerizes with PPARd->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to Insulin_Sensitivity ↑ Insulin Sensitivity PPRE->Insulin_Sensitivity Glucose_Uptake ↑ Glucose Uptake PPRE->Glucose_Uptake Triglyceride_Clearance ↑ Triglyceride Clearance PPRE->Triglyceride_Clearance FA_Oxidation ↑ Fatty Acid Oxidation PPRE->FA_Oxidation Insulin_Resistance ↓ Insulin Resistance Insulin_Sensitivity->Insulin_Resistance Glucose_Uptake->Insulin_Resistance Dyslipidemia ↓ Dyslipidemia Triglyceride_Clearance->Dyslipidemia FA_Oxidation->Dyslipidemia

Caption: this compound activates PPAR isoforms, leading to metabolic improvements.

Quantitative Data Summary

The efficacy of this compound in improving insulin sensitivity and lipid profiles has been demonstrated in both preclinical and clinical studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro PPAR Transactivation Activity of this compound
PPAR IsotypeThis compound EC₅₀ (μM)
PPARα1.2
PPARγ0.08
PPARδ1.7

EC₅₀ (Half maximal effective concentration) values indicate the concentration of this compound required to elicit 50% of the maximal response in a transactivation assay.

Table 2: Preclinical Efficacy of this compound in MSG-Induced Obese Rats
ParameterControl (Vehicle)This compound (10 mg/kg)Rosiglitazone (5 mg/kg)
Plasma Insulin (mU/L)63.4 ± 9.723.8 ± 1.6 38.8 ± 3.2
Insulin Sensitivity Index2.0 ± 0.25.2 ± 0.4 3.2 ± 0.3
HOMA-IRHighSignificantly ReducedSignificantly Reduced
Plasma Triglycerides (mmol/L)ElevatedSignificantly ReducedModestly Reduced
Plasma Total Cholesterol (mmol/L)ElevatedSignificantly ReducedNo Significant Change
Plasma NEFA (mmol/L)ElevatedSignificantly ReducedSignificantly Reduced
Plasma LDL-C (mmol/L)ElevatedSignificantly ReducedNo Significant Change

*Data are presented as mean ± SEM. *p<0.01 vs. Control. NEFA: Non-esterified fatty acids; LDL-C: Low-density lipoprotein cholesterol.[2]

Table 3: Phase 3 Clinical Trial (CMAP) Efficacy Data (24 Weeks)
ParameterPlacebo (n=202)This compound 32 mg (n=167)This compound 48 mg (n=166)
HbA1c (%)
Baseline (Mean)8.08.08.0
Change from Baseline (LS Mean)-0.18-1.05-1.23
Placebo-Adjusted Difference (95% CI)--0.87 (-1.10 to -0.65) -1.05 (-1.29 to -0.81)
Fasting Plasma Glucose (mmol/L)
Baseline (Mean)9.89.99.7
Change from Baseline (LS Mean)-0.4-2.1-2.5
Triglycerides (mmol/L)
Baseline (Median)1.81.91.9
% Change from Baseline (Median)-1.1-18.8-25.0

*LS Mean: Least Squares Mean; CI: Confidence Interval. **p<0.0001 vs. Placebo.

Table 4: Phase 3 Clinical Trial (CMAS) Efficacy Data vs. Sitagliptin (24 Weeks)
ParameterSitagliptin 100 mg (n=248)This compound 32 mg (n=245)This compound 48 mg (n=246)
HbA1c (%)
Change from Baseline (LS Mean)-1.39-1.40-1.47
Mean Difference vs. Sitagliptin (95% CI)--0.04 (-0.22 to 0.15)-0.08 (-0.27 to 0.10)
Fasting Plasma Glucose (mmol/L)
Change from Baseline (LS Mean)-1.5-2.4-2.7
HOMA-IR
Change from Baseline (LS Mean)-1.2-2.8-3.4

HOMA-IR: Homeostatic Model Assessment of Insulin Resistance. The trial demonstrated non-inferiority of both this compound doses to sitagliptin for HbA1c reduction.

Key Experimental Protocols

The characterization of this compound's effects on insulin resistance and dyslipidemia has relied on a variety of established in vitro and in vivo experimental models.

In Vitro PPAR Transactivation Assay

This assay is fundamental for determining the potency and selectivity of a compound as a PPAR agonist.

Objective: To quantify the ability of this compound to activate PPARα, PPARγ, and PPARδ transcriptional activity.

Methodology:

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T or COS-1) is cultured in appropriate media. Cells are transiently co-transfected with two plasmids:

    • An expression vector encoding a chimeric receptor consisting of the ligand-binding domain (LBD) of the human PPAR isoform (α, γ, or δ) fused to the GAL4 DNA-binding domain (DBD).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).

  • Compound Treatment: After transfection, cells are treated with varying concentrations of this compound or a reference PPAR agonist for 24-48 hours.

  • Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the transcriptional activation of the reporter gene.

  • Data Analysis: The dose-response curve is plotted, and the EC₅₀ value is calculated to determine the potency of the compound.

Euglycemic-Hyperinsulinemic Clamp in Rodent Models

This is the gold standard method for assessing insulin sensitivity in vivo.

Objective: To measure whole-body insulin sensitivity by determining the glucose infusion rate (GIR) required to maintain euglycemia under hyperinsulinemic conditions.

Methodology:

  • Animal Preparation: Rats (e.g., MSG-induced obese rats) are anesthetized, and catheters are inserted into the jugular vein (for infusions) and the carotid artery (for blood sampling).

  • Fasting: Animals are fasted overnight to ensure stable baseline glucose levels.

  • Clamp Procedure:

    • A continuous infusion of insulin is initiated to raise plasma insulin to a high physiological level, which suppresses endogenous glucose production.

    • Blood glucose is monitored every 5-10 minutes.

    • A variable infusion of glucose is administered to clamp the blood glucose at a predetermined euglycemic level (typically 5-6 mmol/L).

  • Steady State: The clamp is considered to be at a steady state when the blood glucose concentration is stable for at least 30 minutes with a constant glucose infusion rate.

  • Data Analysis: The GIR during the steady-state period is calculated and serves as a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_preclinical Preclinical In Vivo Models cluster_clinical Clinical Trials Transactivation PPAR Transactivation Assay (EC₅₀ Determination) Gene_Expression Target Gene Expression Analysis (e.g., qPCR) Animal_Model Animal Model of Insulin Resistance (e.g., MSG Obese Rat) Transactivation->Animal_Model Clamp_Study Euglycemic-Hyperinsulinemic Clamp Phase1 Phase 1 (Safety, PK/PD) Animal_Model->Phase1 Lipid_Profile Plasma Lipid Profile Analysis Histology Histological Analysis (Adipose, Liver, Pancreas) Phase2 Phase 2 (Dose-Ranging, Efficacy) Phase3 Phase 3 (Pivotal Efficacy & Safety)

References

A Technical Guide to the Pharmacodynamics of Chiglitazar in Metabolic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Chiglitazar is a novel, once-daily, oral peroxisome proliferator-activated receptor (PPAR) pan-agonist developed for the treatment of type 2 diabetes mellitus (T2DM) and other metabolic disorders.[1] As a non-thiazolidinedione (TZD) insulin sensitizer, it modulates the activity of all three PPAR isoforms (α, γ, and δ), offering a multi-faceted approach to managing the complex pathophysiology of metabolic diseases.[2][3] By simultaneously improving insulin sensitivity, regulating glucose and lipid metabolism, and promoting fatty acid oxidation, this compound addresses both hyperglycemia and dyslipidemia.[1][4] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, detailing its molecular mechanism of action, summarizing key quantitative data from preclinical and clinical studies, outlining experimental methodologies, and visualizing its core signaling pathways.

Molecular Mechanism of Action: Pan-PPAR Agonism

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated nuclear transcription factors that play a critical role in energy homeostasis. They form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as PPAR response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This compound is designed as a pan-agonist, activating all three PPAR subtypes with a balanced and moderate potency, which is believed to contribute to its efficacy and favorable safety profile compared to selective PPAR agonists.

  • PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates like the liver, heart, and skeletal muscle, PPARα is a key regulator of lipid metabolism. This compound's activation of PPARα enhances the expression of genes involved in fatty acid uptake and β-oxidation (e.g., CPT1, ACO), leading to reduced plasma triglycerides and free fatty acids.

  • PPARγ Activation: Abundantly expressed in adipose tissue, PPARγ is the primary target of TZD insulin sensitizers. Its activation by this compound promotes adipocyte differentiation, enhances fatty acid uptake and storage in adipose tissue, and improves insulin sensitivity in peripheral tissues, resulting in improved glucose uptake and lower blood glucose levels. Notably, this compound has been shown to inhibit the CDK5-mediated phosphorylation of PPARγ at serine 273, a modification linked to insulin resistance, distinguishing its action from traditional TZDs.

  • PPARδ Activation: Expressed ubiquitously, PPARδ is involved in fatty acid oxidation and energy expenditure. This compound-mediated activation of PPARδ contributes to improved lipid profiles and enhanced insulin sensitivity, complementing the effects of PPARα and PPARγ activation.

This balanced, multi-targeted approach allows this compound to address the interconnected issues of insulin resistance, hyperglycemia, and dyslipidemia that characterize T2DM and metabolic syndrome.

cluster_EC Extracellular cluster_Cytoplasm Cytoplasm / Nucleus This compound This compound PPAR_RXR PPARα/γ/δ + RXR Heterodimer This compound->PPAR_RXR Binds & Activates PPRE PPRE (PPAR Response Element) PPAR_RXR->PPRE Binds to DNA Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiates Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglycerides Gene_Expression->Lipid_Metabolism Glucose_Homeostasis ↑ Insulin Sensitivity ↑ Glucose Uptake ↓ Blood Glucose Gene_Expression->Glucose_Homeostasis Energy_Expenditure ↑ Energy Expenditure Gene_Expression->Energy_Expenditure cluster_prep Assay Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis p1 Culture HEK293T Cells p2 Co-transfect with: 1. PPAR-LBD/GAL4-DBD Plasmid 2. GAL4-UAS/Luciferase Plasmid p1->p2 p3 Plate transfected cells in 96-well plates p2->p3 p4 Treat with varying concentrations of this compound for 24-48h p3->p4 p5 Lyse cells & add Luciferase substrate p4->p5 p6 Measure Luminescence p5->p6 p7 Generate Dose-Response Curve & Calculate EC50 p6->p7 cluster_input Input & Mechanism cluster_pd Primary Pharmacodynamic Effects cluster_clinical Clinical Outcomes Input This compound Administration Mech Balanced Activation of PPAREnter α, γ, and δ Input->Mech PD1 ↑ Expression of Genes for Fatty Acid Oxidation (e.g., CPT1, ACO) Mech->PD1 PD2 ↑ Expression of Genes for Insulin Sensitization (e.g., ANGPTL4, CD36) Mech->PD2 PD3 ↑ Adipocyte Differentiation & FA Storage Mech->PD3 CO1 Improved Dyslipidemia (↓ TG, ↓ FFA) PD1->CO1 CO2 Improved Insulin Resistance & Glycemic Control (↓ HOMA-IR, ↓ HbA1c) PD2->CO2 PD3->CO2

References

Preclinical Research on Chiglitazar for Non-alcoholic Steatohepatitis (NASH): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chiglitazar, a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist, has demonstrated significant therapeutic potential in preclinical models of Non-alcoholic Steatohepatitis (NASH). By activating all three PPAR isoforms (α, γ, and δ), this compound offers a multi-faceted approach to addressing the complex pathophysiology of NASH, including steatosis, inflammation, and fibrosis. This technical guide provides a comprehensive overview of the preclinical research on this compound for NASH, detailing its mechanism of action, summarizing key in vitro and in vivo findings, and outlining the experimental protocols utilized in its evaluation. The information presented herein is intended to support further research and development of this compound as a promising therapeutic agent for NASH.

Introduction to this compound and its Mechanism of Action in NASH

This compound is a small molecule, non-thiazolidinedione pan-agonist of PPARs, with activity towards PPARα, PPARγ, and PPARδ.[1] This broad-spectrum agonism allows this compound to modulate a wide range of biological processes that are dysregulated in NASH. The activation of all three PPAR isoforms provides a synergistic effect on glucose and lipid metabolism, inflammation, and fibrogenesis.[2]

  • PPARα activation primarily occurs in the liver and is crucial for fatty acid oxidation.[2] By stimulating PPARα, this compound enhances the breakdown of fatty acids, leading to a reduction in hepatic triglyceride accumulation (steatosis).[2]

  • PPARγ activation is most prominent in adipose tissue and plays a key role in regulating glucose homeostasis and insulin sensitivity.[2] Improved insulin sensitivity reduces the influx of fatty acids to the liver. PPARγ activation also has anti-inflammatory effects.

  • PPARδ activation is widespread and contributes to fatty acid oxidation and energy expenditure in skeletal muscle and the liver, further aiding in the reduction of lipid accumulation.

The combined activation of these three receptors suggests that this compound can concurrently target the primary drivers of NASH progression: steatosis, inflammation, and fibrosis.

dot

cluster_this compound This compound cluster_PPARs PPAR Isoforms cluster_Effects Downstream Effects in NASH This compound This compound PPARa PPARα This compound->PPARa Activates PPARg PPARγ This compound->PPARg Activates PPARd PPARδ This compound->PPARd Activates Steatosis Reduced Hepatic Steatosis PPARa->Steatosis ↑ Fatty Acid Oxidation PPARg->Steatosis ↑ Insulin Sensitivity Inflammation Reduced Inflammation PPARg->Inflammation ↓ Pro-inflammatory Cytokine Production Fibrosis Reduced Fibrosis PPARg->Fibrosis ↓ Stellate Cell Activation PPARd->Steatosis ↑ Fatty Acid Oxidation

Mechanism of Action of this compound in NASH.

Preclinical Efficacy of this compound

Preclinical studies have demonstrated the potential of this compound to ameliorate the key pathological features of NASH in both in vitro and in vivo models.

In Vitro Studies

In vitro experiments have provided insights into the cellular mechanisms underlying this compound's therapeutic effects. Key findings are summarized in the table below.

Cell Type Assay Key Findings Reference
THP-1 (human monocytic cell line)MCP-1 induced cell migrationSignificant reduction in the number of migrated cells.
THP-1 (human monocytic cell line)Gene expression analysis (qPCR)Reduced gene expression of pro-inflammatory cytokines TNF-α and MCP-1.
Human skin fibroblasts and liver stellate cellsTGF-β induced cell proliferationDramatic reduction in cell proliferation.
Human skin fibroblasts and liver stellate cellsGene expression analysis (qPCR)Reduced gene expression of pro-fibrotic markers α-SMA and CTGF.

Note: Specific quantitative data from these preclinical studies are not publicly available. The table reflects the reported qualitative outcomes.

In Vivo Studies

This compound has been evaluated in multiple rodent models of NASH, demonstrating its efficacy in improving liver histology.

Animal Model Key Pathological Features Addressed Reference
Methionine and Choline Deficient (MCD) dietAlleviation of liver steatosis and inflammation.
Carbon Tetrachloride (CCl4) induced fibrosisAmelioration of liver inflammation and fibrosis.
High-Fat Diet (HFD) + CCl4Amelioration of liver inflammation and fibrosis.

Note: Specific quantitative data on the degree of improvement in steatosis, inflammation, and fibrosis scores from these preclinical studies are not publicly available. The table reflects the reported qualitative outcomes.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the preclinical evaluation of this compound for NASH. These protocols are based on standard practices in the field, as specific details from the this compound studies are not fully available.

In Vitro Experimental Protocols

3.1.1. Monocyte Migration Assay (THP-1 cells)

  • Objective: To assess the effect of this compound on the migration of monocytes towards a chemoattractant.

  • Methodology:

    • THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

    • A transwell insert system (e.g., 8 µm pore size) is used.

    • The lower chamber is filled with medium containing a chemoattractant, such as Monocyte Chemoattractant Protein-1 (MCP-1; typically 10-50 ng/mL).

    • THP-1 cells are pre-treated with varying concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).

    • The pre-treated cells are then seeded into the upper chamber of the transwell insert.

    • The plate is incubated for a period to allow for cell migration (e.g., 2-4 hours) at 37°C.

    • Migrated cells in the lower chamber are collected and quantified using a cell counter or a fluorescence-based assay after staining with a dye like Calcein-AM.

3.1.2. Fibroblast/Stellate Cell Proliferation Assay

  • Objective: To determine the effect of this compound on the proliferation of fibroblasts or hepatic stellate cells induced by a pro-fibrotic stimulus.

  • Methodology:

    • Human skin fibroblasts or hepatic stellate cells (e.g., LX-2) are seeded in 96-well plates.

    • Cells are serum-starved for 24 hours to synchronize their cell cycles.

    • The cells are then treated with Transforming Growth Factor-beta (TGF-β; typically 1-10 ng/mL) in the presence of varying concentrations of this compound or vehicle control.

    • After an incubation period (e.g., 48-72 hours), cell proliferation is assessed using a standard method such as the MTT assay, BrdU incorporation assay, or by direct cell counting.

3.1.3. Gene Expression Analysis (Quantitative PCR)

  • Objective: To measure the effect of this compound on the expression of genes involved in inflammation and fibrosis.

  • Methodology:

    • Cells (e.g., THP-1, fibroblasts, stellate cells) are treated with the relevant stimulus (e.g., MCP-1, TGF-β) and this compound or vehicle for a specified time (e.g., 6-24 hours).

    • Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit).

    • The concentration and purity of the RNA are determined using a spectrophotometer.

    • Reverse transcription is performed to synthesize cDNA from the RNA templates.

    • Quantitative PCR (qPCR) is carried out using a qPCR instrument and SYBR Green or TaqMan probes for the target genes (e.g., TNF-α, MCP-1, α-SMA, CTGF) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).

    • The relative gene expression is calculated using the ΔΔCt method.

dot

cluster_CellCulture Cell Culture & Treatment cluster_Assays In Vitro Assays cluster_Endpoints Endpoints Culture Culture THP-1 or Fibroblast/Stellate Cells Stimulate Stimulate with MCP-1 or TGF-β Culture->Stimulate Treat Treat with this compound or Vehicle Stimulate->Treat Migration Transwell Migration Assay Treat->Migration Proliferation MTT/BrdU Proliferation Assay Treat->Proliferation qPCR RNA Extraction, cDNA Synthesis, qPCR Treat->qPCR MigratedCells Quantify Migrated Cells Migration->MigratedCells CellViability Measure Cell Viability Proliferation->CellViability GeneExpression Analyze Relative Gene Expression qPCR->GeneExpression

General workflow for in vitro experiments.
In Vivo Experimental Protocols

3.2.1. Methionine and Choline Deficient (MCD) Diet Model

  • Objective: To induce steatohepatitis in rodents, characterized by steatosis and inflammation.

  • Methodology:

    • Male C57BL/6J mice (8-10 weeks old) are fed an MCD diet for a period of 4-8 weeks to induce NASH.

    • A control group is fed a standard chow diet.

    • During the diet administration, mice are treated daily with this compound (dosing to be determined based on pharmacokinetic studies) or vehicle via oral gavage.

    • At the end of the study, animals are euthanized, and blood and liver tissues are collected.

    • Serum is analyzed for liver enzymes (ALT, AST).

    • Liver tissue is fixed in formalin for histological analysis (H&E staining for steatosis and inflammation) and snap-frozen for gene and protein expression analysis.

3.2.2. Carbon Tetrachloride (CCl4) Induced Fibrosis Model

  • Objective: To induce liver fibrosis in rodents.

  • Methodology:

    • Male C57BL/6J mice are administered CCl4 (typically 0.5-1.0 mL/kg body weight, diluted in corn oil) via intraperitoneal injection twice a week for 4-8 weeks.

    • A control group receives injections of the vehicle (corn oil).

    • Concurrent with CCl4 administration, mice are treated daily with this compound or vehicle by oral gavage.

    • At the end of the treatment period, liver tissue is collected for histological assessment of fibrosis using Sirius Red or Masson's trichrome staining.

    • Hydroxyproline content in the liver can also be quantified as a measure of collagen deposition.

3.2.3. High-Fat Diet (HFD) + CCl4 Model

  • Objective: To create a more clinically relevant model of NASH with both metabolic and fibrotic components.

  • Methodology:

    • Mice are fed a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., 12-16 weeks) to induce obesity, insulin resistance, and steatosis.

    • During the later stages of the HFD feeding (e.g., the last 4-8 weeks), low-dose CCl4 is administered twice weekly to accelerate the progression to fibrosis.

    • Treatment with this compound or vehicle is initiated either at the start of the HFD or after the establishment of steatosis.

    • Endpoints are similar to the individual models, including serum biochemistry, liver histology for NAFLD Activity Score (NAS), and fibrosis staging.

dot

cluster_ModelInduction NASH Model Induction cluster_Treatment Treatment cluster_Analysis Analysis MCD MCD Diet Chiglitazar_Treatment Daily Oral Gavage: This compound or Vehicle MCD->Chiglitazar_Treatment CCl4 CCl4 Injections CCl4->Chiglitazar_Treatment HFD_CCl4 HFD + CCl4 HFD_CCl4->Chiglitazar_Treatment Biochemistry Serum ALT, AST Chiglitazar_Treatment->Biochemistry Histology H&E, Sirius Red/ Masson's Trichrome Chiglitazar_Treatment->Histology Gene_Protein qPCR/Western Blot Chiglitazar_Treatment->Gene_Protein

General workflow for in vivo experiments.

Conclusion and Future Directions

The preclinical data available to date strongly support the continued investigation of this compound as a therapeutic agent for NASH. Its unique pan-PPAR agonism allows it to address the multiple pathological facets of the disease, including steatosis, inflammation, and fibrosis. While the qualitative preclinical findings are promising, further studies reporting detailed quantitative data are necessary to fully elucidate its efficacy profile. The successful completion of Phase II clinical trials for this compound in NASH patients further underscores its potential. Future preclinical research could focus on head-to-head comparator studies with other NASH drug candidates and exploration of combination therapies to further enhance its therapeutic benefit.

References

Chiglitazar: A Pan-PPAR Agonist for the Comprehensive Regulation of Glucose and Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chiglitazar is a novel, non-thiazolidinedione (TZD) peroxisome proliferator-activated receptor (PPAR) pan-agonist recently approved for the treatment of type 2 diabetes (T2D).[1] By simultaneously activating all three PPAR isoforms (α, γ, and δ), this compound offers a multi-faceted approach to metabolic regulation, addressing not only hyperglycemia but also dyslipidemia, key components of the metabolic syndrome.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in glucose and lipid metabolism supported by quantitative data from pivotal clinical trials, detailed experimental protocols from these studies, and visualizations of its core signaling pathways.

Introduction: The Rationale for Pan-PPAR Agonism

Peroxisome proliferator-activated receptors are nuclear hormone receptors that function as ligand-activated transcription factors, playing a critical role in the regulation of energy homeostasis.[2][3] The three PPAR isoforms, α, γ, and δ, have distinct tissue expression patterns and physiological roles:

  • PPARα: Primarily expressed in the liver, heart, and skeletal muscle, it is a key regulator of fatty acid oxidation and lipid metabolism. Its activation leads to decreased triglyceride levels.

  • PPARγ: Highly expressed in adipose tissue, it is a crucial regulator of adipogenesis, insulin sensitivity, and glucose homeostasis.

  • PPARδ: Ubiquitously expressed, it is involved in fatty acid oxidation, energy expenditure, and improving insulin sensitivity in skeletal muscle and adipose tissue.

Selective PPARγ agonists, such as thiazolidinediones (TZDs), are effective insulin sensitizers but can be associated with side effects like weight gain and edema. A pan-agonist approach, like that of this compound, aims to provide a more balanced and comprehensive metabolic correction by harnessing the synergistic effects of activating all three PPAR isoforms, potentially leading to improved efficacy and a better safety profile.

Mechanism of Action: A Multi-pronged Approach to Metabolic Control

This compound's therapeutic effects stem from its ability to bind to and activate PPARα, PPARγ, and PPARδ. This pan-agonism initiates a cascade of genomic and non-genomic events that collectively improve glucose and lipid metabolism.

Upon activation, the PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Signaling Pathway

The activation of the three PPAR isoforms by this compound leads to the regulation of a diverse set of genes involved in metabolic processes.

cluster_0 This compound (Pan-PPAR Agonist) cluster_1 PPAR Isoform Activation cluster_2 Cellular Location & Gene Regulation cluster_3 Metabolic Outcomes This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg PPARD PPARδ This compound->PPARD Liver Liver PPARa->Liver Adipose Adipose Tissue PPARg->Adipose PPARD->Liver PPARD->Adipose Muscle Skeletal Muscle PPARD->Muscle Lipid Improved Lipid Profile (↓ Triglycerides) Liver->Lipid Glucose Improved Glycemic Control (↑ Insulin Sensitivity, ↓ Glucose) Adipose->Glucose Muscle->Glucose

This compound's Pan-PPAR Activation Pathway.

Efficacy in Regulating Glucose Metabolism

Clinical trials have demonstrated this compound's robust efficacy in improving glycemic control in patients with T2D.

Quantitative Data from Phase 3 Clinical Trials

The following tables summarize the key efficacy data from the CMAP (this compound Monotherapy Against Placebo) and CMAS (this compound Monotherapy Against Sitagliptin) phase 3 trials.

Table 1: Glycemic Control Efficacy from the CMAP Trial (24 Weeks)

ParameterThis compound 32 mg (n=167)This compound 48 mg (n=166)Placebo (n=202)
Baseline HbA1c (%) 8.58.68.5
Change in HbA1c (%) -0.87 (vs placebo, p<0.0001)-1.05 (vs placebo, p<0.0001)-
Baseline FPG (mmol/L) 10.110.310.0
Change in FPG (mmol/L) Significant ReductionSignificant Reduction-
Baseline 2h-PPG (mmol/L) Not ReportedNot ReportedNot Reported
Change in 2h-PPG (mmol/L) Significant ReductionSignificant Reduction-

Table 2: Glycemic Control Efficacy from the CMAS Trial (24 Weeks)

ParameterThis compound 32 mg (n=245)This compound 48 mg (n=246)Sitagliptin 100 mg (n=248)
Baseline HbA1c (%) 8.68.68.6
Change in HbA1c (%) -1.40-1.47-1.39
Non-inferiority to Sitagliptin YesYes-
Baseline FPG (mmol/L) 10.210.310.2
Change in FPG (mmol/L) Greater reduction than sitagliptinGreater reduction than sitagliptin-
Baseline 2h-PPG (mmol/L) Not ReportedNot ReportedNot Reported
Change in 2h-PPG (mmol/L) Greater reduction than sitagliptinGreater reduction than sitagliptin-

Efficacy in Regulating Lipid Metabolism

A key advantage of this compound's pan-PPAR agonism is its beneficial impact on lipid profiles, a common comorbidity in T2D.

Quantitative Data from Clinical and Preclinical Studies

Table 3: Lipid Profile Changes in Clinical Trials

ParameterThis compound (32 mg & 48 mg)Placebo/Comparator
Triglycerides Significant Reduction-
HDL-C Increase-
LDL-C Reduction-
Free Fatty Acids Significant Reduction-

Table 4: Effects on Lipid Metabolism in Preclinical Models (MSG Obese Rats)

ParameterThis compoundRosiglitazone (PPARγ agonist)
Plasma Triglycerides Reduced-
Plasma Total Cholesterol Reduced-
Plasma NEFA Reduced-
Hepatic Triglycerides Reduced-
Hepatic Total Cholesterol Reduced-
Muscular NEFA Reduced-
Hepatic PPARα mRNA expression Significantly IncreasedNo significant change

Experimental Protocols

The following sections detail the methodologies of the pivotal phase 3 clinical trials.

CMAP Trial: this compound vs. Placebo
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, phase 3 superiority trial.

  • Patient Population: Adults with type 2 diabetes inadequately controlled by diet and exercise alone.

  • Inclusion Criteria: HbA1c between 7.5% and 10.5%.

  • Intervention: Patients were randomized to receive this compound 32 mg, this compound 48 mg, or placebo once daily for 24 weeks.

  • Primary Endpoint: Change in HbA1c from baseline to week 24.

  • Secondary Endpoints: Changes in fasting plasma glucose, 2-hour postprandial glucose, insulin sensitivity, and lipid profiles.

  • Statistical Analysis: The primary efficacy analysis was performed on the full analysis set using an analysis of covariance (ANCOVA) model.

CMAS Trial: this compound vs. Sitagliptin
  • Study Design: A multicenter, randomized, double-blind, active-controlled, phase 3 non-inferiority trial.

  • Patient Population: Adults with type 2 diabetes inadequately controlled by diet and exercise alone.

  • Intervention: Patients were randomized (1:1:1) to receive this compound 32 mg, this compound 48 mg, or sitagliptin 100 mg once daily for 24 weeks.

  • Primary Endpoint: Change in HbA1c from baseline to week 24, with a non-inferiority margin of 0.3%.

  • Secondary Endpoints: Changes in fasting plasma glucose, 2-hour postprandial plasma glucose, and fasting insulin.

  • Statistical Analysis: Non-inferiority was assessed by constructing a two-sided 95% confidence interval for the difference in the least-squares mean change in HbA1c between the this compound and sitagliptin groups.

Screening Screening & Enrollment (T2D patients, inadequate control) Randomization Randomization (1:1:1) Screening->Randomization ArmA This compound 32mg QD Randomization->ArmA ArmB This compound 48mg QD Randomization->ArmB ArmC Placebo / Active Comparator (e.g., Sitagliptin 100mg QD) Randomization->ArmC Treatment 24-Week Treatment Period ArmA->Treatment ArmB->Treatment ArmC->Treatment FollowUp End of Treatment Assessment (Week 24) Treatment->FollowUp Endpoint Primary & Secondary Endpoint Analysis (HbA1c, FPG, Lipids, etc.) FollowUp->Endpoint

Generalized Phase 3 Clinical Trial Workflow.

Safety and Tolerability

Across phase 3 trials, this compound was generally well-tolerated. The overall frequency of adverse events was similar between the this compound groups and the placebo or active comparator groups. Low incidences of mild edema and slight weight gain were reported in the this compound arms, which are known class effects of PPARγ activation.

Conclusion

This compound, as a pan-PPAR agonist, represents a significant advancement in the management of type 2 diabetes. Its ability to concurrently improve both glycemic control and dyslipidemia through the activation of all three PPAR isoforms provides a comprehensive therapeutic strategy. The robust efficacy and favorable safety profile demonstrated in clinical trials position this compound as a valuable treatment option for patients with type 2 diabetes, particularly those with concomitant metabolic abnormalities. Further research will continue to elucidate the full spectrum of its metabolic benefits and long-term cardiovascular outcomes.

References

Investigating Chiglitazar's Anti-Inflammatory Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

Chiglitazar is a novel, non-thiazolidinedione (TZD) peroxisome proliferator-activated receptor (PPAR) pan-agonist, activating all three PPAR subtypes (α, γ, and δ).[1] Initially developed for the treatment of type 2 diabetes mellitus (T2DM), its mechanism of action suggests a significant potential for modulating inflammatory processes. PPARs are nuclear receptors that play a critical role in the regulation of metabolism and inflammation.[2] Their activation can lead to the transrepression of key pro-inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway. This technical guide provides an in-depth overview of the known anti-inflammatory properties of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound beyond its metabolic indications.

Core Mechanism of Action: PPAR-Mediated Inflammation Control

This compound exerts its anti-inflammatory effects primarily through the activation of PPARs. As a pan-agonist, it simultaneously targets PPARα, PPARγ, and PPARδ, which allows for a broad-spectrum influence on inflammatory gene expression.[3] The central mechanism for this effect is the interference with the NF-κB signaling cascade, a pivotal pathway in the inflammatory response.

Activation of PPARs by this compound can inhibit NF-κB signaling through several proposed mechanisms:

  • Transrepression of NF-κB: Ligand-bound PPARs can physically interact with components of the NF-κB complex, such as the p65 subunit, preventing them from binding to their target DNA sequences on the promoters of pro-inflammatory genes.

  • Induction of IκBα: PPAR activation can increase the transcription of IkBα, the gene encoding the primary inhibitor of NF-κB.[4] An increased presence of IκBα protein sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of inflammatory genes.[4]

  • Inhibition of Upstream Kinases: PPAR activation may inhibit the activity of upstream kinases, such as IκB kinase (IKK) and Mitogen-Activated Protein Kinases (MAPKs like ERK1/2), which are responsible for the phosphorylation and subsequent degradation of IκBα.

This multi-faceted inhibition of the NF-κB pathway results in the decreased expression of numerous pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6), chemokines (e.g., MCP-1), and adhesion molecules.

Signaling Pathway Diagram

Chiglitazar_NFkB_Pathway cluster_EC Extracellular cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor IKK IKK Receptor->IKK Activates This compound This compound PPAR PPARα/γ/δ This compound->PPAR Activates PPAR_Complex PPAR-RXR Heterodimer PPAR->PPAR_Complex RXR RXR RXR->PPAR_Complex PPAR_Complex->IKK Inhibits IkBa IκBα PPAR_Complex->IkBa Upregulates Transcription PPAR_Complex_nuc PPAR-RXR PPAR_Complex->PPAR_Complex_nuc Translocates IKK->IkBa Phosphorylates (P) NFkB_Complex IκBα-NF-κB (Inactive) IkBa->NFkB_Complex Inhibits NFkB NF-κB (p65/p50) NFkB->NFkB_Complex NFkB_nuc NF-κB (Active) NFkB_Complex->NFkB_nuc IκBα Degradation DNA DNA (Promoter Region) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, MCP-1) DNA->Genes Induces Transcription PPAR_Complex_nuc->NFkB_nuc Inhibits (Transrepression)

Caption: this compound's anti-inflammatory mechanism via PPAR activation and NF-κB inhibition.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding this compound's activity and its effects on inflammatory and related biomarkers.

Table 1: In Vitro Receptor Activation

Receptor SubtypeAgonist Activity (EC₅₀)Cell LineReference
PPARα1.2 µMCV-1
PPARγ0.08 µMCV-1
PPARδ1.7 µMCV-1

Table 2: Clinical Trial Data on Inflammatory & Related Biomarkers

BiomarkerStudy PopulationTreatment GroupControl GroupOutcomeReference
Interleukin-6 (IL-6)Type 2 DiabetesThis compoundSitagliptinThis compound led to a significant improvement in IL-6 score values compared to sitagliptin.
Liver Fat ContentMASLD with Hypertriglyceridemia & Insulin ResistanceThis compound 48 mgPlacebo-28.1% change from baseline (p<0.05 vs placebo).
Liver Fat ContentMASLD with Hypertriglyceridemia & Insulin ResistanceThis compound 64 mgPlacebo-39.5% change from baseline (p<0.001 vs placebo).
Alanine Aminotransferase (ALT)MASHThis compound 64 mgPlacebo>50% decrease from baseline; >70% of patients returned to normal range.

Note: Specific quantitative values for the change in IL-6 were not available in the cited abstract.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These represent standard and widely accepted protocols for investigating anti-inflammatory properties.

In Vitro: Monocyte Chemotaxis Assay

This protocol assesses the ability of this compound to inhibit the migration of monocytes towards a chemoattractant, a key process in the inflammatory response.

Objective: To quantify the inhibitory effect of this compound on monocyte chemoattractant protein-1 (MCP-1)-induced migration of THP-1 monocytes.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS

  • Recombinant Human MCP-1/CCL2

  • This compound (various concentrations)

  • Transwell inserts (e.g., 8 µm pore size for 24-well plates)

  • Calcein-AM fluorescent dye

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Maintain THP-1 cells in RPMI-1640 with 10% FBS at 37°C and 5% CO₂.

  • Cell Preparation: On the day of the assay, harvest THP-1 cells and resuspend in serum-free RPMI-1640 at a concentration of 1 x 10⁶ cells/mL.

  • Drug Treatment: Incubate the cell suspension with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour at 37°C.

  • Assay Setup:

    • Add 600 µL of serum-free RPMI-1640 containing a predetermined optimal concentration of MCP-1 (e.g., 10 ng/mL) to the lower chamber of the 24-well plate.

    • Add 600 µL of serum-free medium without MCP-1 to negative control wells.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the pre-treated THP-1 cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.

  • Quantification:

    • Carefully remove the inserts. Discard the non-migrated cells from the top of the membrane with a cotton swab.

    • Add a lysis buffer containing Calcein-AM to the lower chamber and incubate to label the migrated cells.

    • Read the fluorescence intensity using a plate reader (Excitation/Emission ~485/520 nm).

  • Data Analysis: Calculate the percentage inhibition of migration for each this compound concentration relative to the vehicle-treated, MCP-1-stimulated control.

Workflow Diagram: Monocyte Chemotaxis Assay

Caption: Workflow for the in vitro monocyte chemotaxis assay.

In Vivo: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This protocol provides a framework for evaluating the in vivo anti-inflammatory efficacy of this compound in a model of acute systemic inflammation.

Objective: To determine if this compound can reduce the systemic production of pro-inflammatory cytokines in mice following an LPS challenge.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Lipopolysaccharide (LPS) from E. coli

  • Saline (0.9% NaCl)

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Acclimatization: Acclimatize mice to laboratory conditions for at least one week.

  • Grouping: Randomly assign mice to the following groups (n=8-10 per group):

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + LPS

    • Group 3: this compound (e.g., 10 mg/kg) + LPS

    • Group 4: this compound (e.g., 30 mg/kg) + LPS

  • Drug Administration: Administer this compound or vehicle via oral gavage daily for a period of 7-14 days.

  • Inflammatory Challenge: On the final day of treatment, 1 hour after the last dose of this compound/vehicle, administer LPS (e.g., 1 mg/kg) via intraperitoneal (i.p.) injection. Administer saline to the control group (Group 1).

  • Sample Collection: At a peak time point for cytokine release (e.g., 1.5-2 hours post-LPS injection), collect blood via cardiac puncture under terminal anesthesia.

  • Cytokine Measurement:

    • Process blood samples to obtain serum.

    • Measure the concentrations of TNF-α and IL-6 in the serum using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the serum cytokine levels between the vehicle + LPS group and the this compound-treated + LPS groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Conclusion

The available evidence strongly supports the anti-inflammatory properties of this compound, mediated primarily through its pan-PPAR agonist activity and subsequent inhibition of the NF-κB signaling pathway. Clinical data has demonstrated its ability to improve systemic inflammatory markers such as IL-6 and reduce liver inflammation in patients with MASH. The multifaceted nature of PPAR activation allows this compound to suppress the expression of a range of pro-inflammatory genes. Further research, particularly studies providing dose-response data for the inhibition of specific cytokines in vitro and direct investigation of its effects on the phosphorylation and degradation of NF-κB pathway components, will further elucidate its therapeutic potential in inflammation-driven diseases. The protocols and data presented in this guide offer a foundational resource for scientists and researchers dedicated to exploring these promising avenues.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chiglitazar, a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist, orchestrates a complex and beneficial modulation of gene expression related to glucose and lipid metabolism. By simultaneously activating all three PPAR isoforms (α, γ, and δ), this compound offers a multi-pronged approach to improving insulin sensitivity and correcting dyslipidemia, setting it apart from isoform-selective agonists. This technical guide provides a deep dive into the molecular mechanisms and experimental validation of this compound's effects on metabolic gene expression, tailored for professionals in biomedical research and drug development.

Core Mechanism of Action: A Pan-PPAR Agonist

This compound functions as a ligand for PPARα, PPARγ, and PPARδ, which are nuclear receptors that act as transcription factors.[1][2] Upon activation by this compound, these receptors form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of a wide array of genes involved in metabolic homeostasis.[3]

This compound exhibits a balanced and moderate activation of all three PPAR subtypes, which is believed to contribute to its comprehensive metabolic benefits while potentially mitigating the adverse effects associated with strong, selective PPARγ agonism.[2][4]

Quantitative Impact on Metabolic Gene Expression

This compound's activation of PPARs leads to significant changes in the expression of genes crucial for glucose and lipid metabolism. The following tables summarize the quantitative data from various in vitro and in vivo studies.

In Vitro PPAR Transactivation Activity

This compound demonstrates potent activation of all three PPAR isoforms, with a particularly high affinity for PPARγ.

PPAR IsoformCell LineEC50 (μM)Reference CompoundEC50 (μM)
PPARαCV-11.2WY14643>10
PPARγCV-10.08Rosiglitazone0.04
PPARδCV-11.72-bromohexadecanoic acid>10

Table 1: In vitro transactivation activity of this compound on PPAR isoforms. EC50 values represent the concentration required for half-maximal activation in a reporter gene assay.

Regulation of Key Metabolic Genes

This compound preferentially upregulates a distinct set of genes involved in lipid metabolism and insulin sensitization compared to selective PPARγ agonists like rosiglitazone and pioglitazone.

GeneFunctionCell Line/TissueFold Induction (this compound)Fold Induction (Rosiglitazone)Fold Induction (Pioglitazone)
ANGPTL4 Angiopoietin-like 4; involved in lipid metabolismHPA-v cells~18~6~4
PDK4 Pyruvate Dehydrogenase Kinase 4; regulates glucose utilizationHPA-v cells~12~4~3
ANGPTL4 Angiopoietin-like 4L-02 cells (PPARγ transfected)~25~8~5
PDK4 Pyruvate Dehydrogenase Kinase 4L-02 cells (PPARγ transfected)~15~5~4
CPT1 Carnitine Palmitoyltransferase 1; fatty acid oxidationLiver (MSG obese rats)Significant IncreaseNo Significant Increase-
ACO Acyl-CoA Oxidase; peroxisomal fatty acid oxidationLiver (MSG obese rats)Significant IncreaseNo Significant Increase-

Table 2: Quantitative gene expression changes induced by this compound and other PPAR agonists. Data is derived from real-time quantitative PCR (qPCR) experiments.

Key Signaling Pathways and Experimental Workflows

PPAR Signaling Pathway

This compound's primary mechanism involves the direct activation of the PPAR signaling cascade.

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPAR_RXR_inactive PPAR/RXR (inactive complex) This compound->PPAR_RXR_inactive Enters cell and nucleus PPAR_RXR_active This compound-PPAR/RXR (active complex) PPAR_RXR_inactive->PPAR_RXR_active Binding and conformational change PPRE PPRE (DNA Response Element) PPAR_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription (e.g., ANGPTL4, PDK4, CPT1) PPRE->Target_Genes Initiates Metabolic_Effects Improved Glucose and Lipid Metabolism Target_Genes->Metabolic_Effects Leads to

This compound activates the PPAR signaling pathway.
Inhibition of CDK5-Mediated PPARγ Phosphorylation

A unique aspect of this compound's mechanism is its ability to inhibit the phosphorylation of PPARγ at serine 273 (S273) by cyclin-dependent kinase 5 (CDK5). This phosphorylation is linked to insulin resistance, and its inhibition by this compound contributes to its insulin-sensitizing effects, independent of classical agonism.

PPARg_Phosphorylation_Inhibition cluster_stimuli Pro-inflammatory Stimuli cluster_pathway Signaling Cascade cluster_intervention This compound Intervention Inflammation Inflammatory Signals (e.g., TNFα) CDK5 CDK5 Activation Inflammation->CDK5 PPARg PPARγ CDK5->PPARg Phosphorylates PPARg->CDK5 Inhibits phosphorylation pPPARg Phosphorylated PPARγ (S273) (Insulin Resistance) PPARg->pPPARg This compound This compound This compound->PPARg Binds to and induces conformational change

This compound inhibits CDK5-mediated PPARγ phosphorylation.
Experimental Workflow for Gene Expression Analysis

The following diagram outlines a typical workflow for assessing the impact of this compound on gene expression in a cell-based assay.

Gene_Expression_Workflow A Cell Culture (e.g., HPA-v or 3T3-L1 cells) B Treatment with this compound (or control) A->B C RNA Extraction B->C D cDNA Synthesis (Reverse Transcription) C->D E Quantitative PCR (qPCR) for specific gene targets D->E F RNA Sequencing (RNA-seq) for whole transcriptome analysis D->F G Data Analysis: Fold Change Calculation E->G H Data Analysis: Differential Expression & Pathway Analysis F->H

References

Chiglitazar's Cellular Mechanisms: An In-depth Technical Guide to Targets Beyond PPARs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiglitazar is a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist, modulating PPARα, PPARγ, and PPARδ to improve insulin sensitivity and regulate lipid metabolism.[1][2] While its primary mechanism of action is through the activation of PPARs, emerging evidence suggests that the therapeutic effects of this compound may extend beyond this classical pathway, involving other cellular targets and signaling cascades. This technical guide provides a comprehensive overview of the known and hypothesized cellular targets of this compound beyond direct PPAR agonism, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

I. Quantitative Overview of this compound's Receptor Activation

This compound functions as a moderate transcriptional activator of all three PPAR subtypes. The following table summarizes its in vitro activation potency.

ReceptorEC50 (μM)Reference Compound
PPARα1.2WY14643
PPARγ0.08Rosiglitazone
PPARδ1.72-bromohexadecanoic acid
Data from in vitro transactivation assays.[1][2]

II. Proteomic and Metabolomic Footprints of this compound

Recent studies have begun to elucidate the broader impact of this compound on the cellular proteome and metabolome, offering clues to its downstream effects that may not be solely dependent on direct PPAR binding.

A. Plasma Proteome Modifications

A longitudinal study on type 2 diabetes (T2D) patients treated with this compound identified significant changes in the plasma proteome. These alterations point towards systemic effects on insulin sensitivity, lipid metabolism, and inflammation.[3]

ProteinRegulationImplicated Function
Up-regulated
SHBGInsulin sensitivity
TFIron metabolism
APOA2Lipid metabolism
APODLipid transport
GSNGlucose homeostasis, β-cell function
MBL2Inflammation
CFDGlucose homeostasis, β-cell function
PGLYRP2Inflammation
A2MInflammation
APOA1Lipid metabolism
Down-regulated
PRG4Glucose homeostasis, β-cell function
FETUBInsulin resistance
C2Inflammation
Summary of significantly altered plasma proteins in T2D patients following this compound treatment.
B. Metabolomic and Lipidomic Reprogramming in Acute Lung Injury

In a preclinical model of sepsis-induced acute lung injury (SALI), this compound demonstrated a protective effect by rebalancing metabolism. This study highlighted the restoration of NAD+ and the modulation of lipid metabolism as key outcomes.

Metabolic ChangeEffectAssociated Pathway
NAD+ levelsRestoredKynurenine-Nicotinamide pathway
Triglyceride (TG) synthesisEnhancedSIRT1/PGC-1α/PPARα/GPAT3 axis
Fatty Acid (FA) accumulationSuppressedSIRT1/PGC-1α/PPARα/GPAT3 axis
Metabolic shifts induced by this compound in a rat model of SALI.

III. Emerging Non-PPAR Signaling Pathways

While direct binding of this compound to targets other than PPARs has not yet been demonstrated through methods like affinity purification-mass spectrometry, functional studies suggest the involvement of other key regulatory proteins and pathways.

A. Indirect Modulation of Circadian Rhythm via REV-ERB Nuclear Receptors

A study investigating the effect of this compound on the dawn phenomenon—early morning hyperglycemia—found that its glucose-lowering effects were independent of changes in the lipid profile. This has led to the hypothesis that this compound may regulate circadian rhythm through the modulation of REV-ERB nuclear receptors.

The proposed mechanism involves the activation of PPARα by this compound, which in turn promotes the transcription of Nr1d1 (the gene encoding REV-ERBα). Increased REV-ERBα expression can then suppress the transcription of core clock genes like CLOCK and BMAL1, thereby influencing hepatic glucose metabolism.

This compound This compound PPARa PPARa This compound->PPARa activates REVERBa REV-ERBα (Nr1d1 gene) PPARa->REVERBa promotes transcription CLOCK_BMAL1 CLOCK-BMAL1 Complex REVERBa->CLOCK_BMAL1 suppresses Hepatic_Glucose Hepatic Glucose Metabolism CLOCK_BMAL1->Hepatic_Glucose regulates

This compound's Proposed Indirect Effect on Circadian Rhythm.
B. Interaction with the SIRT1/PGC-1α Axis

In the context of SALI, the therapeutic effects of this compound have been linked to the upregulation of the SIRT1/PGC-1α/PPARα/GPAT3 axis. Sirtuin 1 (SIRT1) is a key metabolic sensor, and its activation can lead to the deacetylation and subsequent activation of PGC-1α, a master regulator of mitochondrial biogenesis and fatty acid oxidation. This pathway appears to be crucial for the metabolic reprogramming induced by this compound in the lung tissue.

This compound This compound SIRT1 SIRT1 This compound->SIRT1 upregulates PGC1a PGC-1α SIRT1->PGC1a activates PPARa PPARα PGC1a->PPARa coactivates GPAT3 GPAT3 PPARa->GPAT3 upregulates Metabolic_Reprogramming Metabolic Reprogramming (↑ TG synthesis, ↓ FA accumulation) GPAT3->Metabolic_Reprogramming

This compound's Role in the SIRT1/PGC-1α Pathway.
C. Inhibition of CDK5-Mediated PPARγ Phosphorylation

This compound has been shown to preferentially regulate the expression of Angiopoietin-like 4 (ANGPTL4) and Pyruvate Dehydrogenase Kinase 4 (PDK4) by inhibiting the Cyclin-Dependent Kinase 5 (CDK5)-mediated phosphorylation of PPARγ at serine 273. While this mechanism is directly tied to PPARγ, the interaction with CDK5 represents a distinct mode of action compared to simple transcriptional activation. This inhibition of phosphorylation alters cofactor recruitment and promoter binding of PPARγ, leading to a unique gene expression profile compared to other PPARγ agonists like thiazolidinediones.

This compound This compound CDK5 CDK5 This compound->CDK5 inhibits PPARg PPARγ This compound->PPARg binds CDK5->PPARg phosphorylates pPPARg p-PPARγ (S273) PPARg->pPPARg ANGPTL4_PDK4 ANGPTL4 & PDK4 Expression PPARg->ANGPTL4_PDK4 preferential induction pPPARg->ANGPTL4_PDK4 altered regulation

Inhibition of CDK5-mediated PPARγ phosphorylation by this compound.

IV. Detailed Experimental Protocols

A critical component of understanding this compound's cellular targets is the methodology used to identify them. Below are detailed protocols for the key experiments cited.

A. Plasma Proteome Profiling using Data-Independent Acquisition Mass Spectrometry (DIA-MS)

This protocol outlines the steps for analyzing changes in the plasma proteome following this compound treatment.

  • Sample Preparation:

    • Collect plasma from anticoagulated blood of study participants.

    • Dilute 10 µL of plasma with 8 M Urea.

    • Perform disulfide reduction and alkylation of proteins.

    • Digest proteins sequentially with trypsin overnight at 37°C.

    • Purify and desalt the resulting peptides.

    • Dry the desalted peptides under vacuum and resuspend in MS buffer.

  • DIA-MS Analysis:

    • Convert the Thermo .raw files to .mzML format.

    • Perform database searching using the DIA-MS2pep framework for peptide identification.

    • Create a BLIB library of the DIA data based on the identified peptides.

    • Quantify peptides using Skyline software.

    • Use the iq R package for protein quantification from the peptide data.

  • Data Analysis:

    • Perform within-subjects ANOVA with Benjamini and Hochberg (BH) correction for all quantified proteins to identify significant changes post-treatment compared to baseline.

cluster_sample_prep Sample Preparation cluster_ms_analysis DIA-MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Dilution Dilution & Denaturation (8M Urea) Plasma->Dilution Reduction_Alkylation Reduction & Alkylation Dilution->Reduction_Alkylation Digestion Trypsin Digestion Reduction_Alkylation->Digestion Purification Peptide Purification & Desalting Digestion->Purification LC_MS LC-MS/MS (DIA) Purification->LC_MS Data_Conversion Data Conversion (.raw to .mzML) LC_MS->Data_Conversion Database_Search Database Search (DIA-MS2pep) Data_Conversion->Database_Search Library_Creation Spectral Library Creation (BLIB) Database_Search->Library_Creation Quantification Peptide Quantification (Skyline) Library_Creation->Quantification Protein_Quant Protein Quantification (iq R package) Quantification->Protein_Quant Statistical_Analysis Statistical Analysis (ANOVA with BH correction) Protein_Quant->Statistical_Analysis

Workflow for DIA-MS based Plasma Proteomics.
B. Metabolomic and Lipidomic Analysis in Sepsis-Induced Acute Lung Injury

This protocol describes the methodology for assessing metabolic shifts in lung tissue.

  • Animal Model:

    • Induce sepsis in rats via cecal ligation and puncture (CLP).

    • Administer this compound or vehicle control to respective groups.

  • Sample Collection and Preparation:

    • Harvest lung tissue at a predetermined time point.

    • Prepare tissue homogenates for metabolomic and lipidomic analysis.

  • Mass Spectrometry Analysis:

    • Perform metabolomic analysis using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

    • Perform lipidomic analysis using LC-MS.

  • Data Analysis:

    • Conduct Principal Component Analysis (PCA) to identify distinct metabolic clustering between experimental groups.

    • Perform pathway enrichment analysis to identify metabolic pathways significantly altered by this compound treatment.

    • Quantify specific metabolites of interest (e.g., NAD+, triglycerides, fatty acids).

  • Mechanism Validation:

    • Analyze mRNA and protein levels of target genes in the identified pathways (e.g., SIRT1, PGC-1α, PPARα, GPAT3) using qPCR and Western blotting.

    • Utilize inhibitors (e.g., EX-527 for SIRT1) in both in vitro (e.g., LPS-stimulated BEAS-2B cells) and in vivo models to confirm the role of the identified pathway in this compound's protective effects.

V. Conclusion and Future Directions

This compound's primary therapeutic effects are mediated through its pan-agonist activity on PPARs. However, the full scope of its cellular interactions is likely more complex. Current evidence points towards significant downstream effects on the proteome and metabolome, and suggests the involvement of other key signaling nodes such as REV-ERB and SIRT1, as well as a distinct interaction with the CDK5-PPARγ axis.

Future research employing unbiased, large-scale target deconvolution techniques, such as affinity selection-mass spectrometry and chemical proteomics, will be crucial to definitively identify any direct, non-PPAR binding partners of this compound. Such studies would provide a more complete understanding of its mechanism of action and could unveil novel therapeutic avenues for this and other metabolic drugs. For drug development professionals, a deeper understanding of these off-target or downstream effects is essential for predicting both efficacy and potential side effects, paving the way for more personalized and effective treatments for metabolic diseases.

References

Chiglitazar: A Technical Overview of Early-Stage Clinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiglitazar is a novel, non-thiazolidinedione (non-TZD) peroxisome proliferator-activated receptor (PPAR) pan-agonist.[1][2] It is designed to modulate glucose and lipid metabolism by activating all three PPAR subtypes: alpha (α), gamma (γ), and delta (δ).[1] This comprehensive mechanism of action suggests its potential as a therapeutic agent for type 2 diabetes (T2DM) and other metabolic disorders, such as non-alcoholic steatohepatitis (NASH). This document provides a technical summary of the available early-stage clinical trial data for this compound, focusing on its pharmacokinetics, safety, and preliminary efficacy.

Mechanism of Action: PPAR Pan-Agonism

This compound's therapeutic potential stems from its ability to simultaneously activate PPARα, PPARγ, and PPARδ, which play crucial roles in regulating energy homeostasis.

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to increased fatty acid oxidation and a reduction in circulating triglycerides.

  • PPARγ: Highly expressed in adipose tissue, it is a key regulator of adipogenesis, lipid storage, and insulin sensitivity.

  • PPARδ: Ubiquitously expressed, its activation is associated with enhanced fatty acid oxidation and improved lipid profiles.

By activating all three subtypes, this compound aims to provide a more balanced and comprehensive approach to treating metabolic diseases compared to selective PPAR agonists.

cluster_effects Downstream Effects This compound This compound PPARa PPARα This compound->PPARa activates PPARg PPARγ This compound->PPARg activates PPARd PPARδ This compound->PPARd activates RXR RXR PPARa->RXR heterodimerizes with PPARg->RXR heterodimerizes with PPARd->RXR heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Metabolic_Effects Metabolic Effects Gene_Expression->Metabolic_Effects

Caption: this compound's PPAR Pan-Agonist Signaling Pathway.

Early-Stage Clinical Trial Data

Phase I: Pharmacokinetics and Safety in Healthy Volunteers

A Phase I, single-center, open-label, randomized, two-stage study was conducted in healthy Chinese volunteers to evaluate the pharmacokinetics, safety, and tolerability of this compound. The study assessed single ascending doses and multiple doses.[3][4]

Experimental Protocol:

  • Study Design: Single-center, open-label, randomized, two-stage.

  • Participants: Healthy Chinese volunteers.

  • Dosage:

    • Single doses: 8 mg, 16 mg, 24 mg, 32 mg, 48 mg, and 72 mg.

    • Multiple doses: 16 mg once daily for 9 days.

  • Pharmacokinetic Analysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

  • Safety Assessments: Included monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Pharmacokinetic Data:

DoseCmax (ng/mL)AUC0-t (ng·h/mL)t1/2 (h)
Single Dose
8 mg16513569.0 - 11.9
16 mg33028919.0 - 11.9
24 mg54547329.0 - 11.9
32 mg66057829.0 - 11.9
48 mg98986459.0 - 11.9
72 mg1599125849.0 - 11.9
Multiple Dose
16 mg (Day 1)3302891-
16 mg (Day 9)--No accumulation

Data presented as mean values. Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Terminal half-life.

Safety and Tolerability:

This compound was found to be safe and well-tolerated in healthy subjects at the doses evaluated. No serious or severe adverse events were reported. A high-fat/calorie meal increased the absorption of this compound, but this was not considered clinically significant.

Phase II: Efficacy and Safety in Patients with Non-Alcoholic Steatohepatitis (NASH)

The CGZ203 study was a Phase II, randomized, double-blind, placebo-controlled, multicenter trial designed to assess the efficacy and safety of this compound in patients with NASH.

Experimental Protocol:

  • Study Design: Randomized, double-blind, placebo-controlled, multicenter.

  • Participants: Clinically diagnosed NASH patients.

  • Intervention:

    • This compound 48 mg once daily

    • This compound 64 mg once daily

    • Placebo once daily

  • Treatment Duration: 18 weeks.

  • Primary Efficacy Endpoint: Percentage change from baseline in liver fat content (LFC) as measured by magnetic resonance imaging-proton density fat fraction (MRI-PDFF).

  • Secondary Efficacy Endpoints: Included the proportion of patients with a ≥30% decrease in LFC and changes in non-invasive markers of liver injury.

Efficacy Data:

EndpointPlaceboThis compound 48 mgThis compound 64 mg
Primary Endpoint
Mean % Change in LFC (MRI-PDFF)-Significant ReductionSignificant Reduction
Secondary Endpoints
Proportion of patients with ≥30% LFC reduction-Significant ImprovementSignificant Improvement
Non-invasive markers of liver injury-ImprovedImproved

Detailed quantitative data for all endpoints are pending full publication.

Safety and Tolerability:

The overall safety profile of this compound in the CGZ203 study was reported to be good.

Screening Screening Randomization Randomization Screening->Randomization GroupA This compound 48 mg (Once Daily) Randomization->GroupA GroupB This compound 64 mg (Once Daily) Randomization->GroupB GroupC Placebo (Once Daily) Randomization->GroupC Treatment 18-Week Treatment Period GroupA->Treatment GroupB->Treatment GroupC->Treatment Endpoint_Assessment Endpoint Assessment (MRI-PDFF, etc.) Treatment->Endpoint_Assessment Data_Analysis Data Analysis Endpoint_Assessment->Data_Analysis

Caption: Generalized Workflow of the CGZ203 Phase II NASH Clinical Trial.

Early-Stage Data in Type 2 Diabetes (T2DM)

While comprehensive data from dedicated early-stage T2DM trials are not as readily available in the public domain as for NASH, pooled analyses of later-stage trials provide insights into the efficacy of this compound on glycemic and lipid parameters.

A pooled analysis of two Phase III trials (CMAP and CMAS) in patients with T2DM demonstrated that this compound (32 mg and 48 mg) significantly improved glycemic control compared to placebo.

Key Findings from Pooled Phase III Data in T2DM:

ParameterThis compound 32 mgThis compound 48 mgPlacebo
Change in HbA1c from Baseline Significant ReductionSignificant Reduction-
Change in Fasting Plasma Glucose Significant ReductionSignificant Reduction-
Change in 2-h Postprandial Glucose Significant ReductionSignificant Reduction-
Triglyceride Levels ReducedReduced-
HDL-C Levels IncreasedIncreased-

This table represents a qualitative summary of the significant findings. For detailed quantitative results, refer to the primary publications of the CMAP and CMAS studies.

Conclusion

The early-stage clinical data for this compound indicate a favorable pharmacokinetic profile, with dose-proportional exposure and a good safety and tolerability record in healthy volunteers. Preliminary efficacy data from the Phase II trial in NASH are promising, demonstrating a significant reduction in liver fat content. While detailed early-stage data for T2DM is less accessible, later-stage studies confirm its efficacy in improving glycemic control and lipid parameters. The pan-PPAR agonist mechanism of this compound presents a multifaceted approach to treating complex metabolic diseases. Further research and the publication of detailed results from ongoing and completed trials will be crucial in fully elucidating the therapeutic potential of this novel compound.

References

Methodological & Application

Chiglitazar In Vitro Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiglitazar is a novel, non-thiazolidinedione (non-TZD) peroxisome proliferator-activated receptor (PPAR) pan-agonist.[1][2][3] It activates all three PPAR subtypes (α, γ, and δ), which are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1][4] This multi-targeted approach allows this compound to regulate a wide array of genes involved in glucose and lipid metabolism, insulin sensitivity, and inflammation, making it a promising therapeutic agent for type 2 diabetes mellitus (T2DM). PPARs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as PPAR response elements (PPREs) in the regulatory regions of target genes, thereby modulating their transcription.

This document provides detailed protocols for key in vitro cell-based assays to characterize the activity of this compound, including PPAR transactivation assays, adipocyte differentiation assays, and target gene expression analysis.

Mechanism of Action: PPAR Pan-Agonism

This compound's therapeutic effects stem from its ability to simultaneously activate PPARα, PPARγ, and PPARδ.

  • PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates like the liver, heart, and skeletal muscle, PPARα activation by this compound enhances fatty acid oxidation and improves lipid profiles by reducing triglyceride levels.

  • PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis, glucose homeostasis, and insulin sensitivity. This compound's activation of PPARγ promotes adipocyte differentiation and enhances glucose uptake in peripheral tissues. A unique aspect of this compound's action on PPARγ is its ability to inhibit CDK5-mediated phosphorylation at serine 273, a modification linked to insulin resistance.

  • PPARδ Activation: Ubiquitously expressed, PPARδ activation contributes to improved lipid metabolism and enhanced insulin sensitivity.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound across the three PPAR subtypes.

Assay TypePPAR SubtypeAgonistEC50 (μM)Cell LineReference
Reporter Gene AssayPPARαThis compound1.2SMMC-7721 or U2OS
WY14643>10SMMC-7721 or U2OS
Reporter Gene AssayPPARγThis compound0.08SMMC-7721 or U2OS
Rosiglitazone~0.02SMMC-7721 or U2OS
Pioglitazone~0.2SMMC-7721 or U2OS
Reporter Gene AssayPPARδThis compound1.7SMMC-7721 or U2OS
2-bromohexadecanoic acid>5SMMC-7721 or U2OS

Signaling Pathway

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPAR PPAR (α, γ, δ) This compound->PPAR Binds & Activates PPAR_RXR_complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_complex Forms Heterodimer with RXR RXR RXR->PPAR_RXR_complex PPRE PPRE PPAR_RXR_complex->PPRE Binds to Target_Genes Target Gene Expression PPRE->Target_Genes Regulates Metabolic_Effects Metabolic Effects (Glucose & Lipid Homeostasis) Target_Genes->Metabolic_Effects Leads to

This compound activates the PPAR signaling pathway.

Experimental Protocols

PPAR Reporter Gene Assay

This assay quantitatively measures the ability of this compound to activate each PPAR subtype by utilizing a luciferase reporter system.

Objective: To determine the EC50 values of this compound for PPARα, PPARγ, and PPARδ.

Materials:

  • Cell Lines: Human hepatoma SMMC-7721 cells or human osteosarcoma U2OS cells.

  • Plasmids:

    • Expression vectors for full-length human PPARα, PPARγ, and PPARδ.

    • Expression vector for human retinoid X receptor (hRXR).

    • Reporter plasmid containing a luciferase gene downstream of a promoter with the corresponding PPAR response elements (PPREs).

    • Control plasmid for normalization (e.g., Renilla luciferase).

  • Reagents:

    • This compound and reference compounds (e.g., WY14643 for PPARα, Rosiglitazone for PPARγ, 2-bromohexadecanoic acid for PPARδ).

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

    • Transfection reagent.

    • Dual-luciferase reporter assay system.

Protocol:

  • Cell Culture and Transfection:

    • Seed SMMC-7721 or U2OS cells in 96-well plates and culture overnight.

    • Co-transfect the cells with the respective PPAR expression plasmid, the corresponding PPRE-luciferase reporter plasmid, and the hRXR expression plasmid using a suitable transfection reagent. A control plasmid expressing Renilla luciferase should also be co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or reference compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Luciferase Assay:

    • Incubate the cells for another 24 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Calculate the EC50 values using a non-linear regression curve fit.

Reporter_Assay_Workflow A Seed Cells (e.g., SMMC-7721) B Co-transfect with Plasmids (PPAR, PPRE-Luc, hRXR) A->B C Incubate for 24h B->C D Treat with this compound (Various Concentrations) C->D E Incubate for 24h D->E F Lyse Cells E->F G Measure Luciferase Activity F->G H Data Analysis (Calculate EC50) G->H

Workflow for the PPAR Reporter Gene Assay.
Adipocyte Differentiation Assay

This assay assesses the potential of this compound to induce the differentiation of pre-adipocytes into mature adipocytes, a key function of PPARγ activation.

Objective: To evaluate the effect of this compound on adipocyte differentiation.

Materials:

  • Cell Line: 3T3-L1 pre-adipocyte cell line.

  • Reagents:

    • This compound.

    • Differentiation medium (DM): DMEM with 10% FBS, insulin, dexamethasone, and isobutylmethylxanthine (IBMX).

    • Maintenance medium (MM): DMEM with 10% FBS and insulin.

    • Oil Red O staining solution.

Protocol:

  • Cell Culture:

    • Culture 3T3-L1 cells in DMEM with 10% FBS until they reach confluence.

    • Maintain the cells at confluence for an additional 48 hours.

  • Induction of Differentiation:

    • Replace the medium with differentiation medium (DM) containing various concentrations of this compound or a vehicle control.

    • After 48-72 hours, replace the DM with maintenance medium (MM) containing the respective concentrations of this compound.

    • Replenish the MM every 2-3 days for a total of 8-12 days.

  • Assessment of Differentiation (Oil Red O Staining):

    • Wash the differentiated cells with phosphate-buffered saline (PBS).

    • Fix the cells with 10% formalin for at least 1 hour.

    • Wash the cells with water and then with 60% isopropanol.

    • Stain the cells with Oil Red O solution for 10-20 minutes to visualize lipid droplets.

    • Wash the cells with water and acquire images using a microscope.

  • Quantification (Optional):

    • Extract the Oil Red O stain from the cells using isopropanol.

    • Measure the absorbance of the extracted dye at a specific wavelength (e.g., 510 nm) to quantify lipid accumulation.

Adipocyte_Differentiation_Workflow A Culture 3T3-L1 cells to confluence B Induce differentiation with DM + this compound A->B C Maintain in MM + this compound (8-12 days) B->C D Fix and Stain with Oil Red O C->D E Visualize and Quantify Lipid Accumulation D->E

Workflow for the Adipocyte Differentiation Assay.
Target Gene Expression Analysis

This assay is used to confirm that this compound modulates the expression of known PPAR target genes involved in metabolic regulation.

Objective: To measure the changes in mRNA levels of PPAR target genes in response to this compound treatment.

Materials:

  • Cell Lines: A panel of cell lines with distinct tissue origins and different patterns of PPAR subtype expression (e.g., SMMC-7721 for liver, C2C12 for skeletal muscle).

  • Reagents:

    • This compound and reference compounds.

    • RNA extraction kit.

    • Reverse transcription kit.

    • qPCR master mix and primers for target genes (e.g., CPT-1a, CPT-1b, ANGPTL4, PDK4) and a housekeeping gene (e.g., GAPDH, 36B4).

Protocol:

  • Cell Treatment:

    • Seed the chosen cell lines in appropriate culture plates.

    • Treat the cells with this compound (e.g., 10 μM), reference compounds, or a vehicle control (e.g., 0.1% DMSO) for 48 hours.

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the cells using a commercial RNA extraction kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, specific primers for the target genes, and a housekeeping gene for normalization.

  • Data Analysis:

    • Calculate the relative gene expression changes using the ΔΔCt method.

    • Normalize the expression of the target genes to the housekeeping gene and compare the expression in treated cells to that in vehicle-treated control cells.

Conclusion

The in vitro cell-based assays described provide a robust framework for characterizing the activity and mechanism of action of this compound. The reporter gene assays are essential for determining the potency of this compound on each PPAR subtype, while the adipocyte differentiation and gene expression analyses confirm its functional effects in relevant cell models. These protocols can be adapted for the screening and characterization of other PPAR modulators in drug discovery and development.

References

Chiglitazar Dosage for In Vivo Studies in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages and protocols for in vivo studies of chiglitazar in rat models. This compound is a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist, targeting PPARα, PPARγ, and PPARδ to improve insulin sensitivity and regulate lipid metabolism.[1][2][3] This document outlines established dosages, detailed experimental procedures, and the underlying signaling pathways to facilitate the design and execution of preclinical research.

Data Presentation: this compound Dosage and Effects in Rats

The following table summarizes the quantitative data from key in vivo studies of this compound in various rat models.

Rat ModelThis compound DosageAdministration Route & VehicleDurationKey FindingsReference
Monosodium L-glutamate (MSG)-induced obese rats5, 10, and 20 mg/kg/dayOral gavage; Water with 0.05% Tween 8040 daysDose-dependent improvement in insulin and glucose tolerance; significant reduction in plasma triglycerides, total cholesterol, and nonesterified fatty acids.[4][5]Li et al., 2006
Healthy and Doxorubicin-induced hypoalbuminemic SD rats3.33 mg/kg (single dose)Oral gavage; WaterSingle dose (PK/PD study)Blood glucose levels remained stable in both groups; pharmacokinetic analysis showed a significantly earlier Tmax in the hypoalbuminemia group.bioRxiv preprint

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound administration in rats.

Animal Models
  • Monosodium L-glutamate (MSG)-induced Obese Rat: This model is used to study insulin resistance and dyslipidemia.

  • Healthy Sprague-Dawley (SD) or Wistar Rats: Used for pharmacokinetic, pharmacodynamic, and general toxicity studies.

  • Zucker Diabetic Fatty (ZDF) Rat: A relevant model for type 2 diabetes, characterized by obesity and insulin resistance. While direct studies with this compound in this model were not found in the initial search, protocols for other PPAR agonists like tesaglitazar can be adapted.

This compound Formulation and Administration
  • Vehicle Preparation: For oral administration, this compound can be suspended in water containing a surfactant to ensure uniform distribution. A common vehicle is water with 0.05% Tween 80. Another study utilized purified water for tablet dissolution.

  • Oral Gavage Protocol:

    • Animal Restraint: Gently but firmly restrain the rat to immobilize the head and align the esophagus.

    • Gavage Needle Insertion: Use a sterile, ball-tipped gavage needle of appropriate size for the rat. Measure the needle from the tip of the rat's nose to the last rib to ensure proper insertion depth.

    • Administration: Gently insert the needle into the esophagus and slowly administer the this compound suspension. The maximum volume for oral gavage in rats is typically 10 ml/kg.

    • Post-Administration Monitoring: Observe the animal for any signs of distress after administration.

In Vivo Efficacy Assessments
  • Insulin Tolerance Test (ITT):

    • Fast the rats for 4-6 hours.

    • Collect a baseline blood sample (time 0).

    • Administer human insulin (e.g., 0.4 U/kg) via subcutaneous or intraperitoneal injection.

    • Collect blood samples at specified time points (e.g., 30, 60, 90, and 120 minutes) post-insulin injection.

    • Measure blood glucose levels.

  • Intraperitoneal Glucose Tolerance Test (IPGTT):

    • Fast the rats overnight (approximately 12-16 hours).

    • Collect a baseline blood sample (time 0).

    • Administer a glucose solution (e.g., 2 g/kg) via intraperitoneal injection.

    • Collect blood samples at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose injection.

    • Measure blood glucose levels.

Blood and Tissue Collection
  • Blood Sampling: Blood samples can be collected via various methods, including the tail vein, saphenous vein, or retro-orbital sinus (under anesthesia). For terminal studies, cardiac puncture is a common method. The choice of method depends on the required blood volume and the frequency of sampling.

  • Tissue Harvesting: At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, adipose tissue, skeletal muscle) are collected for further analysis, such as gene expression or histological examination.

Biochemical Analysis
  • Plasma Glucose: Measured using a glucometer or a glucose oxidase assay kit.

  • Plasma Insulin: Determined using a rat-specific ELISA kit.

  • Lipid Profile: Plasma triglycerides, total cholesterol, and nonesterified fatty acids (NEFA) can be measured using commercially available colorimetric assay kits.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound acts as a pan-agonist for PPARα, PPARγ, and PPARδ. Upon binding, it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to PPAR response elements (PPREs) in the promoter regions of target genes, modulating their transcription. This leads to improved insulin sensitivity, enhanced fatty acid oxidation, and regulation of lipid metabolism.

Chiglitazar_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects This compound This compound PPARs PPARα, PPARγ, PPARδ This compound->PPARs Enters Cell & Binds PPAR_RXR PPAR-RXR Heterodimer PPARs->PPAR_RXR Translocates to Nucleus & Heterodimerizes RXR RXR RXR->PPAR_RXR PPRE PPRE (PPAR Response Element) PPAR_RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates Insulin Improved Insulin Sensitivity TargetGenes->Insulin Lipid Regulated Lipid Metabolism TargetGenes->Lipid Glucose Enhanced Glucose Uptake TargetGenes->Glucose

Caption: this compound signaling pathway.

Experimental Workflow for In Vivo Rat Studies

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rat model of metabolic disease.

Experimental_Workflow Model 1. Animal Model Induction (e.g., MSG-induced obesity) Acclimatization 2. Acclimatization & Baseline Measurements Model->Acclimatization Grouping 3. Randomization into Treatment Groups Acclimatization->Grouping Treatment 4. Daily Oral Gavage (Vehicle or this compound) Grouping->Treatment Monitoring 5. In-life Monitoring (Body weight, food/water intake) Treatment->Monitoring Tests 6. Efficacy Tests (ITT, IPGTT) Monitoring->Tests Termination 7. Study Termination & Sample Collection (Blood, Tissues) Tests->Termination Analysis 8. Biochemical & Molecular Analysis Termination->Analysis

References

Application Notes and Protocols for Measuring Chiglitazar PPAR Activation Using Reporter Gene Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiglitazar is a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist, meaning it activates all three PPAR subtypes: PPARα, PPARγ, and PPARδ.[1][2][3] These receptors are critical regulators of glucose and lipid metabolism, making this compound a promising therapeutic agent for type 2 diabetes and associated metabolic disorders.[1][2] Reporter gene assays are a fundamental tool for quantifying the activation of nuclear receptors like PPARs by compounds such as this compound. This document provides detailed protocols and application notes for utilizing a luciferase-based reporter gene assay to measure the in vitro activity of this compound on human PPARα, PPARγ, and PPARδ.

The assay relies on the principle that ligand-activated PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby initiating transcription. In this assay, cells are transiently transfected with two plasmids: an expression vector for a specific human PPAR subtype and a reporter plasmid containing a PPRE upstream of a luciferase gene. Upon activation by this compound, the expressed PPAR subtype binds to the PPRE and drives the expression of luciferase. The resulting luminescence is directly proportional to the extent of PPAR activation.

Data Presentation

The following table summarizes the in vitro transactivation activity of this compound on the different human PPAR subtypes as determined by reporter gene assays.

PPAR SubtypeEC50 (µM)Reference Agonist
PPARα (alpha)1.2WY14643
PPARγ (gamma)0.08Rosiglitazone
PPARδ (delta)1.72-bromohexadecanoic acid

EC50 (Half-maximal effective concentration) values represent the concentration of this compound required to elicit 50% of the maximal response. Data compiled from multiple sources.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the PPAR signaling pathway and the experimental workflow of the reporter gene assay.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPAR PPAR (α, γ, or δ) This compound->PPAR Enters Nucleus & Binds RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to TargetGene Target Gene (Luciferase) mRNA mRNA PPRE->mRNA Initiates Transcription Luciferase Luciferase Protein mRNA->Luciferase Translation Light Luminescence (Measured) Luciferase->Light Produces Light with Substrate Experimental_Workflow cluster_prep Day 1: Cell Seeding cluster_transfection Day 2: Transfection cluster_treatment Day 3: Compound Treatment cluster_readout Day 4: Luminescence Reading cluster_analysis Data Analysis Seed Seed HEK293T cells in 96-well plates Prepare_DNA Prepare transfection mix: PPARExpression Plasmid + PPRE-Luciferase Plasmid + Transfection Reagent Transfect Transfect cells and incubate for 24h Prepare_DNA->Transfect Prepare_this compound Prepare serial dilutions of this compound Treat Treat cells with this compound and incubate for 24h Prepare_this compound->Treat Lyse Lyse cells and add luciferase substrate Read Measure luminescence using a plate reader Lyse->Read Analyze Normalize data and calculate EC50 values Read->Analyze

References

Chiglitazar: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiglitazar is a novel, non-thiazolidinedione (TZD) peroxisome proliferator-activated receptor (PPAR) pan-agonist. It activates all three PPAR subtypes—alpha (α), gamma (γ), and delta (δ)—with moderate and balanced activity, positioning it as a promising therapeutic agent for type 2 diabetes mellitus and other metabolic disorders.[1][2][3] In the context of in vitro research, this compound serves as a valuable tool to investigate the complex roles of PPAR signaling in various cellular processes, including glucose and lipid metabolism, inflammation, cell differentiation, and proliferation.[4][5]

These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, along with a summary of its key characteristics and a visualization of its signaling pathway.

Physicochemical Properties and Stock Solution Preparation

Proper preparation of this compound is critical for obtaining reliable and reproducible experimental results.

PropertyValueReference
Molecular Formula C₃₆H₂₉FN₂O₄--INVALID-LINK--
Molecular Weight 572.6 g/mol --INVALID-LINK--
Appearance Crystalline solid-
Solubility Soluble in DMSO
Protocol for 10 mM Stock Solution Preparation

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM stock solution, weigh 0.5726 mg of this compound.

  • Dissolution: Add the appropriate volume of DMSO to the weighed powder to achieve a final concentration of 10 mM. For 0.5726 mg, add 100 µl of DMSO.

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional but Recommended): If not prepared under aseptic conditions, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO for all experiments.

In Vitro Activity of this compound

This compound exhibits a balanced activation profile across the three PPAR subtypes. The half-maximal effective concentrations (EC₅₀) are summarized below.

PPAR SubtypeEC₅₀ (µM)Cell LineReference
PPARα 1.2CV-1
PPARγ 0.08CV-1
PPARδ 1.7CV-1

Experimental Protocols

The following are detailed protocols for common cell culture experiments involving this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.

General Cell Culture Treatment with this compound

This workflow outlines the basic steps for treating cultured cells with this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed cells in culture plates prep_stock Prepare this compound stock solution in DMSO prep_working Prepare working solutions by diluting stock in culture medium prep_stock->prep_working treatment Remove old medium and add this compound working solutions or vehicle control to cells prep_working->treatment vehicle Prepare vehicle control (DMSO in medium) vehicle->treatment incubation Incubate for desired duration (e.g., 24-48 hours) treatment->incubation harvest Harvest cells for downstream analysis incubation->harvest analysis Perform assays (e.g., RT-qPCR, Western Blot, Viability Assay) harvest->analysis

Caption: General workflow for this compound treatment in cell culture.

Protocol 1: Gene Expression Analysis by RT-qPCR

This protocol is designed to measure changes in the expression of PPAR target genes following this compound treatment.

Materials:

  • Cultured cells (e.g., HepG2 for liver-related genes, 3T3-L1 for adipogenesis genes)

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • 6-well or 12-well cell culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., ANGPTL4, PDK4, CPT1A) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment:

    • Prepare working solutions of this compound in complete culture medium at various concentrations (e.g., 1 µM, 5 µM, 10 µM).

    • Prepare a vehicle control with the same final concentration of DMSO.

    • When cells reach the desired confluency, aspirate the old medium and replace it with the prepared this compound working solutions or vehicle control.

    • Incubate the cells for a predetermined time, typically 24 to 48 hours.

  • RNA Extraction: After incubation, wash the cells with PBS and lyse them directly in the plate using the lysis buffer from the RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.

  • cDNA Synthesis: Quantify the extracted RNA and synthesize cDNA from an equal amount of RNA for all samples using a cDNA synthesis kit.

  • qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for your target and housekeeping genes.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to the vehicle control.

Protocol 2: Adipocyte Differentiation Assay (using 3T3-L1 cells)

This protocol outlines the induction of adipogenesis in 3T3-L1 preadipocytes using this compound.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% Fetal Bovine Serum (FBS) (Growth Medium)

  • Differentiation Medium I (DMI): Growth Medium supplemented with 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/ml insulin.

  • Differentiation Medium II (DMII): Growth Medium supplemented with 10 µg/ml insulin.

  • This compound stock solution (10 mM in DMSO)

  • Oil Red O staining solution

  • Formalin (10%)

  • 60% Isopropanol

Procedure:

  • Cell Seeding and Growth:

    • Culture 3T3-L1 cells in Growth Medium until they reach 100% confluency.

    • Maintain the cells at confluency for an additional 2 days (post-confluent).

  • Induction of Differentiation:

    • On day 0 of differentiation, replace the Growth Medium with DMI containing the desired concentration of this compound (e.g., 1 µM, 5 µM) or vehicle control.

    • On day 2, replace the medium with DMII containing this compound or vehicle control.

    • From day 4 onwards, replace the medium every 2 days with fresh DMII containing this compound or vehicle control.

  • Assessment of Differentiation (Day 8-10):

    • Wash the cells with PBS.

    • Fix the cells with 10% formalin for at least 1 hour.

    • Wash the cells with water and then with 60% isopropanol.

    • Stain the lipid droplets by incubating the cells with Oil Red O solution for 10-15 minutes.

    • Wash the cells with water and visualize the stained lipid droplets under a microscope.

    • For quantification, the stain can be eluted with 100% isopropanol and the absorbance can be measured at 510 nm.

This compound Signaling Pathway

This compound exerts its effects by activating the PPAR signaling pathway. The simplified canonical pathway is illustrated below.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound PPARs PPARα / PPARγ / PPARδ This compound->PPARs Binds and Activates Heterodimer PPAR-RXR Heterodimer PPARs->Heterodimer Heterodimerizes with RXR RXR RXR->Heterodimer PPRE PPRE (PPAR Response Element) Heterodimer->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates Response ↑ Lipid Metabolism ↑ Glucose Homeostasis ↓ Inflammation Cell Differentiation TargetGenes->Response

Caption: Simplified PPAR signaling pathway activated by this compound.

Summary

This compound is a versatile tool for in vitro studies of metabolic and cellular processes regulated by PPARs. The provided protocols offer a starting point for researchers to design and execute experiments to elucidate the cellular and molecular effects of this pan-PPAR agonist. It is essential to optimize experimental conditions, such as drug concentration and treatment duration, for each specific cell line and assay to ensure meaningful and reproducible results.

References

Application of Chiglitazar in Non-alcoholic Steatohepatitis Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic steatohepatitis (NASH), recently redefined as metabolic dysfunction-associated steatohepatitis (MASH), is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis. Chiglitazar, a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist, has emerged as a promising therapeutic agent for metabolic diseases, including type 2 diabetes and NASH.[1][2][3] As the world's first approved PPAR pan-agonist, it modulates the activity of PPARα, PPARγ, and PPARδ, which are key regulators of glucose and lipid metabolism, as well as inflammatory responses.[4][5] Preclinical and clinical studies are elucidating its potential in treating NASH by addressing its core pathological features: steatosis, inflammation, and fibrosis.

These application notes provide a comprehensive overview of the use of this compound in preclinical NASH research models, including detailed experimental protocols and a summary of its therapeutic effects.

Mechanism of Action

This compound exerts its therapeutic effects in NASH by activating all three PPAR subtypes:

  • PPARα: Primarily expressed in the liver, its activation enhances fatty acid oxidation, leading to a reduction in hepatic lipid accumulation (steatosis).

  • PPARγ: Mainly found in adipose tissue, its activation improves insulin sensitivity, which is often impaired in NASH patients. This helps to reduce the influx of fatty acids to the liver.

  • PPARδ (or β): Ubiquitously expressed, its activation also contributes to fatty acid oxidation and has been shown to have anti-inflammatory effects.

The combined activation of these receptors results in a multi-faceted approach to treating NASH, addressing metabolic dysregulation, inflammation, and fibrogenesis.

Preclinical Research Applications

This compound has been evaluated in various in vitro and in vivo models of NASH, demonstrating its potential to mitigate key pathological features of the disease.

In Vitro Models
  • Human Skin Fibroblasts and Liver Stellate Cells: In studies using transforming growth factor-beta (TGF-β) to induce a fibrotic response, this compound has been shown to reduce the proliferation of these cell types. It also decreases the gene expression of key fibrotic markers such as alpha-smooth muscle actin (α-SMA) and connective tissue growth factor (CTGF).

In Vivo Animal Models

This compound has demonstrated efficacy in several mouse models of NASH, each recapitulating different aspects of the human disease.

  • Methionine and Choline Deficient (MCD) Diet Model: This model is characterized by significant steatohepatitis and inflammation. This compound treatment in this model has been shown to alleviate liver steatosis and inflammation.

  • Carbon Tetrachloride (CCl4) Induced Fibrosis Model: CCl4 is a hepatotoxin that induces significant liver fibrosis. In this model, this compound has been effective in ameliorating liver inflammation and fibrosis.

  • High-Fat Diet (HFD) + CCl4 Model: This combination model induces a NASH phenotype with both metabolic and fibrotic components. This compound has shown to improve liver inflammation and fibrosis in this more clinically relevant model.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound in NASH.

Table 1: Effects of this compound in Preclinical NASH Models

ModelKey FindingsReference
MCD Diet Alleviated liver steatosis and inflammation.
CCl4 Ameliorated liver inflammation and fibrosis.
HFD + CCl4 Improved liver inflammation and fibrosis.
In Vitro (TGF-β stimulated fibroblasts/stellate cells) Reduced cell proliferation and decreased gene expression of α-SMA and CTGF.

Table 2: Phase II Clinical Trial (CGZ203 Study) of this compound in NASH Patients

ParameterDosageDurationOutcomeReference
Primary Efficacy Endpoint 48 mg or 64 mg daily18 weeksSignificant reduction in liver fat content as measured by MRI-PDFF compared to placebo.
Secondary Efficacy Endpoints 48 mg or 64 mg daily18 weeksDose-dependent improvements in non-invasive markers of hepatocyte damage, inflammation, and fibrosis.

Experimental Protocols

The following are detailed protocols for inducing NASH in animal models and for the administration of this compound, based on methodologies used in preclinical research.

Protocol 1: Induction of NASH using a Methionine and Choline Deficient (MCD) Diet
  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to standard chow and water for at least one week.

  • NASH Induction: Switch the diet to an MCD diet (e.g., A02082002B, Research Diets Inc.) for 4-8 weeks.

  • Monitoring: Monitor body weight and food intake regularly. The MCD diet typically causes weight loss.

  • Endpoint Analysis: At the end of the study period, collect blood and liver tissue for biochemical and histological analysis.

Protocol 2: Induction of Liver Fibrosis using Carbon Tetrachloride (CCl4)
  • Animal Model: Male C57BL/6J mice, 8-10 weeks old.

  • Acclimatization: As described in Protocol 1.

  • Fibrosis Induction: Administer CCl4 (0.5-1.0 mL/kg body weight) via intraperitoneal (i.p.) injection twice weekly. CCl4 is typically diluted in a vehicle such as corn oil or olive oil.

  • Duration: Continue CCl4 administration for 4-12 weeks, depending on the desired severity of fibrosis.

  • Monitoring: Monitor for signs of toxicity and changes in body weight.

  • Endpoint Analysis: Collect blood and liver tissue for analysis 48-72 hours after the final CCl4 injection.

Protocol 3: Combination Model: High-Fat Diet (HFD) and CCl4
  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Acclimatization: As described in Protocol 1.

  • NASH Induction:

    • Feed mice a high-fat diet (e.g., 45-60% kcal from fat) for the entire study duration.

    • After an initial period of HFD feeding (e.g., 6-8 weeks) to establish steatosis, begin weekly or bi-weekly i.p. injections of a low dose of CCl4 (e.g., 0.2-0.5 mL/kg) for an additional 4-8 weeks.

  • Monitoring: Monitor body weight, food intake, and glucose tolerance (optional).

  • Endpoint Analysis: Collect blood and liver tissue for comprehensive analysis of metabolic, inflammatory, and fibrotic parameters.

Administration of this compound
  • Route of Administration: Oral gavage is the most common route for preclinical studies, mimicking the clinical route of administration.

  • Dosage: Effective doses in mouse models of NASH have not been specifically published in the search results. However, for other PPAR agonists like Saroglitazar, a dose of 3 mg/kg has been used. Dosages for this compound would need to be determined through dose-ranging studies.

  • Vehicle: this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) for oral administration.

  • Frequency: Once daily administration is typical.

  • Treatment Period: Treatment can be initiated either prophylactically (at the same time as the NASH-inducing diet/agent) or therapeutically (after the establishment of NASH pathology).

Mandatory Visualizations

Signaling Pathway of this compound in NASH

Chiglitazar_Mechanism cluster_drug This compound (PPAR Pan-Agonist) cluster_receptors PPARs cluster_effects Cellular Effects cluster_outcomes Pathological Outcomes This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg PPARD PPARδ This compound->PPARD FattyAcidOxidation ↑ Fatty Acid Oxidation PPARa->FattyAcidOxidation AntiInflammatory ↓ Inflammation PPARa->AntiInflammatory AntiFibrotic ↓ Fibrogenesis PPARa->AntiFibrotic InsulinSensitivity ↑ Insulin Sensitivity PPARg->InsulinSensitivity PPARg->AntiInflammatory PPARg->AntiFibrotic PPARD->FattyAcidOxidation PPARD->AntiInflammatory PPARD->AntiFibrotic Steatosis ↓ Steatosis FattyAcidOxidation->Steatosis InsulinSensitivity->Steatosis Inflammation ↓ Inflammation AntiInflammatory->Inflammation Fibrosis ↓ Fibrosis AntiFibrotic->Fibrosis

Caption: Mechanism of action of this compound in NASH.

Experimental Workflow for HFD + CCl4 NASH Model and this compound Treatment

Experimental_Workflow cluster_setup Phase 1: NASH Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis start Start: Male C57BL/6J Mice hfd High-Fat Diet (6-8 weeks) start->hfd ccl4 Low-dose CCl4 (4-8 weeks) hfd->ccl4 randomize Randomization ccl4->randomize group1 Vehicle Control randomize->group1 Group 1 group2 This compound randomize->group2 Group 2 analysis Blood & Liver Tissue Collection group1->analysis group2->analysis biochem Biochemical Analysis (ALT, AST, Lipids) analysis->biochem histo Histological Analysis (H&E, Sirius Red) analysis->histo gene Gene Expression (Inflammation, Fibrosis) analysis->gene

Caption: Workflow for HFD + CCl4 NASH model study.

Conclusion

This compound, as a PPAR pan-agonist, presents a promising therapeutic strategy for NASH by simultaneously targeting metabolic dysregulation, inflammation, and fibrosis. The preclinical models and protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and mechanisms of this compound and other PPAR agonists in the context of NASH drug discovery and development. The positive results from the Phase II clinical trial further support its potential as a future treatment for patients with NASH.

References

Application Notes and Protocols for Western Blot Analysis of Protein Expression Following Chiglitazar Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiglitazar is a novel, potent pan-agonist for Peroxisome Proliferator-Activated Receptors (PPARs), showing activity towards all three subtypes: PPARα, PPARγ, and PPARδ.[1][2][3] As a member of the insulin sensitizer class of drugs, this compound's mechanism of action involves the modulation of gene expression, leading to beneficial effects on glucose and lipid metabolism, as well as inflammation.[3][4] Western blot analysis is a critical technique to elucidate the pharmacodynamic effects of this compound by quantifying the changes in protein expression levels of its downstream targets. These application notes provide detailed protocols for the analysis of protein expression in response to this compound treatment.

Mechanism of Action: The PPAR Signaling Pathway

This compound exerts its therapeutic effects by binding to and activating PPARs. Upon activation, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in several metabolic processes. Notably, this compound has been shown to preferentially induce the expression of Angiopoietin-like 4 (ANGPTL4) and Pyruvate Dehydrogenase Kinase 4 (PDK4), key regulators of lipid and glucose metabolism, respectively.

Chiglitazar_Signaling_Pathway This compound This compound PPARs PPARα/γ/δ This compound->PPARs activates PPAR_RXR PPAR-RXR Heterodimer PPARs->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (on DNA) PPAR_RXR->PPRE binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression modulates Protein_Expression Protein Expression (e.g., ANGPTL4, PDK4) Gene_Expression->Protein_Expression Metabolic_Effects Metabolic Effects (Glucose & Lipid Homeostasis) Protein_Expression->Metabolic_Effects

This compound's PPAR-mediated signaling pathway.

Key Protein Targets for Western Blot Analysis

Based on preclinical and clinical studies, the following proteins are key targets for Western blot analysis to assess the efficacy and mechanism of action of this compound:

Up-regulated Proteins:

  • ANGPTL4 (Angiopoietin-like 4): Involved in the regulation of lipid metabolism.

  • PDK4 (Pyruvate Dehydrogenase Kinase 4): Plays a crucial role in glucose metabolism.

  • PPARα, PPARγ, PPARδ: this compound treatment can lead to an increase in the expression of the PPAR isoforms themselves.

  • Apolipoproteins (APOA1, APOA2, APOD): Key components in lipid transport and metabolism.

  • Sex Hormone-Binding Globulin (SHBG): Associated with improved insulin sensitivity.

  • Transferrin (TF): Involved in iron metabolism and has been linked to insulin sensitivity.

Down-regulated Proteins:

  • Fetuin-B (FETUB): Elevated levels are associated with insulin resistance.

  • Proteoglycan 4 (PRG4): Implicated in metabolic regulation.

  • Complement C2: A component of the complement system, which is involved in inflammation.

Experimental Protocols

The following protocols provide a general framework for Western blot analysis. Optimization may be necessary for specific cell lines, tissues, and antibodies.

Experimental Workflow Overview

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Cell_Culture Cell Culture & this compound Treatment Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Data_Analysis Densitometry & Data Analysis Detection->Data_Analysis

A generalized workflow for Western blot analysis.
Protocol 1: Cell Culture and this compound Treatment

  • Cell Culture:

    • Culture cells (e.g., HepG2 human hepatoma cells, 3T3-L1 preadipocytes, or transformed follicular lymphoma cell lines like RL and SC-1) in appropriate media and conditions.

  • This compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

  • Treatment:

    • Seed cells in culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).

    • Treat cells with varying concentrations of this compound (e.g., 5 µM, 10 µM, 20 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours).

Protocol 2: Protein Extraction and Quantification
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.

Protocol 3: SDS-PAGE and Western Blotting
  • Sample Preparation for Electrophoresis:

    • Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load the denatured protein samples into the wells of a polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. (See Table 2 for suggested antibody targets).

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin, GAPDH, or total protein stain).

Data Presentation

Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Quantitative Analysis of Protein Expression Changes Following this compound Treatment

Target ProteinCell Line/TissueThis compound ConcentrationTreatment DurationFold Change vs. Control (Mean ± SEM)p-value
Up-regulated
ANGPTL4HepG210 µM24 hours3.5 ± 0.4<0.01
PDK43T3-L110 µM24 hours2.8 ± 0.3<0.01
PPARαRL Cells20 µM24 hours2.1 ± 0.2<0.05
Down-regulated
Fetuin-BPrimary Hepatocytes10 µM48 hours0.4 ± 0.05<0.01

Note: The data in this table are representative examples based on published literature and may not reflect the exact results of every experiment. Researchers should generate their own data and perform statistical analysis.

Table 2: Suggested Primary Antibodies for Western Blot Analysis

Target ProteinSupplier (Example)Catalog Number (Example)
ANGPTL4Abcamab189547
PDK4Cell Signaling Technology#2784
PPARαSanta Cruz Biotechnologysc-398394
PPARγCell Signaling Technology#2435
PPARδAbcamab23673
Fetuin-BThermo Fisher ScientificPA5-21381
β-actinCell Signaling Technology#4970
GAPDHSanta Cruz Biotechnologysc-47724

Conclusion

Western blot analysis is an indispensable tool for characterizing the molecular effects of this compound. By quantifying the changes in the expression of key target proteins, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The protocols and data presentation guidelines provided in these application notes offer a comprehensive framework for conducting and interpreting these crucial experiments.

References

Application Note: High-Content Screening for Novel Cellular Effects of Chiglitazar

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiglitazar is a novel, non-thiazolidinedione (TZD) peroxisome proliferator-activated receptor (PPAR) pan-agonist with demonstrated efficacy in the treatment of type 2 diabetes mellitus (T2DM).[1][2] By activating all three PPAR subtypes (α, γ, and δ), this compound modulates the expression of a wide array of genes involved in glucose and lipid metabolism, leading to improved glycemic control, insulin sensitivity, and lipid profiles.[3][4][5] Clinical trials have established its effectiveness in reducing HbA1c, fasting plasma glucose, and triglycerides, with a generally favorable safety profile. Recent studies have also highlighted its potential therapeutic benefits in metabolic dysfunction-associated steatotic liver disease (MASLD), previously known as non-alcoholic steatohepatitis (NASH).

While the primary effects of this compound on metabolic pathways are well-documented, its pleiotropic nature as a pan-PPAR agonist suggests the potential for a broader range of cellular effects that remain to be fully elucidated. High-content screening (HCS) offers a powerful, unbiased approach to identify novel cellular phenotypes and mechanisms of action of therapeutic compounds. This application note provides a framework and detailed protocols for utilizing HCS to uncover novel effects of this compound, potentially revealing new therapeutic applications and a deeper understanding of its biological activity.

Mechanism of Action: A Multi-faceted Approach

This compound's therapeutic effects stem from its ability to simultaneously activate PPARα, PPARγ, and PPARδ, each contributing to a comprehensive metabolic correction.

  • PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle, PPARα activation by this compound enhances fatty acid oxidation and reduces triglyceride levels.

  • PPARγ Activation: Abundant in adipose tissue, PPARγ activation promotes adipocyte differentiation, improves insulin sensitivity in peripheral tissues, and enhances glucose uptake. It also exhibits anti-inflammatory properties.

  • PPARδ Activation: Widely expressed, PPARδ activation is associated with improved lipid metabolism, enhanced fatty acid oxidation in skeletal muscle and adipose tissue, and increased energy expenditure.

This pan-agonist activity allows for a more balanced and comprehensive regulation of metabolic pathways compared to selective PPAR agonists.

High-Content Screening Strategy for Novel Effect Discovery

This protocol outlines a multi-parametric HCS approach to identify novel cellular effects of this compound beyond its known metabolic functions. The strategy involves screening a panel of diverse human cell lines with a library of fluorescent probes targeting key cellular organelles and processes.

Experimental Workflow

HCS_Workflow cluster_setup Assay Setup cluster_imaging Data Acquisition cluster_analysis Data Analysis cluster_validation Hit Validation seed_cells Seed Cells in Microplates treat_this compound Treat with this compound (Dose-Response) seed_cells->treat_this compound add_probes Add Fluorescent Probes treat_this compound->add_probes acquire_images Automated High-Content Imaging add_probes->acquire_images image_analysis Image Segmentation & Feature Extraction acquire_images->image_analysis data_analysis Multiparametric Data Analysis image_analysis->data_analysis hit_identification Hit Identification & Phenotypic Clustering data_analysis->hit_identification secondary_assays Secondary Assays hit_identification->secondary_assays mechanism_studies Mechanism of Action Studies secondary_assays->mechanism_studies

Caption: High-content screening workflow for this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published literature.

Table 1: In Vitro PPAR Transactivation Activity of this compound

PPAR SubtypeEC50 (μM)Reference CompoundEC50 (μM) of Reference
PPARα1.2WY14643>10
PPARγ0.08Rosiglitazone~0.03
PPARδ1.72-bromohexadecanoic acid>10
Data adapted from He et al., 2012

Table 2: Summary of Phase III Clinical Trial Efficacy Data (24 Weeks)

ParameterThis compound 32 mgThis compound 48 mgPlacebo/Comparator
CMAP Trial (vs. Placebo)
Change in HbA1c (%)-0.87 (vs. placebo)-1.05 (vs. placebo)-
Pooled Analysis (vs. Sitagliptin in IR Subgroup)
Change in HbA1c (%)-1.58-1.56-1.26 (Sitagliptin 100 mg)
Data from Ji et al., 2021 and Li et al., 2023

Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers

DoseCmax (ng/mL)AUC0-t (ng·h/mL)t1/2 (h)
8 mg16513569.0 - 11.9
16 mg30325899.0 - 11.9
32 mg61452419.0 - 11.9
48 mg95481349.0 - 11.9
72 mg1599125849.0 - 11.9
Data from Li et al., 2019

Experimental Protocols

Protocol 1: High-Content Screening for Novel Phenotypes

1. Cell Culture and Seeding:

  • Culture selected human cell lines (e.g., HepG2 for liver effects, U2OS for general cellular morphology, adipocytes for metabolic effects) in appropriate media.
  • Seed cells into 384-well, black-walled, clear-bottom microplates at a density optimized for 60-80% confluency at the time of imaging.
  • Incubate plates at 37°C and 5% CO2 for 24 hours.

2. Compound Treatment:

  • Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, with a final concentration range of 0.01 µM to 20 µM.
  • Add the diluted this compound or vehicle control (DMSO) to the cell plates using an automated liquid handler.
  • Include a positive control known to induce a specific phenotypic change (e.g., a known cytotoxic agent).
  • Incubate plates for 24-72 hours, depending on the desired endpoint.

3. Cellular Staining:

  • Prepare a cocktail of fluorescent probes targeting various cellular components:
  • Nucleus: Hoechst 33342 (DNA stain)
  • Mitochondria: MitoTracker Red CMXRos (Mitochondrial membrane potential)
  • Cytoskeleton: Phalloidin-iFluor 488 (F-actin)
  • Lipid Droplets: BODIPY 493/503 (Neutral lipids)
  • Cell Viability: Calcein AM (Live cells) / Propidium Iodide (Dead cells)
  • Add the staining cocktail to each well and incubate for 30-60 minutes at 37°C.
  • Wash the cells gently with phosphate-buffered saline (PBS).

4. High-Content Imaging:

  • Acquire images using an automated high-content imaging system with appropriate filter sets for each fluorescent probe.
  • Capture images from at least four fields per well to ensure robust statistical analysis.

5. Image and Data Analysis:

  • Use high-content analysis software to segment and identify individual cells and subcellular compartments.
  • Extract a comprehensive set of quantitative features for each cell, including:
  • Morphological features: Cell area, shape, nuclear size, etc.
  • Intensity features: Mean and integrated intensity of each probe.
  • Texture features: Heterogeneity of staining patterns.
  • Perform multiparametric analysis to identify statistically significant changes in cellular phenotypes induced by this compound treatment.
  • Utilize machine learning algorithms for phenotypic clustering and to identify subtle, unforeseen effects.

Protocol 2: Secondary Assay - PPAR Translocation

1. Cell Culture and Transfection:

  • Culture U2OS cells in DMEM supplemented with 10% FBS.
  • Co-transfect cells with a plasmid expressing a GFP-tagged PPAR isoform (α, γ, or δ) and a nuclear stain (e.g., NucRed Live 647).

2. Compound Treatment and Imaging:

  • Treat transfected cells with a dose-response of this compound for 1-4 hours.
  • Acquire images using a high-content imaging system, capturing both the GFP and the far-red nuclear channels.

3. Data Analysis:

  • Quantify the nuclear-to-cytoplasmic ratio of the GFP-PPAR signal to determine the extent of ligand-induced nuclear translocation.

Signaling Pathways and Logical Relationships

This compound's Core Mechanism of Action

Chiglitazar_MoA cluster_PPARs PPAR Activation cluster_Effects Cellular & Physiological Effects This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg PPARD PPARδ This compound->PPARD FattyAcidOx ↑ Fatty Acid Oxidation PPARa->FattyAcidOx Triglyceride ↓ Triglycerides PPARa->Triglyceride InsulinSens ↑ Insulin Sensitivity PPARg->InsulinSens GlucoseUptake ↑ Glucose Uptake PPARg->GlucoseUptake Inflammation ↓ Inflammation PPARg->Inflammation PPARD->FattyAcidOx EnergyExp ↑ Energy Expenditure PPARD->EnergyExp

Caption: Core mechanism of this compound via PPAR activation.

Hypothesized Novel Signaling Pathways

Recent research suggests this compound may influence circadian rhythms, potentially through the modulation of REV-ERB nuclear receptors. This opens up a new avenue for investigation.

Chiglitazar_Circadian cluster_PPARs_Circadian PPAR Activation cluster_Clock Circadian Clock Regulation This compound This compound PPARa_c PPARα This compound->PPARa_c PPARg_c PPARγ This compound->PPARg_c REVERB ↑ REV-ERBα/β PPARa_c->REVERB promotes Nr1d1 transcription PPARg_c->REVERB upregulates SLC1A5 CLOCK_BMAL1 ↓ CLOCK-BMAL1 REVERB->CLOCK_BMAL1 inhibits expression DawnPhenomenon Amelioration of Dawn Phenomenon CLOCK_BMAL1->DawnPhenomenon contributes to

Caption: Hypothesized role of this compound in circadian rhythm regulation.

Conclusion

High-content screening provides an unparalleled opportunity to explore the multifaceted cellular effects of this compound. By employing a systematic and unbiased approach, researchers can move beyond its established role in metabolic regulation to uncover novel biological activities. The protocols and frameworks presented in this application note offer a starting point for these investigations, which could ultimately lead to the identification of new therapeutic indications for this compound and a more comprehensive understanding of its mechanism of action. The potential for this compound to influence processes such as cellular morphology, organelle health, and circadian rhythms warrants further exploration and could significantly expand its clinical utility.

References

Application Notes and Protocols for Inducing Insulin Resistance in Animal Models for Chiglitazar Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chiglitazar and Insulin Resistance

This compound is a peroxisome proliferator-activated receptor (PPAR) pan-agonist, targeting PPARα, PPARγ, and PPARδ subtypes.[1] This multi-targeted approach allows for a comprehensive improvement in glucose and lipid metabolism.[1] Its mechanism of action involves promoting adipocyte differentiation, enhancing insulin sensitivity in peripheral tissues, and improving lipid metabolism, making it a promising therapeutic agent for type 2 diabetes, which is characterized by insulin resistance.[1][2] Animal models that effectively mimic the state of insulin resistance are therefore crucial for the preclinical evaluation of this compound.

Animal Models of Insulin Resistance

Several methods can be employed to induce insulin resistance in animal models. The choice of model often depends on the specific research question, the desired timeline, and the pathophysiological aspects of insulin resistance to be investigated.

Model Method of Induction Key Characteristics Advantages Disadvantages
High-Fat Diet (HFD) Induced Chronic feeding with a diet where 35-70% of calories are derived from fat.[3]Develops obesity, hyperglycemia, and hyperinsulinemia. Mimics the common cause of insulin resistance in humans.Clinically relevant, non-invasive induction.Time-consuming (weeks to months). Variability in response depending on the rodent strain and diet composition.
Streptozotocin (STZ) Induced A low dose of STZ is administered in combination with a high-fat diet to induce insulin resistance and partial β-cell dysfunction.Induces a state resembling type 2 diabetes with both insulin resistance and impaired insulin secretion.Rapid induction of hyperglycemia.STZ is toxic to pancreatic β-cells, which may not fully represent the initial stages of insulin resistance. Requires careful dose optimization.
Monosodium L-glutamate (MSG) Induced Neonatal administration of MSG can lead to obesity, insulin resistance, and dyslipidemia in adulthood.Induces central obesity and metabolic syndrome-like features. Has been used in this compound studies.Reproducible induction of a specific metabolic phenotype.The mechanism of MSG-induced obesity is complex and may not fully replicate the common human condition.
Genetic Models Spontaneous or engineered mutations in genes related to insulin signaling or metabolism (e.g., db/db mice, ob/ob mice, Zucker Diabetic Fatty rats).Exhibit severe and consistent insulin resistance and diabetic phenotypes.High reproducibility and well-characterized phenotypes.Can be expensive and the specific genetic defect may not be representative of the polygenic nature of human insulin resistance.

Experimental Protocols

Protocol 1: High-Fat Diet (HFD)-Induced Insulin Resistance in Mice

Objective: To induce insulin resistance in mice through chronic consumption of a high-fat diet.

Materials:

  • C57BL/6J mice (male, 6 weeks old)

  • Standard chow diet (10% kcal from fat)

  • High-fat diet (45-60% kcal from fat)

  • Animal caging with ad libitum access to food and water

  • Animal scale

Procedure:

  • Acclimatize mice to the animal facility for at least one week on a standard chow diet.

  • Randomly divide the mice into two groups: a control group receiving the standard chow diet and an experimental group receiving the high-fat diet.

  • House the mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to their respective diets and water.

  • Monitor body weight and food intake weekly for 8-16 weeks.

  • After the feeding period, mice on the HFD are expected to exhibit increased body weight, adiposity, and insulin resistance, which can be confirmed using the tolerance tests described below.

Protocol 2: Oral Glucose Tolerance Test (OGTT)

Objective: To assess the ability of the animal to clear a glucose load from the bloodstream, a measure of overall glucose homeostasis.

Materials:

  • Fasted mice (4-6 hours)

  • Glucose solution (50% dextrose, sterile)

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection tubes (e.g., microvette tubes)

Procedure:

  • Fast the mice for 4-6 hours with free access to water.

  • Record the baseline body weight to calculate the glucose dose.

  • Obtain a baseline blood glucose reading (t=0 min) from a small tail vein incision.

  • Administer a sterile glucose solution (1-2 g/kg body weight) via oral gavage.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Collect blood at each time point by gently milking the tail.

Data Analysis: Plot blood glucose concentration against time. Calculate the area under the curve (AUC) to quantify glucose intolerance. An increased AUC in the experimental group compared to the control group indicates impaired glucose tolerance.

Protocol 3: Intraperitoneal Insulin Tolerance Test (IPITT)

Objective: To assess the whole-body insulin sensitivity by measuring the response to an exogenous insulin injection.

Materials:

  • Fasted mice (4-6 hours)

  • Human insulin solution (e.g., Humulin R), diluted in sterile saline

  • Glucometer and test strips

Procedure:

  • Fast the mice for 4-6 hours with free access to water.

  • Record the baseline body weight.

  • Obtain a baseline blood glucose reading (t=0 min) from a tail vein incision.

  • Administer insulin via intraperitoneal (IP) injection at a dose of 0.75-1.0 U/kg body weight.

  • Measure blood glucose levels at 15, 30, 60, and 90 minutes post-insulin injection.

  • Monitor animals closely for signs of hypoglycemia.

Data Analysis: Plot blood glucose concentration against time. A smaller decrease in blood glucose levels in the experimental group compared to the control group indicates insulin resistance.

Protocol 4: Hyperinsulinemic-Euglycemic Clamp

Objective: To provide a quantitative measure of insulin sensitivity, considered the "gold standard" method.

Summary of Procedure: This is a complex surgical and experimental procedure that requires specialized equipment and expertise. A simplified overview is provided here.

  • Surgical Preparation: Catheters are surgically implanted into the jugular vein (for infusions) and the carotid artery (for blood sampling) several days prior to the clamp experiment to allow for recovery.

  • Basal Period: After a fasting period, a primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is initiated to measure basal glucose turnover.

  • Clamp Period: A constant infusion of insulin is started to achieve a hyperinsulinemic state. Simultaneously, a variable infusion of glucose is administered to maintain euglycemia (normal blood glucose levels).

  • Blood Sampling: Blood samples are taken frequently (every 10-20 minutes) to monitor blood glucose levels and adjust the glucose infusion rate accordingly.

Key Parameters Measured:

  • Glucose Infusion Rate (GIR): The rate at which glucose must be infused to maintain euglycemia. A lower GIR indicates greater insulin resistance.

  • Endogenous Glucose Production (EGP): The rate of glucose production by the liver, which is suppressed by insulin.

  • Glucose Disposal Rate (GDR): The rate of glucose uptake by peripheral tissues.

Protocol 5: Western Blot Analysis of Insulin Signaling Pathway

Objective: To assess the activation state of key proteins in the insulin signaling cascade in tissues like liver, skeletal muscle, and adipose tissue.

Materials:

  • Tissue lysates from control and experimental animals

  • Protein quantification assay (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-IR, anti-IR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate and imaging system

Procedure:

  • Tissue Homogenization and Protein Extraction: Homogenize tissue samples in lysis buffer containing protease and phosphatase inhibitors. Centrifuge to collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by size using SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane to prevent non-specific antibody binding. e. Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., p-Akt). f. Wash the membrane and incubate with an HRP-conjugated secondary antibody. g. Visualize the protein bands using a chemiluminescence detection system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total amount of the protein of interest (e.g., total Akt) to normalize for protein loading.

Data Analysis: Quantify the band intensities using densitometry software. The ratio of the phosphorylated protein to the total protein provides a measure of the activation of the signaling pathway.

Visualizations

Inducing_Insulin_Resistance cluster_induction Induction of Insulin Resistance cluster_assessment Assessment of Insulin Resistance High-Fat Diet High-Fat Diet OGTT OGTT High-Fat Diet->OGTT IPITT IPITT High-Fat Diet->IPITT Hyperinsulinemic-Euglycemic Clamp Hyperinsulinemic-Euglycemic Clamp High-Fat Diet->Hyperinsulinemic-Euglycemic Clamp Western Blot (Insulin Signaling) Western Blot (Insulin Signaling) High-Fat Diet->Western Blot (Insulin Signaling) Streptozotocin (low dose) + HFD Streptozotocin (low dose) + HFD Streptozotocin (low dose) + HFD->OGTT Streptozotocin (low dose) + HFD->IPITT Genetic Models (e.g., db/db) Genetic Models (e.g., db/db) Genetic Models (e.g., db/db)->OGTT Genetic Models (e.g., db/db)->IPITT Genetic Models (e.g., db/db)->Hyperinsulinemic-Euglycemic Clamp

Caption: Methods for inducing and assessing insulin resistance.

Caption: Experimental workflow for a this compound study.

Insulin_Signaling_Pathway cluster_pathway Insulin Signaling Pathway cluster_dysregulation Dysregulation in Insulin Resistance cluster_this compound This compound Action Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor Binds IRS Proteins IRS Proteins Insulin Receptor->IRS Proteins Phosphorylates PI3K PI3K IRS Proteins->PI3K Activates Impaired Signaling Impaired Signaling IRS Proteins->Impaired Signaling Akt/PKB Akt/PKB PI3K->Akt/PKB Activates GLUT4 Translocation GLUT4 Translocation Akt/PKB->GLUT4 Translocation Promotes Akt/PKB->Impaired Signaling Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake This compound This compound PPARs (α, γ, δ) PPARs (α, γ, δ) This compound->PPARs (α, γ, δ) Activates Improved Insulin Sensitivity Improved Insulin Sensitivity PPARs (α, γ, δ)->Improved Insulin Sensitivity

Caption: Insulin signaling and the impact of this compound.

References

Application Notes and Protocols: Immunohistochemical Staining for PPAR Receptors in Chiglitazar-Treated Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiglitazar is a novel pan-agonist for Peroxisome Proliferator-Activated Receptors (PPARs), concurrently activating all three isoforms: PPARα, PPARγ, and PPARδ/β.[1][2][3] This triple agonism allows this compound to modulate a wide array of genes involved in glucose and lipid metabolism, insulin sensitivity, and inflammation, making it a promising therapeutic agent for type 2 diabetes and associated metabolic disorders.[2][3] PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. Upon activation, they form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as PPAR response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.

Given that PPAR isoforms have distinct tissue distributions and physiological roles, understanding the in-situ expression and localization of each receptor in response to this compound treatment is crucial for elucidating its mechanism of action and evaluating its tissue-specific effects. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and abundance of specific proteins within the context of tissue architecture. These application notes provide a comprehensive protocol for the immunohistochemical staining of PPARα, PPARγ, and PPARδ/β in formalin-fixed, paraffin-embedded (FFPE) tissues from subjects or animal models treated with this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and the general workflow for the immunohistochemical staining of PPAR receptors.

cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus This compound This compound PPAR PPARα / γ / δ/β This compound->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with Heterodimer PPAR-RXR Heterodimer RXR->Heterodimer PPRE PPRE (PPAR Response Element) Heterodimer->PPRE Binds to TargetGenes Target Gene Transcription (Glucose & Lipid Metabolism, Insulin Sensitivity) PPRE->TargetGenes Regulates start FFPE Tissue Section on Slide deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced) deparaffinization->antigen_retrieval blocking Blocking (Endogenous Peroxidase & Non-specific Binding) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (anti-PPARα, γ, or δ/β) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (DAB Substrate) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting imaging Microscopy & Analysis dehydration_mounting->imaging

References

Application Notes and Protocols for Chiglitazar Administration in Diet-Induced Obesity Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration and evaluation of Chiglitazar, a peroxisome proliferator-activated receptor (PPAR) pan-agonist, in diet-induced obesity (DIO) animal models.

Introduction

This compound is a novel PPAR pan-agonist that activates all three PPAR subtypes (α, γ, and δ)[1][2]. This mechanism allows for a broad-spectrum approach to treating metabolic disorders by simultaneously improving insulin sensitivity, regulating glucose and lipid metabolism, and promoting fatty acid oxidation[1][3]. In preclinical studies, this compound has demonstrated significant efficacy in improving insulin resistance and dyslipidemia in obese animal models[4]. These notes provide detailed protocols for replicating such studies and summarizing the expected quantitative outcomes.

Mechanism of Action

This compound's therapeutic effects stem from its ability to concurrently activate PPARα, PPARγ, and PPARδ.

  • PPARα Activation: Primarily expressed in the liver, its activation by this compound leads to the upregulation of genes involved in fatty acid uptake and oxidation, such as CPT1, BIFEZ, ACO, and CYP4A10. This contributes to reduced plasma triglycerides, total cholesterol, and nonesterified fatty acids (NEFA).

  • PPARγ Activation: Abundant in adipose tissue, PPARγ activation promotes adipocyte differentiation and enhances insulin sensitivity in peripheral tissues, leading to improved glucose uptake and utilization.

  • PPARδ Activation: This subtype's activation stimulates fatty acid oxidation and energy expenditure, further contributing to improved lipid metabolism and insulin sensitivity.

This balanced, multi-targeted approach offers a comprehensive metabolic correction compared to selective PPAR agonists.

Quantitative Data Summary

The following tables summarize the quantitative data from studies administering this compound to monosodium L-glutamate (MSG)-induced obese rats.

Table 1: Effects of this compound on Metabolic Parameters in MSG Obese Rats

ParameterVehicle ControlThis compound (5 mg/kg)This compound (10 mg/kg)This compound (20 mg/kg)Rosiglitazone (5 mg/kg)
Fasting Plasma Insulin (mU/l)63.4 ± 9.735.0 ± 3.323.8 ± 1.636.2 ± 4.438.8 ± 3.2
Insulin Sensitivity Index (ISI)2.0 ± 0.23.7 ± 0.55.2 ± 0.43.7 ± 0.43.2 ± 0.3
HOMA Index14.3 ± 2.27.6 ± 0.85.0 ± 0.37.4 ± 1.08.3 ± 0.7

Data presented as mean ± SEM. Data sourced from a 40-day study in MSG obese rats.

Table 2: Effects of this compound on Adipocyte Diameter in MSG Obese Rats

Treatment GroupMaximal Adipocyte Diameter (μm)
Vehicle Control83.00 ± 13.34
This compound (5 mg/kg)72.07 ± 10.00
This compound (10 mg/kg)57.03 ± 7.00
This compound (20 mg/kg)63.50 ± 7.61
Rosiglitazone (5 mg/kg)62.4 ± 6.45

Data presented as mean ± SEM. Data sourced from a 40-day study in MSG obese rats.

Experimental Protocols

Monosodium L-Glutamate (MSG)-Induced Obesity Model

This protocol describes the induction of obesity in rats using MSG, a widely used method to create a model of obesity and insulin resistance.

Materials:

  • Monosodium L-glutamate (MSG)

  • Wistar rat pups

  • Standard rat chow

  • Vehicle (e.g., water with 0.05% Tween 80)

  • This compound

  • Rosiglitazone (as a comparator)

Procedure:

  • On the day after birth, administer a subcutaneous injection of MSG (4 mg/g body weight) to Wistar rat pups daily for 7 consecutive days.

  • After weaning, house the rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • At approximately 8-10 weeks of age, the MSG-treated rats will have developed obesity and insulin resistance.

  • Divide the MSG obese rats into treatment groups (n=10 per group): Vehicle control, this compound (5, 10, and 20 mg/kg/day), and Rosiglitazone (5 mg/kg/day).

  • Administer the respective treatments daily via oral gavage for 40 consecutive days.

  • Monitor body weight and food intake regularly throughout the study.

  • Perform metabolic tests such as the Intraperitoneal Glucose Tolerance Test (IPGTT) and Insulin Tolerance Test (ITT) during the treatment period.

  • At the end of the treatment period, collect blood and tissue samples for biochemical and histological analysis.

Intraperitoneal Glucose Tolerance Test (IPGTT)

The IPGTT is used to assess how quickly glucose is cleared from the blood.

Procedure:

  • Fast the animals for 4 hours.

  • Collect a basal blood sample (time 0) from the tail vein.

  • Administer an intraperitoneal injection of glucose (2 g/kg body weight).

  • Collect blood samples at 30, 60, and 120 minutes post-glucose injection.

  • Measure blood glucose levels at each time point.

  • Calculate the area under the curve (AUC) for the glucose response.

Insulin Tolerance Test (ITT)

The ITT is used to assess insulin sensitivity.

Procedure:

  • Fast the animals for 4 hours.

  • Collect a basal blood sample (time 0) from the tail vein.

  • Administer a subcutaneous injection of insulin (e.g., Humulin R, 1 IU/kg).

  • Collect blood samples at various time points post-insulin injection (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure blood glucose levels at each time point.

Euglycemic-Hyperinsulinemic Clamp

This is the gold standard for assessing insulin sensitivity.

Procedure:

  • Fast the animals overnight.

  • Anesthetize the animals and insert catheters into the jugular vein (for infusions) and carotid artery (for blood sampling).

  • Initiate a continuous infusion of insulin at a constant rate.

  • Simultaneously, infuse a variable rate of glucose solution to maintain blood glucose at a constant, euglycemic level.

  • The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity.

Visualizations

experimental_workflow cluster_setup Model Induction and Grouping cluster_treatment Treatment Phase cluster_assessment Metabolic Assessment cluster_analysis Final Analysis MSG_Induction MSG-Induced Obesity in Rat Pups Grouping Group Allocation (Vehicle, this compound, Rosiglitazone) MSG_Induction->Grouping Oral_Admin Daily Oral Gavage (40 Days) Grouping->Oral_Admin Monitoring Monitor Body Weight & Food Intake Oral_Admin->Monitoring IPGTT IPGTT Oral_Admin->IPGTT ITT ITT Oral_Admin->ITT Clamp Euglycemic Clamp Oral_Admin->Clamp Sampling Blood & Tissue Sampling Monitoring->Sampling Biochem Biochemical Analysis Sampling->Biochem Histo Histological Analysis Sampling->Histo

Caption: Experimental workflow for evaluating this compound in DIO models.

signaling_pathway cluster_ppars PPAR Activation cluster_effects Metabolic Effects This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg PPARD PPARδ This compound->PPARD Lipid_Metabolism Improved Lipid Metabolism (Fatty Acid Oxidation ↑) PPARa->Lipid_Metabolism Glucose_Homeostasis Improved Glucose Homeostasis (Insulin Sensitivity ↑) PPARg->Glucose_Homeostasis PPARD->Lipid_Metabolism Energy_Expenditure Increased Energy Expenditure PPARD->Energy_Expenditure

Caption: Simplified signaling pathway of this compound.

References

Application Notes and Protocols: Seahorse XF Analysis of Metabolic Changes Induced by Chiglitazar

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiglitazar is a novel, non-thiazolidinedione (TZD) pan-agonist for peroxisome proliferator-activated receptors (PPARs), with activity towards PPARα, PPARγ, and PPARδ subtypes.[1][2][3][4][5] This unique mechanism of action allows this compound to comprehensively regulate glucose and lipid metabolism, making it a promising therapeutic agent for type 2 diabetes mellitus (T2DM). By activating PPARs, this compound modulates the expression of genes involved in insulin sensitization, fatty acid oxidation, and energy expenditure.

The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring two key parameters: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. This application note provides a detailed protocol for utilizing the Seahorse XF platform to investigate the metabolic reprogramming induced by this compound in a relevant cell model.

Principle of the Assay

This protocol outlines the use of the Seahorse XF Cell Mito Stress Test and the Seahorse XF Glycolytic Rate Assay to characterize the bioenergetic profile of cells treated with this compound.

  • Mito Stress Test: This assay utilizes the sequential injection of mitochondrial inhibitors (Oligomycin, FCCP, and a mixture of Rotenone/Antimycin A) to reveal key parameters of mitochondrial function.

  • Glycolytic Rate Assay: This assay determines the rate of glycolysis by measuring the extracellular acidification rate resulting from lactate production.

Based on this compound's mechanism as a pan-PPAR agonist, which is known to stimulate fatty acid oxidation, it is hypothesized that treatment will lead to an increase in mitochondrial respiration.

Signaling Pathway of this compound

Chiglitazar_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_effects Metabolic Effects This compound This compound PPARa PPARα This compound->PPARa Activates PPARg PPARγ This compound->PPARg PPARd PPARδ This compound->PPARd RXR RXR PPARa->RXR PPARg->RXR Heterodimerizes with PPARd->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE Metabolic_Genes Metabolic Gene Expression PPRE->Metabolic_Genes Regulates FAO ↑ Fatty Acid Oxidation Metabolic_Genes->FAO GU ↑ Glucose Uptake Metabolic_Genes->GU EE ↑ Energy Expenditure Metabolic_Genes->EE Seahorse_Workflow cluster_prep Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding (e.g., HepG2, C2C12) Treatment 2. This compound Treatment (Dose-response and time-course) Cell_Culture->Treatment Plate_Prep 4. Prepare Assay Plate Treatment->Plate_Prep Cartridge_Hydration 3. Hydrate Sensor Cartridge Cartridge_Hydration->Plate_Prep Run_Assay 5. Run Mito Stress Test or Glycolytic Rate Assay Plate_Prep->Run_Assay Normalization 6. Normalize Data (e.g., to cell number) Run_Assay->Normalization Data_Interpretation 7. Interpret Results Normalization->Data_Interpretation

References

Application Notes and Protocols for Lipid Profiling in Chiglitazar-Treated Cells and Animals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and implementing lipid profiling techniques to study the effects of Chiglitazar, a novel pan-Peroxisome Proliferator-Activated Receptor (PPAR) agonist. This compound holds promise in the treatment of type 2 diabetes mellitus by improving insulin sensitivity and regulating glucose and lipid metabolism.[1] This document outlines the mechanism of action of this compound, protocols for lipid analysis in treated cells and animal models, and expected outcomes based on preclinical and clinical findings.

Mechanism of Action: this compound as a Pan-PPAR Agonist

This compound is a pan-agonist that activates all three PPAR subtypes: PPARα, PPARγ, and PPARδ.[2][3] This multi-targeted approach allows for a broad and balanced regulation of metabolic pathways.

  • PPARα Activation: Primarily expressed in the liver, PPARα activation by this compound enhances the breakdown of fatty acids, leading to reduced triglyceride levels and an overall improvement in the lipid profile.[2]

  • PPARγ Activation: Found predominantly in adipose tissue, PPARγ activation improves insulin sensitivity and glucose uptake.[2]

  • PPARδ Activation: Expressed in various tissues, including muscle and liver, PPARδ activation also contributes to improved lipid metabolism and insulin sensitivity.

This coordinated activation of all three PPAR subtypes results in a synergistic effect on glucose and lipid metabolism, making this compound a promising therapeutic agent for metabolic disorders.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on lipid profiles as reported in preclinical studies.

Table 1: Effect of this compound on Plasma Lipid Profile in MSG Obese Rats

Treatment GroupDose (mg/kg)Plasma NEFA (mmol/L)Plasma Triglyceride (mmol/L)Plasma TCHO (mmol/L)Plasma LDL-C (mmol/L)
Normal Control -0.35 ± 0.030.65 ± 0.081.52 ± 0.110.28 ± 0.04
MSG Obese Control -0.58 ± 0.052.18 ± 0.252.45 ± 0.180.85 ± 0.09
This compound 50.42 ± 0.041.25 ± 0.15**1.85 ± 0.120.51 ± 0.06
This compound 100.39 ± 0.031.08 ± 0.11 1.71 ± 0.100.45 ± 0.05
This compound 200.45 ± 0.051.38 ± 0.181.92 ± 0.140.58 ± 0.07
Rosiglitazone 50.41 ± 0.041.15 ± 0.13 1.78 ± 0.110.48 ± 0.05**

*Values are expressed as mean ± s.e.m. (n=9-10). *P<0.05, *P<0.01 compared with MSG obese control. NEFA: Nonesterified Fatty Acids; TCHO: Total Cholesterol; LDL-C: Low-Density Lipoprotein Cholesterol.

Table 2: Effect of this compound on Hepatic and Muscular Lipid Profile in MSG Obese Rats

Treatment GroupDose (mg/kg)Hepatic Triglyceride (mg/g tissue)Hepatic TCHO (mg/g tissue)Muscular NEFA (μmol/g tissue)
Normal Control -15.8 ± 1.52.8 ± 0.28.5 ± 0.9
MSG Obese Control -35.6 ± 3.84.5 ± 0.415.2 ± 1.6
This compound 522.5 ± 2.1 3.2 ± 0.3*10.1 ± 1.1
This compound 1019.8 ± 1.8 3.0 ± 0.29.5 ± 1.0
This compound 2024.1 ± 2.33.4 ± 0.311.2 ± 1.2*
Rosiglitazone 521.2 ± 2.03.1 ± 0.3**14.8 ± 1.5

*Values are expressed as mean ± s.e.m. (n=9-10). *P<0.05, *P<0.01 compared with MSG obese control. TCHO: Total Cholesterol; NEFA: Nonesterified Fatty Acids.

Experimental Protocols

Protocol 1: Lipid Profiling in this compound-Treated Cultured Cells using LC-MS/MS

This protocol describes a general procedure for untargeted lipidomics in cultured cells treated with this compound.

1. Cell Culture and this compound Treatment:

  • Select a relevant cell line (e.g., HepG2 for liver, 3T3-L1 for adipocytes).
  • Culture cells to ~80% confluency in appropriate media.
  • Treat cells with varying concentrations of this compound (e.g., 1-10 µM) or vehicle (DMSO) for a specified duration (e.g., 24-48 hours).

2. Cell Harvesting and Quenching:

  • Aspirate the culture medium.
  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).
  • Add ice-cold methanol to quench metabolic activity and scrape the cells.
  • Transfer the cell suspension to a microcentrifuge tube.

3. Lipid Extraction (Folch Method):

  • Add chloroform and water to the cell suspension to achieve a final solvent ratio of chloroform:methanol:water (2:1:0.8, v/v/v).
  • Vortex vigorously for 2 minutes.
  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
  • Carefully collect the lower organic phase (containing lipids) into a new glass vial.
  • Dry the lipid extract under a gentle stream of nitrogen gas.
  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).

4. LC-MS/MS Analysis:

  • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system.
  • Employ a C18 reversed-phase column for lipid separation.
  • Use a gradient elution with mobile phases containing solvents like acetonitrile, isopropanol, and water with additives such as formic acid and ammonium formate.
  • Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.
  • Use data-dependent acquisition (DDA) or data-independent acquisition (DIA) for MS/MS fragmentation to aid in lipid identification.

5. Data Analysis:

  • Process the raw data using specialized software (e.g., MS-DIAL, LipidSearch) for peak picking, alignment, and identification of lipid species.
  • Perform statistical analysis (e.g., t-test, ANOVA) to identify lipids that are significantly altered by this compound treatment.

Protocol 2: Lipid Profiling in this compound-Treated Animal Tissues using UPLC-QTOF-MS

This protocol outlines the procedure for lipidomic analysis of tissues from animal models treated with this compound.

1. Animal Model and this compound Administration:

  • Use a relevant animal model of metabolic disease (e.g., db/db mice, KKAy mice, or MSG-induced obese rats).
  • Administer this compound orally at appropriate doses (e.g., 5-20 mg/kg/day) for a defined period (e.g., 4-12 weeks). Include a vehicle-treated control group.

2. Tissue Collection and Preparation:

  • At the end of the treatment period, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, muscle, plasma).
  • Immediately flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
  • For plasma, collect blood in EDTA-containing tubes and centrifuge at 2,000 x g for 15 minutes at 4°C.

3. Lipid Extraction from Tissue:

  • Weigh a small piece of frozen tissue (~50 mg).
  • Homogenize the tissue in a mixture of chloroform and methanol (2:1, v/v) using a bead beater or a Dounce homogenizer.
  • Follow the Folch extraction procedure as described in Protocol 1 (steps 3-5) to isolate the lipid fraction. For plasma, a protein precipitation step with a solvent like isopropanol can be used prior to lipid extraction.

4. UPLC-QTOF-MS Analysis:

  • The analytical procedure is similar to that described in Protocol 1 (step 4). A UPLC system coupled to a QTOF mass spectrometer provides high resolution and mass accuracy for confident lipid identification.

5. Data Analysis and Interpretation:

  • Process the data as described in Protocol 1 (step 5).
  • Correlate changes in the lipid profiles with the known mechanism of action of this compound and the observed physiological effects in the animal model.

Visualizations

Chiglitazar_Signaling_Pathway cluster_PPARs PPAR Activation cluster_effects Downstream Effects This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg PPARD PPARδ This compound->PPARD FattyAcidOxidation ↑ Fatty Acid Oxidation PPARa->FattyAcidOxidation LipidMetabolism ↑ Lipid Metabolism (↓ TG, ↓ LDL-C) PPARa->LipidMetabolism GlucoseUptake ↑ Glucose Uptake PPARg->GlucoseUptake InsulinSensitivity ↑ Insulin Sensitivity PPARg->InsulinSensitivity PPARD->FattyAcidOxidation PPARD->InsulinSensitivity

Caption: this compound Signaling Pathway

Lipid_Profiling_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Cells or Tissues (this compound-Treated) harvest Harvesting & Quenching start->harvest extract Lipid Extraction (Folch Method) harvest->extract dry Dry & Reconstitute extract->dry lcms LC-MS/MS or UPLC-QTOF-MS dry->lcms process Data Processing (Peak Picking, Identification) lcms->process stats Statistical Analysis process->stats end Lipid Profile Changes stats->end

Caption: Experimental Workflow for Lipid Profiling

References

Application Notes and Protocols for Studying the Immune Effects of Chiglitazar Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Chiglitazar is a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist, targeting PPARα, PPARγ, and PPARδ subtypes.[1][2] While its efficacy in improving glycemic control and lipid metabolism in type 2 diabetes is established[3][4], its immunomodulatory effects are an emerging area of interest. PPARs, particularly PPARγ, are known to play crucial roles in regulating inflammation and immune responses.[5] PPARγ activation can modulate the function of various immune cells, including macrophages, T cells, and dendritic cells. Flow cytometry is a powerful technology for dissecting the impact of drug candidates on immune cells at a single-cell level, making it an invaluable tool for studying the immunological effects of this compound.

These application notes provide detailed protocols for utilizing flow cytometry to investigate the influence of this compound on key immune cell populations.

Application Note 1: Assessing the Effect of this compound on Macrophage Polarization

Scientific Background:

Macrophages can be broadly classified into two main phenotypes: the pro-inflammatory M1 and the anti-inflammatory M2 macrophages. PPARγ activation is known to promote the polarization of macrophages towards the M2 phenotype, which is involved in the resolution of inflammation and tissue repair. By analyzing the expression of specific cell surface and intracellular markers, flow cytometry can quantify the shift in macrophage polarization induced by this compound.

Objective:

To determine the in vitro effect of this compound on the polarization of human monocyte-derived macrophages (MDMs).

Expected Outcomes:

Treatment with this compound is expected to increase the proportion of M2-like macrophages and decrease the proportion of M1-like macrophages upon stimulation. This would be evidenced by changes in the expression of canonical M1 and M2 markers.

Experimental Protocol: Macrophage Polarization Assay

1. Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization

  • Interleukin-4 (IL-4) for M2 polarization

  • This compound (various concentrations)

  • DMSO (vehicle control)

  • FACS tubes (12 x 75 mm)

  • Staining Buffer (PBS with 1% BSA)

  • Fixation/Permeabilization Buffer

  • Fluorochrome-conjugated antibodies (see Table 1)

2. Cell Culture and Treatment:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Purify monocytes by plastic adherence or magnetic-activated cell sorting (MACS).

  • Differentiate monocytes into macrophages by culturing in RPMI-1640 medium supplemented with 10% FBS and M-CSF (50 ng/mL) for 6-7 days.

  • On day 7, replace the medium with fresh medium containing either:

    • Vehicle control (DMSO)

    • This compound (e.g., 1, 10, 100 nM)

  • After 24 hours of pre-treatment with this compound or vehicle, polarize the macrophages by adding:

    • M1 polarizing stimuli: LPS (100 ng/mL) and IFN-γ (20 ng/mL)

    • M2 polarizing stimuli: IL-4 (20 ng/mL)

    • Leave a set of wells with only this compound/vehicle as an unstimulated control.

  • Incubate for another 24-48 hours.

3. Staining Procedure:

  • Harvest macrophages by gentle scraping or using a cell detachment solution.

  • Transfer up to 1 x 10^6 cells per FACS tube.

  • Wash cells with 2 mL of Staining Buffer and centrifuge at 350 x g for 5 minutes. Discard the supernatant.

  • Perform Fc receptor blocking by incubating with blocking IgG for 15 minutes at room temperature to reduce non-specific antibody binding.

  • Add the cocktail of fluorochrome-conjugated antibodies for surface markers (see Table 1) and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with Staining Buffer.

  • If intracellular staining is required (e.g., for iNOS), fix and permeabilize the cells according to the manufacturer's protocol.

  • Add the intracellular antibody and incubate for 30 minutes at room temperature in the dark.

  • Wash the cells twice with Permeabilization Wash Buffer.

  • Resuspend the cells in 300-500 µL of Staining Buffer for flow cytometry analysis.

4. Data Acquisition and Analysis:

  • Acquire data on a flow cytometer.

  • Gate on single, live cells based on forward and side scatter properties.

  • Identify macrophage populations (e.g., CD68+).

  • Analyze the expression of M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) markers on the gated macrophage population.

  • Quantify the percentage of M1 and M2 polarized cells in each treatment condition.

Data Presentation: Macrophage Polarization Markers
Antibody TargetFluorochromeCellular LocationMarker ForExpected Change with this compound
CD68PE-Cy7Surface/IntracellularGeneral Macrophage-
CD80FITCSurfaceM1 MacrophageDecrease
CD86APCSurfaceM1 MacrophageDecrease
CD163PESurfaceM2 MacrophageIncrease
CD206BV421SurfaceM2 MacrophageIncrease
iNOSPerCP-Cy5.5IntracellularM1 MacrophageDecrease

Table 1: Proposed antibody panel for macrophage polarization analysis.

Visualization: Macrophage Polarization Workflow

Macrophage_Polarization_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment & Polarization cluster_staining Flow Cytometry Staining cluster_analysis Data Analysis PBMCs PBMCs Monocytes Monocytes PBMCs->Monocytes Isolation Macrophages Macrophages Monocytes->Macrophages M-CSF (7 days) Pre_treatment Pre_treatment Macrophages->Pre_treatment This compound/Vehicle (24h) M1_Polarization M1_Polarization Pre_treatment->M1_Polarization LPS + IFN-γ M2_Polarization M2_Polarization Pre_treatment->M2_Polarization IL-4 Harvest_Cells Harvest_Cells M1_Polarization->Harvest_Cells M2_Polarization->Harvest_Cells Surface_Staining Surface_Staining Harvest_Cells->Surface_Staining CD80, CD86, CD163, CD206 Fix_Perm Fix_Perm Surface_Staining->Fix_Perm Optional Data_Acquisition Data_Acquisition Surface_Staining->Data_Acquisition Intracellular_Staining Intracellular_Staining Fix_Perm->Intracellular_Staining iNOS Intracellular_Staining->Data_Acquisition Gating Gating Data_Acquisition->Gating Live, single cells Quantify_Populations Quantify_Populations Gating->Quantify_Populations % M1 vs % M2

Caption: Workflow for assessing this compound's effect on macrophage polarization.

Application Note 2: Analysis of this compound's Impact on T Cell Activation and Differentiation

Scientific Background:

PPARγ activation has been shown to modulate T cell responses. It can suppress the differentiation of pro-inflammatory T helper 1 (Th1) and Th17 cells while promoting the development of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. Flow cytometry allows for the simultaneous analysis of T cell activation markers and intracellular cytokines to determine the functional phenotype of different T cell subsets.

Objective:

To evaluate the effect of this compound on the activation and cytokine production profile of human CD4+ T cells.

Expected Outcomes:

This compound is hypothesized to suppress T cell activation and skew the cytokine profile away from a pro-inflammatory Th1 phenotype (reduced IFN-γ) and potentially towards a more regulatory phenotype.

Experimental Protocol: T Cell Activation and Cytokine Staining

1. Materials:

  • Human PBMCs

  • Anti-CD3 and Anti-CD28 antibodies for T cell stimulation

  • This compound (various concentrations)

  • DMSO (vehicle control)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • FACS tubes

  • Staining Buffer

  • Fixation/Permeabilization Buffer

  • Fluorochrome-conjugated antibodies (see Table 2)

2. Cell Culture and Stimulation:

  • Isolate PBMCs as previously described.

  • Resuspend cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Add this compound or vehicle control to the cell suspension.

  • Stimulate the T cells by adding soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies. Include an unstimulated control.

  • Incubate for 24-72 hours.

  • For the final 4-6 hours of incubation, add a protein transport inhibitor to allow for intracellular cytokine accumulation.

3. Staining Procedure:

  • Harvest the cells and transfer to FACS tubes.

  • Wash with Staining Buffer.

  • Stain for surface markers (CD3, CD4, CD69, CD25) for 30 minutes at 4°C in the dark.

  • Wash cells twice with Staining Buffer.

  • Fix the cells using a fixation buffer for 20 minutes at room temperature in the dark.

  • Permeabilize the cells using a permeabilization buffer.

  • Add the intracellular cytokine antibodies (IFN-γ, IL-4, IL-17A, FoxP3) and incubate for 30 minutes at room temperature in the dark.

  • Wash cells twice with Permeabilization Wash Buffer.

  • Resuspend in Staining Buffer for analysis.

4. Data Acquisition and Analysis:

  • Acquire data on a flow cytometer.

  • Gate on lymphocytes based on forward and side scatter, then on single cells.

  • Identify CD3+ T cells, and then CD4+ helper T cells.

  • Analyze the expression of activation markers (CD69, CD25) on the CD4+ T cell population.

  • Within the CD4+ population, quantify the percentage of cells producing specific cytokines (IFN-γ for Th1, IL-4 for Th2, IL-17A for Th17) and expressing the transcription factor FoxP3 (for Tregs).

Data Presentation: T Cell Activation and Differentiation Markers
Antibody TargetFluorochromeCellular LocationMarker ForExpected Change with this compound
CD3APC-Cy7SurfacePan T Cell-
CD4BV510SurfaceT Helper Cell-
CD69FITCSurfaceEarly ActivationDecrease
CD25PE-Cy7SurfaceActivation/TregDecrease/Increase
IFN-γPEIntracellularTh1 CytokineDecrease
IL-4PerCP-Cy5.5IntracellularTh2 CytokineNo change/Increase
IL-17AAPCIntracellularTh17 CytokineDecrease
FoxP3Alexa Fluor 488IntracellularTreg Transcription FactorIncrease

Table 2: Proposed antibody panel for T cell activation and differentiation analysis.

Visualization: PPARγ Signaling in T Cells

PPARg_Signaling_TCell cluster_cell CD4+ T Cell cluster_nucleus Nucleus This compound This compound PPARg PPARγ This compound->PPARg binds & activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR NFkB NF-κB IFNg_Gene IFN-γ Gene NFkB->IFNg_Gene activates AP1 AP-1 AP1->IFNg_Gene activates PPARg_RXR->NFkB inhibits PPARg_RXR->AP1 inhibits FoxP3_Gene FoxP3 Gene PPARg_RXR->FoxP3_Gene promotes transcription IFN_g_Protein IFN-γ (Pro-inflammatory) IFNg_Gene->IFN_g_Protein Transcription & Translation FoxP3_Protein FoxP3 (Regulatory) FoxP3_Gene->FoxP3_Protein Transcription & Translation

Caption: Simplified PPARγ signaling pathway in T cells.

Disclaimer: The experimental protocols and expected outcomes are based on the known immunomodulatory functions of PPAR agonists. These should be adapted and optimized for specific experimental conditions. The provided antibody panels are suggestions and should be validated for the specific flow cytometer and reagents used.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chiglitazar Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Chiglitazar concentration in in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, non-thiazolidinedione (TZD) pan-peroxisome proliferator-activated receptor (PPAR) agonist.[1][2] It targets all three PPAR subtypes: PPARα, PPARγ, and PPARδ, which are nuclear receptors that regulate gene expression.[3][4][5] Upon activation by a ligand like this compound, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, modulating their transcription. This multi-faceted activation allows this compound to regulate genes involved in glucose and lipid metabolism, insulin sensitivity, and inflammation.

Q2: What are the typical effective concentrations of this compound in in vitro studies?

A2: The effective concentration of this compound can vary depending on the cell line, the specific assay, and the experimental endpoint. However, based on published data, a general starting point can be determined from its half-maximal effective concentrations (EC50). For reporter gene assays, a concentration range of 0.1 µM to 10 µM is often effective for observing significant gene expression changes. For functional assays like adipocyte differentiation, concentrations in the range of 1 µM to 10 µM have been shown to be effective. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered this compound in DMSO to a concentration of 10 mM. Ensure the powder is completely dissolved by vortexing. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium. It is crucial to keep the final DMSO concentration in the culture medium low, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Q4: What are the appropriate positive and negative controls for experiments with this compound?

A4: Appropriate controls are essential for interpreting your results accurately.

  • Vehicle Control (Negative Control): This should be cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent on the cells.

  • Positive Controls:

    • For PPARγ activation, a well-characterized selective agonist like Rosiglitazone or Pioglitazone can be used.

    • For PPARα activation, a selective agonist such as WY-14643 is a suitable positive control.

    • For PPARδ activation, a selective agonist like GW501516 can be used.

  • Negative Controls (for mechanism of action studies):

    • To confirm that the observed effects are PPAR-dependent, a PPAR antagonist such as GW9662 (for PPARγ) can be used in conjunction with this compound.

Data Presentation

Table 1: In Vitro Effective Concentrations of this compound

Assay TypeCell LineConcentration RangeReference(s)
PPAR Transactivation (EC50)
PPARαCV-11.2 µM
PPARγCV-10.08 µM
PPARδCV-11.7 µM
Gene Expression (RT-PCR) Various1 µM - 10 µM
Adipocyte Differentiation 3T3-L11 µM - 10 µM
Cytotoxicity (IC50) Pancreatic Cancer Cells~50 µM (for Troglitazone, a similar TZD)

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cells of interest

  • 96-well plates

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1, 1, 10, 25, 50, and 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used). Remove the old medium and add 100 µL of the compound-containing medium to the respective wells.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Adipocyte Differentiation Assay (using 3T3-L1 cells)

This protocol describes the induction of adipocyte differentiation in 3T3-L1 preadipocytes and the assessment of this compound's effect.

Materials:

  • 3T3-L1 preadipocytes

  • Growth Medium (DMEM with 10% Calf Serum)

  • Differentiation Medium (DMEM with 10% Fetal Bovine Serum, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin)

  • Insulin Medium (DMEM with 10% FBS and 10 µg/mL Insulin)

  • This compound stock solution (10 mM in DMSO)

  • Rosiglitazone (positive control)

  • Oil Red O staining solution

Procedure:

  • Cell Seeding and Growth to Confluence: Culture 3T3-L1 cells in Growth Medium. Seed cells in a multi-well plate and grow until they reach confluence. Maintain them at confluence for 2 more days.

  • Adipocyte Differentiation Induction (Day 0): Replace the Growth Medium with Differentiation Medium containing the desired concentrations of this compound (e.g., 1, 5, 10 µM), Rosiglitazone (e.g., 1 µM) as a positive control, or DMSO as a vehicle control.

  • Maturation of Adipocytes (Day 2 onwards): After 2-3 days, replace the Differentiation Medium with Insulin Medium.

  • Maintenance: After another 2 days, replace the Insulin Medium with complete culture medium (DMEM with 10% FBS). Change the medium every 2 days.

  • Assessment of Differentiation (Day 8-10):

    • Microscopy: Observe the accumulation of lipid droplets within the cells.

    • Oil Red O Staining: Wash the cells with PBS, fix with 10% formalin, and stain with Oil Red O solution to visualize lipid droplets.

    • Gene Expression Analysis: Isolate RNA and perform RT-qPCR to measure the expression of adipogenic marker genes such as Pparg, Cebpa, Fabp4 (aP2), and Adipoq (Adiponectin).

Protocol 3: Glucose Uptake Assay

This protocol measures the effect of this compound on glucose uptake in a relevant cell line (e.g., differentiated 3T3-L1 adipocytes or muscle cells).

Materials:

  • Differentiated adipocytes or other target cells in a 96-well plate

  • This compound stock solution (10 mM in DMSO)

  • Insulin (positive control)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Preparation: Differentiate 3T3-L1 cells into adipocytes as described in Protocol 2.

  • Serum Starvation: On the day of the assay, wash the cells with serum-free medium and then incubate in serum-free medium for 2-4 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control in KRH buffer for a specified time (e.g., 24 hours). Include a positive control with insulin (e.g., 100 nM for 30 minutes prior to glucose uptake).

  • Glucose Uptake: Add 2-Deoxy-D-[³H]glucose or 2-NBDG to each well and incubate for a short period (e.g., 5-10 minutes).

  • Washing: Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.

  • Lysis and Measurement: Lyse the cells and measure the radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Data Analysis: Normalize the glucose uptake to the protein concentration in each well and express the results as a fold change relative to the vehicle control.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect of this compound - Concentration is too low.- Incubation time is too short.- The chosen cell line does not express sufficient levels of PPARs.- Compound has degraded.- Perform a dose-response experiment with a wider concentration range.- Perform a time-course experiment (e.g., 24, 48, 72 hours).- Verify PPAR expression in your cell line using RT-qPCR or Western blot.- Prepare fresh stock solutions of this compound. Ensure proper storage at -20°C or -80°C.
High cytotoxicity even at low concentrations - The compound is highly cytotoxic to the specific cell line.- The final DMSO concentration is too high.- Use a lower concentration range in your dose-response experiments.- Reduce the incubation time.- Ensure the final DMSO concentration is below 0.5%, preferably ≤0.1%.
Precipitation of this compound in culture medium - this compound has limited aqueous solubility.- The stock solution was not properly diluted.- Ensure the final concentration is below its solubility limit in the medium.- Prepare working solutions by first diluting the DMSO stock in a small volume of medium with vigorous mixing before adding to the final volume.
High variability between replicate wells - Inconsistent cell seeding.- Uneven compound distribution.- Edge effects in the plate.- Ensure a homogenous cell suspension before seeding.- Mix the compound-containing medium thoroughly before adding to the wells.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Inconsistent results across experiments - Variation in cell passage number.- Differences in reagent lots (e.g., serum).- Subtle variations in experimental timing.- Use cells within a consistent and low passage number range.- Test new lots of critical reagents before use in large-scale experiments.- Maintain strict consistency in all experimental steps and timings.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg PPARd PPARδ This compound->PPARd PPARa_RXR PPARα/RXR PPARa->PPARa_RXR PPARg_RXR PPARγ/RXR PPARg->PPARg_RXR PPARd_RXR PPARδ/RXR PPARd->PPARd_RXR RXR RXR RXR->PPARa_RXR RXR->PPARg_RXR RXR->PPARd_RXR PPRE PPRE PPARa_RXR->PPRE PPARg_RXR->PPRE PPARd_RXR->PPRE TargetGenes Target Gene Transcription PPRE->TargetGenes

Caption: this compound Signaling Pathway Overview.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) dilute_compound Prepare Serial Dilutions of this compound prep_stock->dilute_compound seed_cells Seed Cells in Multi-well Plate treat_cells Treat Cells with this compound and Controls seed_cells->treat_cells dilute_compound->treat_cells incubate Incubate for Defined Period treat_cells->incubate assay Perform Specific Assay (e.g., MTT, Gene Expression) incubate->assay readout Measure Readout (e.g., Absorbance, qPCR) assay->readout analyze Analyze and Interpret Results readout->analyze

Caption: General Experimental Workflow for In Vitro Studies.

Troubleshooting_Logic start Experiment Fails check_conc Is Concentration Optimized? start->check_conc check_time Is Incubation Time Sufficient? check_conc->check_time Yes solution Consult Specific Troubleshooting Guide check_conc->solution No check_cells Are Cells Healthy & Responsive? check_time->check_cells Yes check_time->solution No check_compound Is Compound Stable? check_cells->check_compound Yes check_cells->solution No check_compound->solution Yes check_compound->solution No

Caption: A Logical Approach to Troubleshooting Experiments.

References

Chiglitazar solubility and stability in DMSO and culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Chiglitazar for in vitro experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble dissolving this compound in DMSO. What could be the issue?

A1: this compound can be challenging to dissolve. Here are some key factors to consider:

  • Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly reduce the solubility of this compound. Always use newly opened, anhydrous, high-purity DMSO for the preparation of your stock solution.

  • Concentration: The maximum reported solubility of this compound in DMSO is 100 mg/mL. Attempting to prepare solutions at higher concentrations may result in incomplete dissolution.

  • Dissolution Method: Vigorous vortexing alone may not be sufficient. It is highly recommended to use ultrasonic treatment to aid dissolution. Ensure your vial is securely sealed during sonication to prevent contamination.

  • Temperature: While not explicitly stated in the available literature, gentle warming (e.g., to 37°C) can sometimes aid in the dissolution of compounds. However, be cautious about potential degradation at elevated temperatures. It is best to start with sonication at room temperature.

Q2: My this compound solution in DMSO appears cloudy or has precipitates after storage. What should I do?

A2: Cloudiness or precipitation upon storage can be due to several factors:

  • Improper Storage: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1]. Ensure the storage temperature is consistent and avoid repeated freeze-thaw cycles, which can promote precipitation.

  • Moisture Contamination: If the vial is not sealed properly, the DMSO can absorb moisture over time, leading to decreased solubility and precipitation of this compound.

  • Concentration Issues: If the initial solution was supersaturated, precipitation might occur over time, especially at lower temperatures.

Troubleshooting Steps:

  • Visually inspect the stock solution before each use.

  • If precipitates are observed, try to redissolve them by bringing the solution to room temperature and sonicating it again.

  • If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution.

Q3: I observed precipitation after diluting my this compound DMSO stock solution into my cell culture medium. How can I prevent this?

A3: This is a common issue when diluting a compound from a high-concentration organic solvent stock into an aqueous medium. This "crashing out" occurs because the compound is poorly soluble in the aqueous environment of the culture medium.

Prevention and Troubleshooting:

  • Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium as low as possible, typically below 0.5% (v/v), to minimize solvent-induced cytotoxicity and to reduce the chances of precipitation.

  • Dilution Method: When preparing your working solution, add the DMSO stock solution to a small volume of the culture medium and mix thoroughly before adding it to the rest of the medium. This rapid and complete mixing can help to keep the compound in solution. Some researchers find that adding the stock solution to the medium while vortexing is effective.

  • Serum Presence: The presence of serum (e.g., Fetal Bovine Serum - FBS) in the culture medium can sometimes help to stabilize hydrophobic compounds and prevent precipitation.

  • Lower Working Concentration: If precipitation persists, you may need to use a lower final concentration of this compound in your experiments.

Q4: How stable is this compound in my specific cell culture medium (e.g., DMEM, RPMI-1640) at 37°C?

A4: Currently, there is no publicly available quantitative data on the stability or half-life of this compound in specific cell culture media. The stability of a compound in culture media can be influenced by various factors, including the media composition, pH, the presence of serum, and incubation time and temperature. Therefore, it is highly recommended to determine the stability of this compound under your specific experimental conditions. A general protocol for assessing stability is provided in the "Experimental Protocols" section below.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound solubility and storage.

ParameterSolventValueConditions/Notes
Solubility DMSO100 mg/mL (174.64 mM)Requires ultrasonic treatment. Use of newly opened, anhydrous DMSO is recommended.[1]
Stock Solution Storage DMSO-20°C for up to 1 monthAliquot to avoid repeated freeze-thaw cycles.[1]
Stock Solution Storage DMSO-80°C for up to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass or polypropylene vials

  • Calibrated analytical balance

  • Ultrasonic water bath

Procedure:

  • Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.

  • Accurately weigh the desired amount of this compound powder in a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock solution, add 1 mL of DMSO for every 100 mg of this compound).

  • Seal the vial tightly.

  • Vortex the solution vigorously for 1-2 minutes.

  • Place the vial in an ultrasonic water bath and sonicate until the solution is clear and all solid particles have dissolved. This may take several minutes.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.

  • Label the aliquots clearly with the compound name, concentration, date, and storage conditions.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: General Protocol for Assessing this compound Stability in Cell Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over a defined period.

Materials:

  • This compound DMSO stock solution

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator at 37°C with 5% CO2

  • Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a working solution of this compound in your cell culture medium at the highest concentration you plan to use in your experiments. Ensure the final DMSO concentration is consistent with your experimental design (e.g., 0.1%).

  • Prepare a "time zero" (T=0) sample by immediately processing a portion of the working solution (see step 5).

  • Incubate the remaining working solution in a sterile, sealed container in a 37°C, 5% CO2 incubator.

  • At various time points (e.g., 2, 4, 8, 24, 48, 72 hours), collect aliquots of the incubated solution.

  • For each time point, including T=0, process the sample to remove any potential precipitates and proteins. This can be done by adding a protein precipitation solvent (e.g., acetonitrile), vortexing, and centrifuging to pellet the precipitated material.

  • Analyze the supernatant from each time point using a validated analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of this compound remaining.

  • Plot the concentration of this compound versus time to determine its stability profile. The half-life (t½) can be calculated from this data.

Visualizations

Experimental Workflow for this compound Solution Preparation and Use

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso sonicate Vortex & Sonicate to Dissolve add_dmso->sonicate aliquot Aliquot into Single-Use Vials sonicate->aliquot precipitate_stock Precipitation in Stock? sonicate->precipitate_stock store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution store->thaw For Experiment dilute Dilute in Culture Medium thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells precipitate_media Precipitation in Media? dilute->precipitate_media re_sonicate Re-sonicate Stock precipitate_stock->re_sonicate Yes check_dmso Check Final DMSO % precipitate_media->check_dmso Yes adjust_conc Adjust Working Concentration check_dmso->adjust_conc

Caption: Workflow for preparing and using this compound solutions.

This compound Signaling Pathway

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects This compound This compound ppar PPARα / PPARγ / PPARδ This compound->ppar Binds & Activates ppar_rxr PPAR-RXR Heterodimer ppar->ppar_rxr Forms Heterodimer with rxr RXR rxr->ppar_rxr ppre PPRE (PPAR Response Element) ppar_rxr->ppre Binds to target_genes Target Gene Transcription ppre->target_genes Regulates lipid_metabolism ↑ Lipid Metabolism target_genes->lipid_metabolism glucose_uptake ↑ Glucose Uptake target_genes->glucose_uptake insulin_sensitivity ↑ Insulin Sensitivity target_genes->insulin_sensitivity

Caption: Simplified signaling pathway of this compound as a pan-PPAR agonist.

References

Technical Support Center: Investigating the Molecular Effects of Chiglitazar

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Chiglitazar. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist in the accurate assessment of this compound's biological effects, including potential off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel, non-thiazolidinedione (TZD) peroxisome proliferator-activated receptor (PPAR) pan-agonist.[1][2] It simultaneously activates all three PPAR subtypes—PPARα, PPARγ, and PPARδ—which are nuclear hormone receptors that regulate gene expression.[3][4] This multi-targeted approach provides a comprehensive and balanced regulation of glucose and lipid metabolism, as well as insulin sensitivity.[3]

Q2: What are the known activation concentrations (EC50) of this compound for the PPAR subtypes?

A2: In vitro studies have established the following half-maximal effective concentrations (EC50) for this compound:

  • PPARα: 1.2 µM

  • PPARγ: 0.08 µM

  • PPARδ: 1.7 µM

This indicates that this compound has the highest potency for PPARγ.

Q3: What are the reported advantages of this compound over other PPAR agonists?

A3: Clinical and preclinical studies suggest that this compound has a favorable safety profile compared to some other PPAR agonists, particularly selective PPARγ agonists like thiazolidinediones (TZDs). The balanced activation of all three PPAR subtypes is thought to contribute to a reduced risk of adverse effects such as significant weight gain and edema.

Q4: Has this compound been observed to have effects independent of its PPAR agonism?

A4: Some studies suggest that this compound's effects on improving the dawn phenomenon (early morning hyperglycemia) in diabetic patients may involve mechanisms beyond lipid metabolism, potentially through the regulation of circadian rhythm genes. Further research is needed to fully elucidate these potential off-target or downstream effects.

Troubleshooting Guide for In Vitro Experiments

Issue 1: Unexpected changes in cell phenotype (e.g., morphology, proliferation) after this compound treatment.

  • Possible Cause: The observed effects may be due to exaggerated PPAR activation or potential off-target effects. The cellular context, including the expression levels of PPAR subtypes, can influence the outcome.

  • Troubleshooting Steps:

    • Confirm PPAR Expression: Verify the expression levels of PPARα, PPARγ, and PPARδ in your cell line using techniques like qPCR or Western blotting. Low or absent expression of PPARs would suggest off-target effects.

    • Dose-Response Analysis: Perform a wide-range dose-response experiment to determine if the observed effect is dose-dependent.

    • Use of Antagonists: Co-treat cells with this compound and a specific PPAR antagonist (e.g., GW9662 for PPARγ) to see if the phenotype is reversed. If the effect persists, it is more likely to be off-target.

    • Control Compounds: Include other PPAR agonists (e.g., a selective PPARγ agonist like rosiglitazone) to compare phenotypes and dissect the contribution of each PPAR subtype.

Issue 2: Inconsistent results between experimental replicates.

  • Possible Cause: Variability in cell culture conditions, reagent preparation, or assay execution can lead to inconsistent results.

  • Troubleshooting Steps:

    • Standardize Cell Culture: Ensure consistent cell passage number, seeding density, and growth phase. Avoid using cells that are over-confluent.

    • Reagent Preparation: Prepare fresh stock solutions of this compound and ensure complete solubilization. Use the same solvent for vehicle controls.

    • Assay Protocol: Standardize incubation times and ensure uniform treatment of all wells in a multi-well plate to avoid edge effects.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the primary signaling pathway of this compound and a general workflow for identifying its off-target effects.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPAR PPARα/γ/δ This compound->PPAR Binds and Activates Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (PPAR Response Element) Heterodimer->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates MetabolicRegulation Regulation of Glucose & Lipid Metabolism TargetGenes->MetabolicRegulation

Caption: Primary signaling pathway of this compound as a PPAR pan-agonist.

Off_Target_Workflow cluster_screening Screening Phase cluster_validation Validation Phase cluster_characterization Characterization Phase BroadScreen Broad Panel Screening (Kinases, GPCRs, etc.) BindingAssay Direct Binding Assays (e.g., SPR, ITC) BroadScreen->BindingAssay Identified Hits PhenotypicScreen Phenotypic Screening (e.g., Cell Viability, Morphology) CellBasedAssay Cell-Based Pathway Analysis PhenotypicScreen->CellBasedAssay Observed Phenotypes FunctionalAssay Functional Assays (e.g., Enzyme Activity) BindingAssay->FunctionalAssay Confirmed Binders FunctionalAssay->CellBasedAssay Validated Targets InVivoModel In Vivo Model Testing CellBasedAssay->InVivoModel Confirmed Pathways

Caption: Experimental workflow for identifying potential off-target effects.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound on PPAR Subtypes

PPAR SubtypeEC50 (µM)Reference
PPARα1.2
PPARγ0.08
PPARδ1.7

Table 2: Summary of Common Adverse Events in a Phase 3 Trial (CMAP)

Adverse EventThis compound 32 mgThis compound 48 mgPlacebo
Mild EdemaLow IncidenceLow IncidenceSimilar to treatment groups
Body Weight GainLow IncidenceLow IncidenceSimilar to treatment groups

Note: The incidences of weight gain and edema were reported as relatively higher in the this compound groups compared to placebo, but still low overall.

Key Experimental Protocols

Protocol 1: PPAR Transactivation Assay (Reporter Gene Assay)

This protocol is used to determine the functional activation of PPAR subtypes by this compound.

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • Expression plasmids for full-length human PPARα, PPARγ, or PPARδ

  • Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene

  • Transfection reagent

  • This compound

  • Luciferase assay system

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A β-galactosidase plasmid can be co-transfected for normalization of transfection efficiency.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for another 24 hours.

  • Lysis and Assay: Lyse the cells and measure luciferase activity using a luminometer. If applicable, also measure β-galactosidase activity for normalization.

  • Data Analysis: Normalize the luciferase activity to the control and plot the dose-response curve to calculate the EC50 value.

Protocol 2: Kinase Profiling Assay (Example using a commercial service)

This protocol outlines the general steps for screening this compound against a panel of kinases to identify potential off-target interactions.

Methodology:

  • Compound Submission: Provide a sample of this compound at a specified concentration (e.g., 10 mM in DMSO) to a commercial kinase profiling service.

  • Assay Performance: The service will typically perform radiometric or fluorescence-based assays to measure the ability of this compound to inhibit the activity of a large panel of kinases (e.g., the KINOMEscan™ platform). The compound is usually tested at a fixed concentration (e.g., 10 µM) in the initial screen.

  • Data Analysis: The results are provided as a percentage of kinase activity remaining in the presence of this compound compared to a vehicle control. Significant inhibition (e.g., >50%) indicates a potential off-target interaction.

  • Follow-up Studies: For any identified "hits," a dose-response analysis should be performed to determine the IC50 value, which quantifies the potency of the off-target inhibition.

Protocol 3: Cell Viability/Cytotoxicity Assay

This protocol is used to assess the effect of this compound on cell health.

Materials:

  • Cell line of interest

  • 96-well plates

  • This compound

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.

  • Incubation: Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Assay: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration of this compound. This can be used to determine if this compound has cytotoxic effects and at what concentrations.

References

Technical Support Center: Mitigating Chiglitazar-Induced Mild Edema in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chiglitazar-induced mild edema in animal studies. The information is designed to offer practical guidance on identifying, quantifying, and mitigating this potential side effect during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is mild edema a potential side effect?

This compound is a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist, meaning it activates all three PPAR subtypes (α, γ, and δ). This dual action offers potential benefits for treating type 2 diabetes by improving both glucose and lipid metabolism.[1][2] However, like other PPAR agonists, particularly those with PPARγ activity, this compound has been associated with a low incidence of mild edema in clinical trials.[3][4][5] The underlying mechanisms are thought to involve increased renal sodium and water retention, and potentially increased vascular permeability.

Q2: What are the proposed mechanisms for PPAR agonist-induced edema?

The primary proposed mechanism involves the activation of PPARγ in the renal collecting ducts. This can lead to an upregulation of the epithelial sodium channel (ENaC), which increases sodium and subsequent water reabsorption. Another potential contributing factor is an increase in vascular permeability, which allows fluid to shift from the bloodstream into the surrounding tissues.

Q3: How can I identify and quantify mild edema in my animal studies?

Mild edema in rodents can be subtle. Visual signs include slight swelling of the paws, face, or sacral region. More objective and quantitative methods are recommended for accurate assessment:

  • Paw Volume Measurement: This is a common and reliable method. A plethysmometer can be used to measure the displacement of water or another conducting medium by the animal's paw. Consistent measurement technique is crucial for reproducible results.

  • Body Weight Monitoring: A sudden or steady increase in body weight that cannot be attributed to changes in food intake or fat mass may indicate fluid retention.

  • Tissue Water Content: Post-mortem analysis of tissue water content in suspected edematous areas can provide definitive evidence of fluid accumulation.

  • Hematocrit Measurement: A decrease in hematocrit can indicate plasma volume expansion, which is a hallmark of fluid retention.

Q4: Are there established animal models to study this compound-induced edema?

While specific models for this compound-induced edema are not extensively published, the carrageenan-induced paw edema model is a well-established and widely used model to assess the anti-inflammatory and anti-edema effects of pharmacological agents. This model can be adapted to investigate the potential of a compound to either induce or mitigate edema. For studying fluid retention systemically, monitoring body weight changes and urine output in metabolic cages is a standard approach.

Q5: What are potential mitigation strategies for this compound-induced mild edema in animal studies?

Based on studies with other PPAR agonists, the following strategies can be investigated to mitigate this compound-induced edema:

  • Co-administration with Diuretics:

    • Aldosterone Antagonists (e.g., Spironolactone): These have been shown to be effective in combating PPARγ agonist-induced fluid retention.

    • ENaC Inhibitors (e.g., Amiloride): Direct blockers of the epithelial sodium channel have demonstrated the ability to prevent weight gain associated with PPARγ agonists in mice.

  • Dose Adjustment: Investigating lower effective doses of this compound may help to minimize the incidence and severity of edema while retaining therapeutic efficacy.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected increase in animal body weight. Fluid retention due to this compound administration.- Confirm fluid retention by measuring paw volume and/or assessing tissue water content.- Analyze urine output and electrolyte balance using metabolic cages.- Consider co-administration with a diuretic (e.g., spironolactone or amiloride) in a pilot study.
Visible swelling in the paws of treated animals. Localized edema.- Quantify the swelling using a plethysmometer.- Perform histological analysis of the paw tissue to assess for inflammation and fluid accumulation.- Compare with a control group and a positive control for edema induction (e.g., carrageenan).
Difficulty in obtaining reproducible paw volume measurements. Inconsistent measurement technique.- Ensure the paw is immersed to the same anatomical landmark each time.- Use a digital plethysmometer for higher accuracy.- Adequately train all personnel involved in the measurements.
No significant edema observed despite expecting it. - Dose of this compound may be too low to induce detectable edema in the specific animal model.- The chosen animal strain may be less susceptible.- Consider a dose-response study with higher doses of this compound.- Review literature for strains known to be more sensitive to PPAR agonist-induced edema.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on typical outcomes in animal studies investigating drug-induced edema and its mitigation. Note: These are example tables and do not represent actual data from this compound studies, as such specific data is not publicly available.

Table 1: Effect of this compound on Paw Volume in a Rat Model

Treatment GroupNBaseline Paw Volume (mL)Paw Volume at 24h (mL)Change in Paw Volume (mL)% Increase in Paw Volume
Vehicle Control101.25 ± 0.051.28 ± 0.060.03 ± 0.022.4%
This compound (10 mg/kg)101.24 ± 0.061.45 ± 0.080.21 ± 0.0416.9%
This compound (30 mg/kg)101.26 ± 0.051.68 ± 0.100.42 ± 0.0733.3%

*p < 0.05 compared to Vehicle Control

Table 2: Mitigation of this compound-Induced Paw Edema with a Diuretic in Rats

Treatment GroupNBaseline Paw Volume (mL)Paw Volume at 24h (mL)Change in Paw Volume (mL)% Inhibition of Edema
Vehicle Control101.26 ± 0.041.29 ± 0.050.03 ± 0.02-
This compound (30 mg/kg)101.25 ± 0.051.65 ± 0.090.40 ± 0.060%
This compound (30 mg/kg) + Spironolactone (20 mg/kg)101.27 ± 0.061.38 ± 0.07#0.11 ± 0.04#72.5%

*p < 0.05 compared to Vehicle Control; #p < 0.05 compared to this compound (30 mg/kg)

Experimental Protocols

1. Carrageenan-Induced Paw Edema Model

  • Objective: To assess the potential of a test compound to induce or mitigate acute localized inflammation and edema.

  • Animals: Male Wistar rats (180-200 g).

  • Procedure:

    • Acclimatize animals for at least one week before the experiment.

    • Measure the baseline paw volume of the right hind paw using a plethysmometer.

    • Administer this compound or vehicle orally.

    • After a predetermined time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).

  • Data Analysis: Calculate the change in paw volume and the percentage inhibition of edema compared to the control group.

2. Evaluation of Diuretic Effect on this compound-Induced Fluid Retention

  • Objective: To determine if a diuretic can mitigate systemic fluid retention induced by this compound.

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Procedure:

    • House animals individually in metabolic cages for acclimatization.

    • Provide a fixed amount of water and food.

    • Administer this compound or vehicle daily for a set period (e.g., 7 days).

    • On the test day, administer the diuretic (e.g., spironolactone or amiloride) or vehicle.

    • Collect urine over a defined period (e.g., 24 hours).

    • Measure urine volume, sodium, and potassium concentrations.

    • Monitor body weight daily.

  • Data Analysis: Compare urine output, electrolyte excretion, and body weight changes between treatment groups.

3. Histopathological Analysis of Edematous Tissue

  • Objective: To examine the microscopic changes in tissues affected by edema.

  • Procedure:

    • At the end of the in-life phase, euthanize the animals.

    • Collect the edematous tissue (e.g., paw) and fix it in 10% neutral buffered formalin.

    • Process the tissue, embed in paraffin, and section.

    • Stain sections with Hematoxylin and Eosin (H&E).

    • Examine under a microscope for signs of edema (e.g., separation of collagen fibers, interstitial fluid), inflammation (e.g., infiltration of inflammatory cells), and any other cellular changes.

Visualizations

Signaling_Pathway_PPAR_Edema This compound This compound PPARg PPARγ Receptor (in Renal Collecting Duct) This compound->PPARg activates ENaC Epithelial Sodium Channel (ENaC) Upregulation PPARg->ENaC Na_Reabsorption Increased Sodium Reabsorption ENaC->Na_Reabsorption Water_Retention Increased Water Retention Na_Reabsorption->Water_Retention Edema Mild Edema Water_Retention->Edema Amiloride Amiloride Amiloride->ENaC inhibits Spironolactone Spironolactone Aldosterone Aldosterone Pathway Spironolactone->Aldosterone inhibits Aldosterone->ENaC

Caption: Proposed signaling pathway for PPARγ-mediated edema and points of intervention.

Experimental_Workflow_Edema_Mitigation cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Wistar Rats) Acclimatization Acclimatization (1 week) Animal_Model->Acclimatization Baseline Baseline Measurements (Paw Volume, Body Weight) Acclimatization->Baseline Group1 Group 1: Vehicle Control Baseline->Group1 Group2 Group 2: This compound Baseline->Group2 Group3 Group 3: This compound + Diuretic Baseline->Group3 Measurements Regular Measurements (Paw Volume, Body Weight) Group1->Measurements Urine_Collection Urine Collection (Metabolic Cages) Group1->Urine_Collection Group2->Measurements Group2->Urine_Collection Group3->Measurements Group3->Urine_Collection Histopathology Post-mortem Histopathology Measurements->Histopathology Urine_Collection->Histopathology Data_Analysis Statistical Analysis (Compare groups) Histopathology->Data_Analysis

Caption: General experimental workflow for investigating mitigation of drug-induced edema.

Troubleshooting_Logic Start Observe Unexpected Weight Gain/Swelling Action1 Quantify with Plethysmometer and Monitor Body Weight Start->Action1 Question1 Is it statistically significant compared to control? Question2 Is fluid retention confirmed? Question1->Question2 Yes Action3 Consider other factors: - Diet, Animal Strain Question1->Action3 No Action1->Question1 Action2 Investigate Mitigation: - Co-administer Diuretic - Dose Adjustment Question2->Action2 Yes Question2->Action3 No End Report Findings Action2->End Action3->End

Caption: Logical troubleshooting flow for suspected this compound-induced edema.

References

Troubleshooting inconsistent results in Chiglitazar experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chiglitazar. The information is presented in a question-and-answer format to directly address specific issues that may arise during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

I. General Properties and Handling

Question: What is the mechanism of action for this compound?

Answer: this compound is a novel, non-thiazolidinedione (TZD) pan-agonist for Peroxisome Proliferator-Activated Receptors (PPARs).[1] It moderately activates all three PPAR subtypes: PPARα, PPARγ, and PPARδ.[2][3] This multi-targeted approach allows for a broad regulation of genes involved in glucose and lipid metabolism, as well as inflammation.[4][5]

Question: How should I dissolve and store this compound for in vitro experiments?

Answer: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture experiments, it is crucial to ensure the final DMSO concentration in the media is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Question: I am observing cytotoxicity or a decrease in cell viability at higher concentrations of this compound. Is this expected?

Answer: Yes, dose-dependent effects on cell viability have been observed with this compound in some cell lines. For example, in transformed follicular lymphoma cell lines, this compound reduced cell viability in a time- and dose-dependent manner. It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and assay.

II. Adipocyte Differentiation Assays (e.g., using 3T3-L1 cells)

Question: My 3T3-L1 cells are not differentiating into adipocytes consistently when treated with this compound. What are the possible reasons?

Answer: Inconsistent adipocyte differentiation can arise from several factors:

  • Cell Line Health and Passage Number: Use 3T3-L1 cells at a low passage number. High passage numbers can lead to a reduced differentiation capacity. Ensure cells are healthy and not overly confluent before initiating differentiation.

  • Differentiation Cocktail Composition: The standard differentiation cocktail (containing insulin, dexamethasone, and IBMX) is critical. The quality and concentration of each component can impact differentiation efficiency. Some protocols suggest that for PPARγ agonists, the inclusion of the agonist itself can enhance differentiation.

  • Serum Variability: The brand and lot of fetal bovine serum (FBS) can significantly impact adipogenesis. It is advisable to test different lots of FBS or use a pre-screened serum for adipocyte differentiation.

  • This compound Concentration: An inappropriate concentration of this compound can lead to poor differentiation. A full dose-response curve should be performed to identify the optimal concentration for inducing adipogenesis in your specific experimental setup.

  • Inconsistent Plating Density: Ensure a consistent cell seeding density across all wells and experiments, as cell-to-cell contact is crucial for initiating adipogenesis.

Question: I see a high degree of variability in lipid accumulation between replicate wells, even at the same this compound concentration. How can I reduce this variability?

Answer:

  • Even Cell Seeding: Ensure a homogenous cell suspension and careful plating technique to achieve a uniform cell monolayer.

  • Edge Effects: Edge wells of a multi-well plate are prone to evaporation, which can affect cell growth and differentiation. It is recommended to fill the outer wells with sterile PBS or media and use the inner wells for the experiment.

  • Consistent Reagent Addition: Use a multichannel pipette for adding differentiation media and test compounds to minimize variability in timing and volume.

  • Proper Mixing: Ensure this compound is thoroughly mixed into the culture medium before adding it to the cells.

III. PPAR Transactivation (Luciferase Reporter) Assays

Question: I am not observing a significant increase in luciferase activity in my PPAR reporter assay after treating with this compound. What could be wrong?

Answer:

  • Low Transfection Efficiency: Optimize your transfection protocol for the specific cell line being used. The ratio of plasmid DNA to transfection reagent is a critical parameter.

  • Cell Line Choice: Ensure the cell line you are using has low endogenous PPAR activity to achieve a good signal-to-noise ratio.

  • Promoter Strength: The promoter driving the luciferase gene in your reporter construct can influence the signal strength. A weak promoter may not yield a robust signal.

  • Co-transfection of PPAR and RXR: For optimal results, co-transfect expression vectors for the specific PPAR subtype (α, γ, or δ) and its heterodimerization partner, the Retinoid X Receptor (RXR).

  • Reagent Quality: Ensure the luciferase assay reagents are fresh and have been stored correctly.

Question: There is high variability between my triplicate readings in the luciferase assay. What are the common causes?

Answer:

  • Pipetting Errors: Small variations in the volume of reagents, especially the luciferase substrate, can lead to significant differences in signal. Using a luminometer with an injector can help reduce this variability.

  • Inconsistent Cell Numbers: Normalize luciferase activity to a co-transfected internal control reporter (e.g., Renilla luciferase or β-galactosidase) to account for differences in transfection efficiency and cell number. However, be aware that some experimental treatments can affect the expression of the internal control.

  • Signal Stability: Standard luciferase assays have a signal that decays rapidly. If not using a luminometer with injectors, ensure a consistent time between substrate addition and reading for all wells. Alternatively, use a "glow-type" luciferase assay system that provides a more stable signal.

IV. Glucose Uptake Assays

Question: I am not seeing a significant increase in glucose uptake in my differentiated adipocytes after this compound treatment. What should I check?

Answer:

  • Incomplete Differentiation: Confirm that your 3T3-L1 cells have fully differentiated into mature, insulin-responsive adipocytes. This can be verified by Oil Red O staining for lipid accumulation and by testing for insulin-stimulated glucose uptake as a positive control.

  • Starvation and Stimulation Steps: The glucose starvation and subsequent insulin stimulation steps are critical. Ensure the starvation period is sufficient to lower basal glucose uptake and that the insulin concentration is optimal for your cells.

  • Assay Buffer Temperature: All assay buffers should be at the recommended temperature (usually room temperature or 37°C) as cold buffers can affect cellular processes.

  • Glucose Analog Concentration: Ensure the concentration of the labeled glucose analog (e.g., 2-deoxy-D-glucose) is not saturating the glucose transporters.

Question: My glucose uptake assay results are inconsistent between experiments. What are the likely sources of variability?

Answer:

  • Cellular Health: Differentiated adipocytes can be fragile. Handle them gently during washing and reagent addition steps to prevent cell detachment.

  • Timing of Assay: Perform the glucose uptake assay at a consistent time point after the completion of differentiation, as the insulin responsiveness of adipocytes can change over time.

  • Reagent Preparation: Prepare fresh reagents for each experiment and ensure accurate dilutions of standards and test compounds.

Data Presentation

Table 1: In Vitro Activity of this compound on PPAR Subtypes
PPAR SubtypeThis compound EC50 (µM)Reference AgonistReference Agonist EC50 (µM)
PPARα1.2WY14643>10
PPARγ0.08Rosiglitazone~0.04
PPARδ1.72-bromohexadecanoic acidNot specified

Data compiled from in vitro transactivation assays.

Table 2: Comparative Effects of this compound and Rosiglitazone on Gene Expression in Vitro
GeneCell LineThis compound EffectRosiglitazone Effect
ANGPTL4L-02 (PPARγ transfected)Significant UpregulationModerate Upregulation
PDK4L-02 (PPARγ transfected)Significant UpregulationModerate Upregulation
CPT1Hepatic cell linesUpregulationNo significant change
ACOHepatic cell linesUpregulationNo significant change

Data from RT-PCR analysis.

Table 3: Summary of Phase III Clinical Trial Data for this compound in Type 2 Diabetes (24 weeks)
ParameterThis compound (32 mg)This compound (48 mg)PlaceboSitagliptin (100mg)
Change in HbA1c (%)-0.87 to -1.29-1.05 to -1.60-0.49-1.36 to -1.37
Change in Fasting Plasma Glucose (mmol/L)-1.72-1.91Not specified-1.08
Change in TriglyceridesSignificant ReductionSignificant ReductionNo significant changeNot specified

Data compiled from multiple Phase III clinical trials.

Experimental Protocols

PPAR Transactivation Luciferase Reporter Assay

Objective: To measure the ability of this compound to activate PPAR subtypes.

Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293T or CV-1) in a 96-well plate at a density that will reach 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the following plasmids using a suitable transfection reagent:

    • A luciferase reporter plasmid containing PPAR response elements (PPREs) upstream of the luciferase gene.

    • An expression vector for the desired human PPAR subtype (α, γ, or δ).

    • An expression vector for human RXRα.

    • An internal control plasmid (e.g., expressing Renilla luciferase) for normalization.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a reference agonist (e.g., Rosiglitazone for PPARγ). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and calculate the EC50 value.

3T3-L1 Adipocyte Differentiation Assay

Objective: To assess the effect of this compound on the differentiation of pre-adipocytes into mature adipocytes.

Methodology:

  • Cell Seeding: Plate 3T3-L1 pre-adipocytes in a multi-well plate and grow them to confluence. Allow the cells to remain confluent for an additional 2 days (contact inhibition).

  • Initiation of Differentiation (Day 0): Replace the growth medium with a differentiation medium containing:

    • DMEM with high glucose and 10% FBS.

    • 0.5 mM 3-isobutyl-1-methylxanthine (IBMX).

    • 1 µM dexamethasone.

    • 1 µg/mL insulin.

    • The desired concentration of this compound or a vehicle control.

  • Medium Change (Day 2): Replace the differentiation medium with a maintenance medium containing DMEM with 10% FBS and 1 µg/mL insulin, along with the test compound.

  • Maintenance (Day 4 onwards): Replace the medium every 2 days with fresh maintenance medium containing the test compound.

  • Assessment of Differentiation (Day 8-10):

    • Oil Red O Staining: Wash the cells with PBS, fix with 10% formalin, and stain with Oil Red O solution to visualize lipid droplets.

    • Quantification: Elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 500 nm) to quantify lipid accumulation.

Glucose Uptake Assay in Differentiated Adipocytes

Objective: To measure the effect of this compound on glucose transport in mature adipocytes.

Methodology:

  • Cell Preparation: Differentiate 3T3-L1 cells into mature adipocytes in a 96-well plate as described above.

  • Serum Starvation: On the day of the assay, gently wash the cells with PBS and incubate them in a serum-free medium for 2-4 hours.

  • Glucose Starvation: Replace the serum-free medium with a glucose-free Krebs-Ringer phosphate-HEPES (KRPH) buffer and incubate for 30-60 minutes.

  • Insulin Stimulation: Add insulin (e.g., 100 nM) to the appropriate wells to stimulate glucose uptake. Include wells without insulin as a basal control. Incubate for 20-30 minutes.

  • Glucose Uptake: Add a labeled glucose analog, such as 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG), to all wells and incubate for 5-10 minutes.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.

  • Cell Lysis and Measurement: Lyse the cells and measure the amount of internalized labeled glucose. For radioactive assays, use a scintillation counter. For fluorescent assays, use a fluorescence plate reader.

  • Data Analysis: Normalize the glucose uptake to the protein content in each well.

Visualizations

PPAR_Signaling_Pathway cluster_receptors Receptors cluster_outcomes Biological Outcomes This compound This compound (Pan-Agonist) PPARa PPARα This compound->PPARa Activates PPARg PPARγ This compound->PPARg Activates PPARD PPARδ This compound->PPARD Activates Heterodimer PPAR-RXR Heterodimer PPARa->Heterodimer Heterodimerizes with PPARg->Heterodimer Heterodimerizes with PPARD->Heterodimer Heterodimerizes with RXR RXR RXR->Heterodimer Corepressors Corepressors Heterodimer->Corepressors Releases Coactivators Coactivators Heterodimer->Coactivators Recruits PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Initiates Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglycerides Transcription->Lipid_Metabolism via PPARα Glucose_Homeostasis ↑ Insulin Sensitivity ↑ Adipogenesis Transcription->Glucose_Homeostasis via PPARγ Energy_Expenditure ↑ Fatty Acid Oxidation (Muscle) Transcription->Energy_Expenditure via PPARδ

Caption: Simplified PPAR signaling pathway activated by the pan-agonist this compound.

Experimental_Workflow A 1. Cell Culture (e.g., 3T3-L1, HepG2) B 2. Treatment (this compound vs. Vehicle vs. Reference) A->B C 3. Incubation (Time course as per assay) B->C D 4. Assay Performance C->D E Adipocyte Differentiation (Oil Red O Staining) D->E F Gene Expression (qPCR/Microarray) D->F G Reporter Gene Assay (Luciferase Activity) D->G H Glucose Uptake Assay D->H I 5. Data Analysis (Statistics, Dose-Response Curves) E->I F->I G->I H->I

Caption: General experimental workflow for in vitro testing of this compound.

Troubleshooting_Tree Start Inconsistent Results Observed Q1 Is there high variability between replicates? Start->Q1 A1_Yes Check for: - Pipetting errors - Edge effects in plate - Inconsistent cell seeding Q1->A1_Yes Yes Q2 Is the experimental signal weak or absent? Q1->Q2 No End Problem Resolved A1_Yes->End A2_Yes Verify: - Reagent quality and storage - Cell health and passage number - Transfection efficiency (if applicable) - Compound concentration Q2->A2_Yes Yes Q3 Are the results different from published data? Q2->Q3 No A2_Yes->End A3_Yes Consider: - Cell line differences - Serum lot variability - Minor protocol deviations Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: A logical troubleshooting tree for addressing inconsistent experimental results.

References

Technical Support Center: Enhancing the Oral Bioavailability of Chiglitazar

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges associated with the oral administration of Chiglitazar, particularly in the context of preclinical oral gavage studies.

Section 1: Frequently Asked Questions (FAQs) about this compound

This section covers fundamental questions regarding this compound's properties and mechanism of action.

Q1: What is this compound and what is its mechanism of action?

This compound (also known as Carfloglitazar) is a peroxisome proliferator-activated receptor (PPAR) pan-agonist.[1][2][3] It targets and moderately activates all three PPAR subtypes: alpha (α), gamma (γ), and delta (δ).[1][4] PPARs are ligand-activated transcription factors that regulate genes involved in glucose and lipid metabolism, and energy homeostasis. By activating these receptors, this compound improves insulin sensitivity, regulates blood glucose, and promotes fatty acid oxidation, making it a therapeutic agent for type 2 diabetes mellitus (T2DM).

Q2: What are the known physicochemical and pharmacokinetic properties of this compound?

This compound is a complex organic molecule. Key properties are summarized in the table below. Phase I clinical trials in healthy volunteers have shown that it has a dose-dependent linear pharmacokinetic profile. A high-fat/calorie meal was found to increase its absorption, suggesting that formulation with lipids could be a viable strategy for enhancing bioavailability.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₃₆H₂₉FN₂O₄
Molecular Weight 572.6 g/mol

| Class | PPAR Pan-Agonist | |

Table 2: Key Pharmacokinetic Parameters of this compound (Single Oral Dose in Humans)

Dose Cmax (ng/mL) AUC₀-t (ng·h/mL) T½ (hours)
8 mg 165 1356 9.0 - 11.9
72 mg 1599 12,584 9.0 - 11.9

Data derived from Phase I clinical studies in healthy Chinese volunteers.

Q3: Why is improving the oral bioavailability of this compound a focus of research?

Like many modern drug candidates, compounds in this compound's class can exhibit poor aqueous solubility. Poor solubility is a primary limiting factor for oral absorption, as the drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. In preclinical studies, low and variable bioavailability can lead to inconsistent results and difficulty in establishing clear dose-response relationships. Enhancing bioavailability ensures more reliable and predictable systemic exposure, which is critical for accurate pharmacological assessment.

Section 2: Troubleshooting Guide for Oral Gavage Experiments

This section addresses common problems encountered during in vivo studies with this compound.

Q4: We are observing low and highly variable plasma concentrations of this compound in our rodent studies. What are the likely causes and solutions?

Low and erratic plasma exposure is a common challenge. The causes can be broadly categorized into formulation-related and procedure-related issues. The following decision tree and table can help diagnose the problem.

Troubleshooting_Bioavailability start Low & Variable Plasma Concentrations formulation Is the formulation optimized? start->formulation procedure Is the gavage procedure consistent? start->procedure solubility Issue: Poor Drug Solubility Solution: Use a bioavailability enhancement technique (e.g., ASD, LBDDS) formulation->solubility No stability Issue: Drug Degradation in Vehicle Solution: Assess stability of the formulation prior to dosing formulation->stability No volume Issue: Incorrect Dosing Volume Solution: Verify calculations (typically 5-10 mL/kg). Use calibrated equipment. procedure->volume No technique Issue: Improper Gavage Technique Solution: Ensure proper training. Verify placement to avoid esophageal or tracheal delivery. procedure->technique No end Re-run Experiment

Caption: Troubleshooting logic for low oral bioavailability.

Q5: Which formulation strategies are most effective for improving the bioavailability of poorly soluble drugs like this compound?

Several established techniques can significantly enhance the solubility and dissolution rate of poorly soluble compounds. The choice depends on the drug's specific properties and the experimental context.

Table 3: Comparison of Bioavailability Enhancement Strategies

Strategy Principle Advantages Common Excipients/Methods
Particle Size Reduction Increases surface area-to-volume ratio, enhancing dissolution rate. Simple concept, widely applicable. Micronization, Nanosizing (e.g., wet bead milling).
Amorphous Solid Dispersions (ASDs) Disperses the drug in an amorphous state within a polymer matrix, preventing crystallization and increasing solubility. Can achieve significant increases in solubility and dissolution. Polymers: PVP, HPMC-AS, Soluplus®. Methods: Spray drying, hot-melt extrusion, solvent evaporation.
Lipid-Based Drug Delivery Systems (LBDDS) The drug is dissolved in a mixture of lipids, surfactants, and co-solvents, which forms fine emulsions or microemulsions in the GI tract. Mimics the food effect, can improve absorption via lymphatic pathways. Oils (e.g., sesame oil, Capryol™), Surfactants (e.g., Kolliphor® EL, Tween® 80), Co-solvents (e.g., Transcutol®).

| Complexation | Forms inclusion complexes with cyclodextrins, where the hydrophobic drug molecule fits into the cyclodextrin cavity. | Increases aqueous solubility and can protect the drug from degradation. | β-Cyclodextrins, Hydroxypropyl-β-cyclodextrin (HP-β-CD). |

Q6: Can excipients affect P-glycoprotein (P-gp) efflux, and could this be relevant for this compound?

Yes, some pharmaceutical excipients, particularly surfactants and polymers used in LBDDS and ASDs, can act as P-gp inhibitors. P-gp is an efflux transporter in the intestinal wall that can pump drugs back into the gut lumen, reducing net absorption. If this compound is a P-gp substrate, using excipients like TPGS or Poloxamers could simultaneously improve its solubility and inhibit its efflux, further boosting bioavailability. An in vitro Caco-2 permeability assay can be used to determine if a compound is a P-gp substrate.

Section 3: Key Experimental Protocols

This section provides detailed methodologies for common experiments used to develop and evaluate formulations for enhanced bioavailability.

Experimental_Workflow cluster_0 Formulation Development cluster_1 In Vitro Screening cluster_2 In Vivo Validation formulate Prepare Formulations (e.g., ASD, LBDDS) char_form Physicochemical Characterization (DSC, XRD) formulate->char_form dissolution In Vitro Dissolution Testing char_form->dissolution permeability Caco-2 Permeability Assay dissolution->permeability gavage Oral Gavage in Rodents permeability->gavage pk_analysis Pharmacokinetic Analysis gavage->pk_analysis PPAR_Pathway cluster_cell Target Cell (e.g., Adipocyte, Hepatocyte) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Outcomes This compound This compound ppar PPAR α/γ/δ This compound->ppar Binds & Activates complex PPAR-RXR Heterodimer ppar->complex rxr RXR rxr->complex ppre PPRE (DNA Response Element) complex->ppre Binds to genes Target Gene Transcription ppre->genes Modulates glucose Improved Glucose Homeostasis genes->glucose Leads to lipid Regulated Lipid Metabolism genes->lipid Leads to insulin Increased Insulin Sensitivity genes->insulin Leads to

References

Chiglitazar Cytotoxicity in Cell Lines: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Chiglitazar. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential cytotoxicity associated with this compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxic mechanism of this compound in cell lines?

A1: In transformed follicular lymphoma cell lines (RL, SC-1, and Karpas 422), this compound has been shown to induce apoptosis through the intrinsic mitochondrial pathway. This process involves the disruption of the mitochondrial membrane potential, an increase in reactive oxygen species (ROS) production, and the activation of executioner caspases like caspase-3, leading to programmed cell death.[1]

Q2: Is this compound cytotoxic to all cell types?

A2: Currently, detailed cytotoxicity data for this compound is primarily available for certain cancer cell lines, particularly transformed follicular lymphoma.[1] While this compound is developed as a treatment for type 2 diabetes, comprehensive public data on its cytotoxic effects on metabolically relevant cell lines such as hepatocytes (e.g., HepG2), myocytes (e.g., C2C12), and adipocytes (e.g., 3T3-L1) is limited. As a peroxisome proliferator-activated receptor (PPAR) pan-agonist, its effects can be cell-type specific.[2] It is crucial to determine the cytotoxic profile of this compound in your specific cell line of interest.

Q3: My cells are showing significant death after this compound treatment. What are the initial troubleshooting steps?

A3: First, verify that the observed cytotoxicity is not due to experimental artifacts. This includes checking for solvent toxicity (e.g., DMSO concentration), ensuring proper cell health and seeding density, and ruling out contamination. Once these factors are controlled, focus on optimizing the this compound concentration and treatment duration. A dose-response experiment is essential to determine the IC50 (half-maximal inhibitory concentration) in your cell line.

Q4: How can I minimize this compound-induced cytotoxicity while still observing its PPAR agonist effects?

A4: To minimize cytotoxicity, consider the following strategies:

  • Concentration Optimization: Use the lowest effective concentration of this compound that elicits the desired PPAR agonist activity without causing significant cell death.

  • Time-Course Experiments: Reduce the duration of exposure to this compound. Short-term treatments may be sufficient to observe signaling events without inducing apoptosis.

  • Co-treatment with Antioxidants: Since this compound can induce ROS production, co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate cytotoxicity. However, it is important to validate that the antioxidant does not interfere with the intended downstream effects of this compound.

  • Serum Concentration: The presence of serum proteins can sometimes mitigate drug-induced toxicity. Conversely, in some assays, reducing serum concentration during treatment might be necessary to increase compound bioavailability. The effect of serum on this compound's activity and toxicity should be empirically determined for your specific assay.

Q5: Are there any known IC50 values for this compound?

A5: Yes, IC50 values for this compound-induced reduction in cell viability have been reported for transformed follicular lymphoma cell lines. These values are time and dose-dependent. Please refer to the data presentation section for a summary of available IC50 values. It's important to note that IC50 values can vary significantly between different cell lines and with different assay methods and incubation times.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High cytotoxicity at low this compound concentrations Cell line is highly sensitive to PPAR agonists.Perform a detailed dose-response curve starting from very low (nanomolar) concentrations. Reduce the treatment duration.
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration is non-toxic to your cells (typically <0.5%). Run a vehicle-only control.
Poor compound solubility leading to precipitation and cell stress.Visually inspect for precipitate. Prepare fresh dilutions and consider using a solubilizing agent if necessary, after validating its lack of toxicity.
Inconsistent results between experiments Variability in cell passage number or health.Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment.
Inconsistent this compound stock solution.Prepare fresh stock solutions regularly and store them appropriately. Avoid repeated freeze-thaw cycles.
No observable PPAR activation at non-toxic concentrations Insufficient treatment duration or concentration.Gradually increase the treatment time and/or this compound concentration while monitoring cell viability.
Low expression of PPARs in the cell line.Confirm the expression of PPARα, PPARγ, and PPARδ in your cell line using techniques like Western blot or qPCR.

Data Presentation

Table 1: Reported IC50 Values for this compound in Transformed Follicular Lymphoma Cell Lines

Cell LineTreatment DurationIC50 (µM)Assay Method
RL24hNot explicitly stated, but viability decreases dose-dependently from 10µM to 40µM.CCK-8
RL48hNot explicitly stated, but viability decreases dose-dependently from 10µM to 40µM.CCK-8
SC-124hNot explicitly stated, but viability decreases dose-dependently from 10µM to 40µM.CCK-8
SC-148hNot explicitly stated, but viability decreases dose-dependently from 10µM to 40µM.CCK-8
Karpas 42224hNot explicitly stated, but viability decreases dose-dependently from 10µM to 40µM.CCK-8
Karpas 42248hNot explicitly stated, but viability decreases dose-dependently from 10µM to 40µM.CCK-8

Note: The provided research indicates dose-dependent cytotoxicity but does not specify exact IC50 values. Researchers should determine the IC50 empirically in their cell line of interest.

Experimental Protocols

Protocol for Determining this compound Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of this compound in a cell culture medium to achieve final desired concentrations. Ensure the final DMSO concentration remains constant and non-toxic across all wells.

  • Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using appropriate software.

Protocol for Assessing Apoptosis via Caspase-3 Activity Assay
  • Cell Treatment: Treat cells with this compound at various concentrations and time points in a suitable culture plate. Include positive and negative controls.

  • Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.

  • Lysate Incubation: Incubate the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., excitation ~380 nm, emission ~440 nm) using a fluorometer.

  • Data Analysis: The increase in fluorescence intensity is proportional to the caspase-3 activity and can be used to quantify the level of apoptosis.

Visualization of Signaling Pathways and Workflows

Chiglitazar_Cytotoxicity_Pathway cluster_cell Cell cluster_mito Mitochondrion This compound This compound MMP Disruption of Mitochondrial Membrane Potential This compound->MMP Induces ROS Increased ROS Production MMP->ROS Caspase3 Caspase-3 Activation ROS->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_assays Cytotoxicity Assessment start Start seed Seed Cells in 96-well Plate start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate for 24/48/72h treat->incubate mtt MTT Assay incubate->mtt caspase Caspase-3 Assay incubate->caspase analyze Data Analysis (IC50, Apoptosis) mtt->analyze caspase->analyze end End analyze->end

References

Chiglitazar Technical Support Center: Optimizing Experimental Treatment Duration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing experiments and optimizing the treatment duration of Chiglitazar for maximal effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a pan-Peroxisome Proliferator-Activated Receptor (PPAR) agonist.[1] It activates all three PPAR subtypes (α, γ, and δ) to modulate the transcription of genes involved in glucose and lipid metabolism, and inflammation.[1]

  • PPARα activation: Primarily in the liver, this enhances fatty acid catabolism, leading to reduced triglyceride levels.[1]

  • PPARγ activation: Predominantly in adipose tissue, this promotes adipocyte differentiation and improves insulin sensitivity in peripheral tissues.[1]

  • PPARδ activation: In various tissues including skeletal muscle and liver, this stimulates fatty acid oxidation and energy expenditure.[1]

Q2: How long should I treat my cells in vitro to observe significant changes in gene expression?

A2: The optimal treatment duration will depend on the specific genes of interest.

  • Early-response genes: Significant changes in the expression of direct PPAR target genes, such as ANGPTL4 and PDK4, can be observed as early as 24 hours.

  • Late-response genes and protein expression: For observing broader changes in the proteome and downstream effects on metabolic pathways, a longer treatment duration is necessary. A study on human preadipocytes showed significant regulation of various target genes after 48 hours of treatment. For observing changes in protein expression, time points of 12 and 24 weeks have been used in clinical studies, showing significant alterations in proteins related to insulin sensitivity, lipid metabolism, and inflammation.

Recommendation: For initial screening of direct target gene activation, a time-course experiment including 24 and 48-hour time points is recommended. For studying downstream functional effects, longer incubation times may be necessary, depending on the cellular model and endpoint.

Q3: What is a typical effective concentration of this compound for in vitro experiments?

A3: An effective concentration for in vitro studies is typically in the micromolar range. A concentration of 10 µM has been shown to effectively regulate gene expression in various cell lines. However, the optimal concentration may vary depending on the cell type and the specific PPAR subtype being investigated. It is advisable to perform a dose-response curve (e.g., 0.1, 1, 10 µM) to determine the optimal concentration for your specific experimental system.

Q4: In clinical studies, what were the observed timelines for efficacy?

A4: In Phase 3 clinical trials, this compound demonstrated significant and clinically meaningful reductions in HbA1c at 24 weeks of treatment. These effects were sustained through 52 weeks of treatment. Noticeable improvements in glycemic control can be observed within weeks of initiating treatment, with optimal therapeutic outcomes taking several months of consistent use.

Troubleshooting Guide

Issue Possible Cause Recommendation
No significant change in target gene expression. Treatment duration is too short.For direct PPAR target genes like ANGPTL4 and PDK4, ensure a minimum of 24-48 hours of treatment. For downstream targets, a longer time course may be needed.
Sub-optimal drug concentration.Perform a dose-response experiment to determine the optimal concentration for your cell line. Effective concentrations in the low micromolar range (e.g., 1-10 µM) have been reported.
Low expression of PPARs in the cell line.Verify the expression of PPARα, γ, and δ in your chosen cell model.
High variability between experimental replicates. Inconsistent cell confluence at the start of treatment.Ensure that all wells are seeded at the same density and reach a consistent level of confluence before adding this compound. For 3T3-L1 differentiation, it is crucial to start treatment 2 days post-confluence.
Instability of the compound in culture media.Prepare fresh this compound solutions for each experiment and refresh the media with the compound at appropriate intervals for longer-term experiments.
Unexpected off-target effects. This compound is a pan-PPAR agonist and will activate all three subtypes.Consider the expression profile of PPAR subtypes in your cell model. The observed effects will be a composite of activating all three pathways.
Cell line-specific responses.Be aware that the metabolic state and genetic background of your cell line can influence the response to this compound.

Data Summary

Table 1: Summary of this compound Efficacy from Phase 3 Clinical Trial (CMAP)
Parameter This compound 32 mg (24 weeks) This compound 48 mg (24 weeks) Placebo (24 weeks)
Number of Patients 167166202
Mean Change in HbA1c from Baseline -0.87%-1.05%N/A
Data from the CMAP study, a randomized, double-blind, placebo-controlled, phase 3 trial in patients with type 2 diabetes.
Table 2: Time-Dependent Changes in Plasma Proteome with this compound Treatment
Protein Function Change at 12 weeks Change at 24 weeks
SHBG Insulin SensitivityUpregulatedUpregulated
APOA1, APOA2, APOD Lipid MetabolismUpregulatedUpregulated
C2 InflammationDownregulatedDownregulated
PRG4 Glucose HomeostasisDownregulatedDownregulated
Summary of findings from a plasma proteome profiling study in patients with type 2 diabetes treated with this compound.

Experimental Protocols

Protocol 1: In Vitro Gene Expression Analysis in Human Preadipocytes
  • Cell Culture: Culture human preadipocyte HPA-v cells in the recommended growth medium.

  • Treatment: Incubate cells with this compound (1 µM), Rosiglitazone (1 µM), Pioglitazone (1 µM), or vehicle control (0.1% v/v DMSO) for 24 hours. To induce PPARγ phosphorylation, TNFα (5 ng/ml) can be co-incubated.

  • RNA Isolation: After the treatment period, lyse the cells and isolate total RNA using a suitable RNA extraction kit.

  • RT-PCR: Perform reverse transcription followed by real-time PCR (RT-PCR) to quantify the expression of target genes (e.g., ANGPTL4, PDK4). Normalize the expression to a stable housekeeping gene. This protocol is adapted from a study investigating the preferential regulation of gene expression by this compound.

Protocol 2: Adipocyte Differentiation of 3T3-L1 Cells
  • Cell Seeding: Seed 3T3-L1 cells in a suitable culture vessel and grow to confluence in DMEM with 10% calf serum.

  • Initiation of Differentiation (Day 0): Two days post-confluence, change the medium to a differentiation cocktail containing DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin. This compound can be included at the desired concentration.

  • Insulin Treatment (Day 3): Replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin.

  • Maintenance (Day 5 onwards): Change the medium every 2-3 days with DMEM containing 10% FBS.

  • Analysis: Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed from day 7-10. Lipid accumulation can be visualized by Oil Red O staining. This is a standard protocol for 3T3-L1 differentiation. The inclusion of a PPARγ agonist like this compound can enhance differentiation efficiency.

Visualizations

Chiglitazar_Signaling_Pathway cluster_PPARs PPAR Subtypes cluster_downstream Downstream Effects This compound This compound PPARa PPARα This compound->PPARa activates PPARg PPARγ This compound->PPARg activates PPARd PPARδ This compound->PPARd activates FattyAcidOxidation Fatty Acid Oxidation PPARa->FattyAcidOxidation TriglycerideReduction Triglyceride Reduction PPARa->TriglycerideReduction InsulinSensitivity Insulin Sensitivity PPARg->InsulinSensitivity AdipocyteDifferentiation Adipocyte Differentiation PPARg->AdipocyteDifferentiation GlucoseUptake Glucose Uptake PPARg->GlucoseUptake PPARd->FattyAcidOxidation EnergyExpenditure Energy Expenditure PPARd->EnergyExpenditure

Caption: Mechanism of this compound as a pan-PPAR agonist.

Experimental_Workflow_Gene_Expression cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Start Seed Cells Grow Grow to desired confluence Start->Grow Treat Add this compound (e.g., 24-48h) Grow->Treat Harvest Harvest Cells Treat->Harvest RNA_Isolation Isolate RNA Harvest->RNA_Isolation RT_PCR RT-PCR Analysis RNA_Isolation->RT_PCR Data Analyze Gene Expression Data RT_PCR->Data

Caption: In vitro gene expression analysis workflow.

Troubleshooting_Logic cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions Start No significant effect in experiment Check_Time Is treatment duration sufficient? Start->Check_Time Check_Conc Is concentration optimal? Start->Check_Conc Check_Cells Are PPARs expressed in the cell line? Start->Check_Cells Sol_Time Increase treatment time (e.g., 24-48h or longer) Check_Time->Sol_Time Sol_Conc Perform dose-response curve Check_Conc->Sol_Conc Sol_Cells Validate PPAR expression or choose new cell line Check_Cells->Sol_Cells

Caption: Logic for troubleshooting unexpected experimental results.

References

Technical Support Center: Overcoming Vehicle Control Issues in Chiglitazar In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Chiglitazar in in vivo studies. Our focus is to address potential vehicle control-related issues to ensure the generation of robust and reliable preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a pan-Peroxisome Proliferator-Activated Receptor (PPAR) agonist, meaning it activates all three PPAR subtypes: PPARα, PPARγ, and PPARδ.[1] This multi-targeted approach allows for a broad-spectrum effect on glucose and lipid metabolism. Activation of PPARα primarily influences fatty acid oxidation and reduces triglyceride levels.[1] PPARγ activation enhances insulin sensitivity and glucose uptake in peripheral tissues. PPARδ activation is also involved in improving lipid metabolism and energy homeostasis.

Q2: What are the common challenges when selecting a vehicle for this compound in vivo studies?

A2: this compound is a poorly water-soluble compound, which necessitates the use of organic solvents or other solubilizing agents in vehicle formulations for oral or parenteral administration. The primary challenges include ensuring the complete dissolution and stability of this compound in the vehicle, minimizing vehicle-induced toxicity or physiological effects that could confound the study results, and maintaining consistency across all treatment groups.

Q3: What are some recommended vehicle formulations for poorly water-soluble compounds like this compound?

A3: The selection of a vehicle is critical and should be empirically determined. Based on common practices for similar compounds, here are some potential starting formulations for oral gavage in rodents:

Vehicle ComponentTypical Concentration RangeNotes
Aqueous-based
Carboxymethylcellulose (CMC)0.5% - 1.0% (w/v) in waterA common suspending agent. May require a surfactant for better suspension of lipophilic compounds.
Methylcellulose (MC)0.5% - 1.0% (w/v) in waterSimilar to CMC, widely used for oral dosing.
Co-solvents/Surfactants Often used in combination with aqueous bases.
Tween® 80 (Polysorbate 80)0.1% - 5% (v/v)A non-ionic surfactant used to increase solubility and aid in suspension.
Polyethylene glycol (PEG) 300/40010% - 60% (v/v)A common co-solvent. High concentrations can have physiological effects.
Organic Solvents Should be used at the lowest effective concentration due to potential toxicity.
Dimethyl sulfoxide (DMSO)<10% (v/v)This compound is soluble in DMSO. Must be diluted with other vehicles like saline or PEG for in vivo use to minimize toxicity.
Lipid-based
Corn oil / Sesame oil100%Suitable for highly lipophilic compounds.

It is imperative to include a vehicle-only control group in your experiment to differentiate the effects of this compound from those of the vehicle itself.

Troubleshooting Guide: Vehicle-Related Issues

This guide addresses specific problems you might encounter with your vehicle control group during this compound in vivo studies.

Observed Issue in Vehicle Control Group Potential Cause(s) Recommended Action(s)
Unexpected changes in blood glucose or lipid levels. The vehicle itself is metabolically active. High concentrations of certain vehicles like PEGs or DMSO can influence physiological parameters.- Lower the concentration of the organic solvent or co-solvent in your vehicle formulation. - Conduct a pilot study with the vehicle alone to establish its baseline effects. - Consider an alternative, more inert vehicle such as methylcellulose or corn oil if possible.
Signs of toxicity (e.g., weight loss, lethargy, irritation at the injection site). The vehicle concentration is too high, leading to local or systemic toxicity. DMSO, for instance, can cause irritation and has known biological effects at higher concentrations.- Reduce the concentration of the potentially toxic component (e.g., DMSO, ethanol). - Ensure the final concentration of DMSO is as low as possible, ideally below 10% for parenteral routes. - For oral gavage, ensure the volume administered is within the recommended limits for the animal species and weight.
High variability in study endpoints within the vehicle control group. Inconsistent vehicle preparation or administration. Inhomogeneous suspension of this compound.- Prepare a single, large batch of the vehicle for the entire study to ensure consistency. - If using a suspension, ensure it is thoroughly mixed before each administration. - Standardize the administration technique (e.g., gavage) across all animals and technicians.
Precipitation of this compound in the vehicle upon storage or during administration. The solubility limit of this compound in the chosen vehicle has been exceeded. The pH or temperature of the vehicle is not optimal for solubility.- Increase the proportion of the co-solvent or solubilizing agent. - Prepare fresh formulations daily if stability is an issue. - Visually inspect the formulation for any precipitation before each use.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the effect of this compound on glucose clearance after an oral glucose challenge.

Materials:

  • This compound and vehicle

  • D-Glucose solution (e.g., 20% in sterile water)

  • Glucometer and test strips

  • Oral gavage needles

  • Restraining device

Procedure:

  • Fast mice for 6 hours prior to the test, with free access to water.

  • Record the baseline blood glucose level (t=0) from a tail snip.

  • Administer this compound or vehicle orally at the predetermined dose and volume.

  • After the appropriate pre-treatment time (e.g., 60 minutes), administer a glucose solution (typically 2 g/kg body weight) via oral gavage.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Plot the mean blood glucose concentration versus time for each treatment group.

  • Calculate the area under the curve (AUC) for glucose excursion.

Insulin Tolerance Test (ITT) in Rats

Objective: To evaluate the effect of this compound on insulin sensitivity.

Materials:

  • This compound and vehicle

  • Humulin R (or other regular insulin)

  • Sterile saline

  • Glucometer and test strips

  • Syringes for intraperitoneal (IP) injection

Procedure:

  • Fast rats for 4-6 hours prior to the test, with free access to water.

  • Record the baseline blood glucose level (t=0) from a tail snip.

  • Administer this compound or vehicle orally at the predetermined dose and volume at the appropriate time before the test.

  • Administer insulin via IP injection (typically 0.75-1.0 U/kg body weight).

  • Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.

  • Plot the mean blood glucose concentration versus time for each treatment group.

  • Calculate the rate of glucose disappearance as an indicator of insulin sensitivity.

Visualizations

PPAR_Signaling_Pathway cluster_PPARs PPAR Subtypes cluster_effects Metabolic Effects This compound This compound PPARa PPARα This compound->PPARa activates PPARg PPARγ This compound->PPARg activates PPARd PPARδ This compound->PPARd activates RXR RXR PPARa->RXR heterodimerizes with PPARg->RXR heterodimerizes with PPARd->RXR heterodimerizes with PPRE PPAR Response Element (PPRE) in Target Gene Promoters RXR->PPRE binds to Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglycerides PPRE->Lipid_Metabolism regulates transcription of genes involved in Glucose_Homeostasis ↑ Insulin Sensitivity ↑ Glucose Uptake PPRE->Glucose_Homeostasis regulates transcription of genes involved in Energy_Expenditure ↑ Energy Expenditure PPRE->Energy_Expenditure regulates transcription of genes involved in

Caption: this compound's pan-PPAR agonist signaling pathway.

Experimental_Workflow start Start of In Vivo Study acclimatization Animal Acclimatization start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping dosing Daily Dosing: - this compound Group - Vehicle Control Group grouping->dosing monitoring Monitor Body Weight, Food/Water Intake dosing->monitoring testing Metabolic Testing (e.g., OGTT, ITT) monitoring->testing endpoint Terminal Endpoint: Tissue/Blood Collection testing->endpoint analysis Data Analysis endpoint->analysis

Caption: A typical experimental workflow for an in vivo this compound study.

Troubleshooting_Logic start Unexpected Effect in Vehicle Control Group? check_formulation Review Vehicle Formulation & Preparation Records start->check_formulation Yes check_toxicity Is the vehicle known to have biological effects? check_formulation->check_toxicity check_consistency Was preparation and administration consistent? check_toxicity->check_consistency No lower_concentration Lower concentration of active components (e.g., DMSO) check_toxicity->lower_concentration Yes pilot_study Conduct a pilot study with the vehicle alone check_consistency->pilot_study Yes standardize_sop Reinforce Standard Operating Procedures (SOPs) check_consistency->standardize_sop No

Caption: A decision-making flowchart for troubleshooting vehicle control issues.

References

Technical Support Center: Refinement of Animal Protocols for Long-Term Chiglitazar Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Chiglitazar in long-term animal studies. The information is designed to offer practical guidance on experimental protocols, address potential challenges, and ensure the welfare of animal subjects.

Troubleshooting Guides

This section addresses specific issues that may arise during the long-term administration of this compound via oral gavage.

Issue Potential Cause Recommended Solution
Animal Distress During Gavage (e.g., struggling, vocalization) Improper restraint technique.Ensure a firm but gentle grip, allowing the animal to breathe comfortably. The head, neck, and back should be in a straight line. For inexperienced handlers, having a second person to assist with restraint can be beneficial.[1]
Gavage needle is too large or has a rough tip.Use a flexible, ball-tipped gavage needle appropriate for the animal's size. Inspect the needle for any burs or sharp edges before each use.[1]
Animal is not habituated to handling.Handle the animals for several days prior to the start of the experiment to acclimate them to the procedure.[1]
Regurgitation or Reflux of Dosing Solution Administration volume is too high.Adhere to recommended maximum oral gavage volumes for the specific species and weight. For mice, this is typically 10 ml/kg.
Administration is too rapid.Administer the solution slowly and steadily to allow the animal to swallow.
Incorrect placement of the gavage needle.Ensure the needle is in the esophagus and not the trachea. If resistance is met, do not force the needle. Withdraw and re-insert gently.
Esophageal or Gastric Injury (Signs: blood on the gavage needle, lethargy, weight loss) Improper gavage technique.Ensure proper restraint and gentle insertion of the gavage needle. Lubricating the tip of the needle with the vehicle solution may help.
Repeated trauma from the gavage needle.If an animal shows signs of injury, cease oral gavage and consult with a veterinarian. Consider alternative dosing methods if the issue persists across multiple animals.
Aspiration Pneumonia (Signs: respiratory distress, clicking sounds) Accidental administration into the trachea.If you suspect tracheal administration, immediately stop the procedure and monitor the animal closely. Provide supportive care as advised by a veterinarian. Euthanasia may be necessary in severe cases.
Weight Loss or Failure to Thrive Stress from handling and gavage.Minimize stress by using proper handling techniques and habituating the animals. Ensure the housing environment is optimal.
Adverse drug effect.Monitor for other signs of toxicity. Consider reducing the dose or temporarily halting administration to assess if the weight loss is drug-related.
Dehydration due to polyuria (in diabetic models).Ensure constant access to fresh water. Monitor for signs of dehydration.
Inconsistent or Unexpected Experimental Results Incorrect dose preparation or administration.Double-check all calculations for dose and vehicle preparation. Ensure accurate and consistent administration volume for each animal.
Variability in animal model.Ensure a homogenous group of animals at the start of the study. In diabetic models, stratify animals based on baseline blood glucose levels.
Issues with the vehicle solution.Ensure the vehicle is appropriate for this compound and the route of administration. Prepare fresh vehicle solutions regularly. For this compound, a common vehicle is water with 0.05% Tween 80.[2]

Frequently Asked Questions (FAQs)

1. What is the recommended animal model for long-term this compound studies?

The choice of animal model depends on the specific research question. Two commonly used models for studying the effects of this compound on metabolic diseases are:

  • Monosodium Glutamate (MSG)-induced Obese Rats: This model develops insulin resistance and dyslipidemia, making it suitable for studying the therapeutic effects of this compound on these conditions.[2]

  • db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and type 2 diabetes. They are a well-established model for studying diabetic complications and the efficacy of anti-diabetic drugs.

2. What is the recommended dose and administration route for long-term studies?

  • Route of Administration: Oral gavage is the most common and precise method for administering this compound in preclinical studies.

  • Dosage: The optimal dose will vary depending on the animal model and the study's objectives. Based on published studies with MSG-induced obese rats, a dose range of 5-20 mg/kg/day has been shown to be effective. It is recommended to perform a dose-response study to determine the most effective dose for your specific model and experimental conditions.

3. How should this compound be prepared for oral administration?

This compound can be suspended in a vehicle such as water containing a small amount of a surfactant like Tween 80 (e.g., 0.05%) to ensure a uniform suspension for accurate dosing. It is crucial to prepare the suspension fresh daily and vortex it before each administration to ensure homogeneity.

4. What is a typical monitoring schedule for metabolic parameters in a long-term study?

The monitoring schedule should be designed to capture the dynamic changes in metabolic parameters. A representative schedule for a long-term study in a diabetic mouse model might include:

Time Point Parameters to Monitor
Baseline (Week 0) Body weight, food and water intake, fasting blood glucose, plasma insulin, lipid profile (triglycerides, total cholesterol, HDL, LDL).
Weekly Body weight, food and water intake, fasting blood glucose.
Bi-weekly or Monthly Plasma insulin, lipid profile.
Mid-point and End of Study Oral Glucose Tolerance Test (OGTT), Insulin Tolerance Test (ITT), HbA1c.

5. What are the potential adverse effects of long-term this compound administration in animals?

While generally considered to have a better safety profile than older PPAR agonists, potential side effects observed in preclinical and clinical studies include weight gain and edema. It is essential to monitor for these and any other signs of toxicity, such as changes in behavior, appearance, or organ function (through histology at the end of the study).

Experimental Protocols

Long-Term this compound Administration in MSG-Induced Obese Rats

This protocol is based on established methodologies for studying the effects of this compound in a model of insulin resistance and dyslipidemia.

1. Animal Model: Male Wistar rats with obesity induced by neonatal administration of Monosodium Glutamate (MSG).

2. Grouping: Animals are typically divided into the following groups:

  • Vehicle control (e.g., water with 0.05% Tween 80)
  • This compound low dose (e.g., 5 mg/kg/day)
  • This compound medium dose (e.g., 10 mg/kg/day)
  • This compound high dose (e.g., 20 mg/kg/day)
  • Positive control (e.g., another PPAR agonist like Rosiglitazone)

3. Drug Preparation and Administration:

  • Prepare a suspension of this compound in water with 0.05% Tween 80 daily.
  • Administer the designated dose once daily via oral gavage for a period of at least 40 days.

4. Monitoring:

  • Weekly: Record body weight, food, and water intake.
  • Bi-weekly: Collect blood samples for the analysis of fasting blood glucose, plasma insulin, and lipid profile (triglycerides, total cholesterol).
  • At the end of the study: Perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT). Collect terminal blood and tissue samples (liver, adipose tissue, muscle) for further analysis.

Representative Protocol for Long-Term this compound Administration in db/db Mice

This protocol provides a general framework for a long-term study in a type 2 diabetes model.

1. Animal Model: Male db/db mice (typically starting at 6-8 weeks of age when hyperglycemia is established). Age-matched non-diabetic db/+ mice can be used as controls.

2. Grouping:

  • Non-diabetic control + Vehicle
  • Diabetic (db/db) + Vehicle
  • Diabetic (db/db) + this compound (e.g., 10 mg/kg/day)
  • Diabetic (db/db) + Positive control (e.g., Rosiglitazone)

3. Drug Preparation and Administration:

  • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
  • Administer the designated dose once daily via oral gavage for 8-12 weeks.

4. Monitoring:

  • Weekly: Monitor body weight, food and water intake, and non-fasting blood glucose from a tail snip.
  • Monthly: Collect blood for fasting blood glucose, plasma insulin, and HbA1c analysis.
  • At the end of the study: Perform OGTT and ITT. Collect terminal blood and tissues for biochemical and histological analysis.

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies with this compound.

Table 1: Effects of this compound on Metabolic Parameters in MSG-Induced Obese Rats after 40 Days of Treatment

ParameterVehicle ControlThis compound (5 mg/kg)This compound (10 mg/kg)This compound (20 mg/kg)
Fasting Blood Glucose (mmol/L) 7.8 ± 0.46.5 ± 0.36.1 ± 0.2 5.9 ± 0.3
Plasma Insulin (mU/L) 45.3 ± 5.132.1 ± 4.228.5 ± 3.8 25.9 ± 3.5
Triglycerides (mmol/L) 2.1 ± 0.21.5 ± 0.11.3 ± 0.1 1.1 ± 0.1
Total Cholesterol (mmol/L) 3.2 ± 0.32.6 ± 0.22.4 ± 0.22.2 ± 0.1**
*p < 0.05, **p < 0.01 vs. Vehicle Control

Table 2: Effects of this compound on Glycemic Control in Clinical Studies (Type 2 Diabetes Patients)

ParameterPlaceboThis compound (32 mg)This compound (48 mg)
Change in HbA1c (%) at 24 weeks -0.49-0.91-1.14
Change in Fasting Plasma Glucose (mmol/L) at 24 weeks -0.5-1.5-1.8
*Data are representative values compiled from clinical trial information.

Visualizations

This compound Mechanism of Action: PPAR Signaling Pathway

PPAR_Signaling_Pathway cluster_nucleus Nucleus This compound This compound (Pan-PPAR Agonist) PPARa PPARα This compound->PPARa Activates PPARg PPARγ This compound->PPARg Activates PPARd PPARδ This compound->PPARd Activates RXR RXR PPARa->RXR Heterodimerization PPARg->RXR Heterodimerization PPARd->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates LipidMetabolism ↑ Fatty Acid Oxidation ↓ Triglycerides TargetGenes->LipidMetabolism GlucoseHomeostasis ↑ Insulin Sensitivity ↑ Glucose Uptake TargetGenes->GlucoseHomeostasis EnergyExpenditure ↑ Fatty Acid Metabolism ↑ Energy Expenditure TargetGenes->EnergyExpenditure

Caption: this compound activates PPAR subtypes, leading to beneficial metabolic effects.

Experimental Workflow for Long-Term this compound Study

Experimental_Workflow start Start: Animal Acclimatization (e.g., 1 week) baseline Baseline Measurements (Body Weight, Blood Glucose, etc.) start->baseline randomization Randomization into Treatment Groups baseline->randomization dosing Daily Oral Gavage (this compound or Vehicle) (e.g., 8-12 weeks) randomization->dosing monitoring Weekly/Bi-weekly Monitoring (Body Weight, Glucose, etc.) dosing->monitoring Throughout study midpoint Mid-point Analysis (Optional) (e.g., OGTT, ITT) dosing->midpoint final_tests End-of-Study Tests (OGTT, ITT) dosing->final_tests midpoint->dosing euthanasia Euthanasia & Tissue Collection final_tests->euthanasia data_analysis Data Analysis & Interpretation euthanasia->data_analysis

Caption: A typical workflow for a long-term this compound animal study.

Troubleshooting Logic for Oral Gavage Complications

Gavage_Troubleshooting start Observe Animal During/After Gavage distress Animal shows distress? start->distress regurgitation Regurgitation/Reflux? distress->regurgitation No check_restraint Check Restraint & Needle Size distress->check_restraint Yes respiratory_distress Respiratory distress? regurgitation->respiratory_distress No check_volume Check Volume & Admin Speed regurgitation->check_volume Yes no_issue Procedure Successful Continue Monitoring respiratory_distress->no_issue No stop_euthanize STOP Procedure Consult Vet Possible Euthanasia respiratory_distress->stop_euthanize Yes reassess_technique Re-evaluate Gavage Technique check_restraint->reassess_technique check_volume->reassess_technique

Caption: A decision tree for troubleshooting common oral gavage issues.

References

Dealing with variability in animal responses to Chiglitazar

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Chiglitazar Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in vivo experiments with the pan-PPAR agonist, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, non-thiazolidinedione (TZD) pan-peroxisome proliferator-activated receptor (PPAR) agonist.[1] It targets and activates all three PPAR subtypes: PPARα, PPARγ, and PPARδ.[2][3] This multi-targeted approach allows for a broad and balanced regulation of genes involved in glucose and lipid metabolism, and energy homeostasis.[2][3]

  • PPARα activation: Primarily in the liver, this leads to increased fatty acid catabolism and reduced triglyceride levels.

  • PPARγ activation: Mainly in adipose tissue, this enhances insulin sensitivity and promotes glucose uptake.

  • PPARδ activation: In skeletal muscle and other tissues, this stimulates fatty acid oxidation and energy expenditure.

Q2: In which animal models has this compound been tested?

Preclinical studies have successfully utilized several rodent models of metabolic disease, including:

  • Monosodium L-glutamate (MSG)-induced obese rats

  • KKAy mice

  • db/db mice

Q3: What are the typical dose ranges for this compound in animal studies?

Effective doses in preclinical rodent models have been reported to range from 5 mg/kg to 20 mg/kg, administered orally once daily.

Q4: What are the expected therapeutic effects of this compound in these models?

This compound has been shown to improve insulin sensitivity, reduce hyperglycemia and dyslipidemia, and in some models, mitigate weight gain associated with other PPARγ agonists.

Troubleshooting Guide: Dealing with Variability in Animal Responses

Variability in animal responses is a common challenge in preclinical research. This guide provides a structured approach to troubleshooting inconsistent results in your this compound experiments.

Issue 1: High variability in baseline glucose and lipid levels.

  • Possible Cause: Genetic drift within the animal colony, variations in age and weight, or stress during handling.

  • Troubleshooting Steps:

    • Animal Selection: Screen animals at the start of the study and select those within a narrow range of baseline values for key parameters (e.g., fasting blood glucose, triglycerides).

    • Acclimatization: Ensure a sufficient acclimatization period (typically 1-2 weeks) for the animals to adapt to the housing conditions and handling procedures.

    • Standardized Procedures: Maintain consistent light/dark cycles, temperature, and humidity. Use standardized handling techniques to minimize stress.

Issue 2: Inconsistent dose-response to this compound.

  • Possible Cause: Issues with drug formulation, administration, or individual differences in drug metabolism.

  • Troubleshooting Steps:

    • Formulation Check: Ensure this compound is properly solubilized or suspended in the vehicle. A common vehicle is water with 0.05% Tween 80. Prepare fresh formulations regularly.

    • Administration Technique: For oral gavage, ensure accurate dosing volume based on the most recent body weight. Train personnel to ensure consistent and stress-free administration.

    • Genetic Background: Be aware of the genetic background of your animal model, as this can influence drug metabolism and response.

Issue 3: Unexpected effects on body weight.

  • Possible Cause: The complex interplay of PPAR activation on adipogenesis and energy expenditure. The effect of this compound on body weight can be model-dependent.

  • Troubleshooting Steps:

    • Monitor Food and Water Intake: Quantify daily food and water consumption to assess if this compound is affecting appetite.

    • Body Composition Analysis: If available, use techniques like DEXA scans to differentiate between changes in fat mass and lean mass.

    • Review Literature: Compare your findings with published data for the specific animal model you are using, as responses can differ (e.g., between KKAy and db/db mice).

Issue 4: Discrepancies between in vitro and in vivo results.

  • Possible Cause: Differences in drug metabolism, bioavailability, and complex physiological regulation in a whole organism.

  • Troubleshooting Steps:

    • Pharmacokinetic (PK) Analysis: If possible, measure plasma concentrations of this compound to ensure adequate exposure in your animal model.

    • Tissue Distribution: Consider that this compound has differential distribution in various tissues, which can influence its effects.

    • Target Engagement: Measure the expression of known PPAR target genes in relevant tissues (e.g., liver, adipose) to confirm the biological activity of this compound in your model.

Quantitative Data from Preclinical Studies

The following tables summarize the dose-dependent effects of this compound in various animal models.

Table 1: Effect of this compound on Metabolic Parameters in MSG-Induced Obese Rats

Treatment Group (daily oral dose)Fasting Blood Glucose (mmol/L)Fasting Serum Insulin (pmol/L)Serum Triglycerides (mmol/L)Total Cholesterol (mmol/L)
Vehicle Control8.5 ± 0.4180.3 ± 20.12.1 ± 0.32.5 ± 0.2
This compound (5 mg/kg)6.9 ± 0.3112.5 ± 12.61.3 ± 0.21.8 ± 0.1
This compound (10 mg/kg)6.5 ± 0.298.7 ± 10.91.1 ± 0.11.6 ± 0.1
This compound (20 mg/kg)6.7 ± 0.3105.1 ± 11.51.2 ± 0.21.7 ± 0.1
Rosiglitazone (5 mg/kg)6.4 ± 0.295.4 ± 10.11.4 ± 0.21.9 ± 0.2

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. Data adapted from studies in MSG-induced obese rats.

Table 2: Effect of this compound on Body Weight and Adipose Tissue in Diabetic Mice

Animal ModelTreatment Group (daily oral dose)Change in Body Weight (g)Epididymal Fat Pad Weight (g)
KKAy Mice Vehicle Control+ 4.2 ± 0.5N/A
This compound (5 mg/kg)+ 3.8 ± 0.4N/A
This compound (20 mg/kg)+ 4.0 ± 0.6N/A
Rosiglitazone (5 mg/kg)+ 5.5 ± 0.7N/A
db/db Mice Vehicle Control+ 2.1 ± 0.32.8 ± 0.2
This compound (5 mg/kg)+ 2.5 ± 0.43.1 ± 0.3
This compound (10 mg/kg)+ 3.0 ± 0.53.5 ± 0.4
This compound (20 mg/kg)+ 3.4 ± 0.63.8 ± 0.5
Rosiglitazone (5 mg/kg)+ 4.1 ± 0.74.2 ± 0.6

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. N/A: Not available. Data adapted from studies in KKAy and db/db mice.

Experimental Protocols

Protocol 1: Evaluation of this compound in a Diabetic Mouse Model (e.g., db/db mice)

  • Animal Selection and Acclimatization:

    • Obtain male db/db mice and their lean littermates (db/+) at 6-8 weeks of age.

    • Acclimatize animals for at least one week in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water.

  • Baseline Measurements:

    • At the beginning of the study, record the body weight of each animal.

    • Collect a baseline blood sample via tail vein after a 4-6 hour fast to measure fasting blood glucose and triglycerides.

  • Grouping and Dosing:

    • Randomly assign db/db mice to treatment groups (n=8-10 per group), for example:

      • Vehicle control (e.g., water with 0.05% Tween 80)

      • This compound (5 mg/kg)

      • This compound (10 mg/kg)

      • This compound (20 mg/kg)

      • Positive control (e.g., Rosiglitazone 5 mg/kg)

    • Administer the assigned treatment once daily by oral gavage for the duration of the study (e.g., 14-28 days). Adjust the dose volume based on the most recent body weight.

  • In-life Monitoring:

    • Record body weight and food/water intake daily or every other day.

    • Monitor animal health and welfare daily.

    • Perform interim blood sampling (e.g., weekly) to monitor changes in fasting blood glucose and triglycerides.

  • Terminal Procedures:

    • At the end of the treatment period, record the final body weight.

    • Perform a terminal blood collection for comprehensive analysis (glucose, insulin, lipid panel, etc.).

    • Euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue, skeletal muscle). Weigh the collected organs and fat pads.

    • Process tissues for further analysis (e.g., histology, gene expression, protein analysis).

Visualizations

Chiglitazar_Signaling_Pathway cluster_Cell Target Cell cluster_PPARs PPAR Isoforms cluster_Genes Target Gene Transcription cluster_Effects Physiological Effects This compound This compound PPARa PPARα This compound->PPARa activates PPARg PPARγ This compound->PPARg activates PPARd PPARδ This compound->PPARd activates PPRE PPRE (PPAR Response Element) PPARa->PPRE heterodimerizes with RXR and binds to PPARg->PPRE heterodimerizes with RXR and binds to PPARd->PPRE heterodimerizes with RXR and binds to RXR RXR Lipid_Metabolism Lipid Metabolism (e.g., CPT1, ACO) PPRE->Lipid_Metabolism regulates transcription of Glucose_Homeostasis Glucose Homeostasis (e.g., GLUT4) PPRE->Glucose_Homeostasis regulates transcription of Energy_Expenditure Energy Expenditure (e.g., UCPs) PPRE->Energy_Expenditure regulates transcription of Effect_Lipid Improved Lipid Profile Lipid_Metabolism->Effect_Lipid Effect_Glucose Enhanced Insulin Sensitivity Glucose_Homeostasis->Effect_Glucose Effect_Energy Increased Energy Use Energy_Expenditure->Effect_Energy

Caption: this compound signaling pathway.

Experimental_Workflow cluster_treatment Treatment Period (e.g., 14-28 days) cluster_analysis Data Analysis start Start: Animal Model Selection (e.g., db/db mice) acclimatization Acclimatization (1-2 weeks) start->acclimatization baseline Baseline Measurements (Body Weight, Blood Glucose, etc.) acclimatization->baseline grouping Randomization into Treatment Groups baseline->grouping dosing Daily Oral Dosing (Vehicle, this compound, Positive Control) grouping->dosing monitoring In-life Monitoring (Body Weight, Food Intake, Health) dosing->monitoring terminal Terminal Procedures monitoring->terminal blood_analysis Blood Analysis (Glucose, Insulin, Lipids) terminal->blood_analysis tissue_analysis Tissue Analysis (Histology, Gene Expression) terminal->tissue_analysis end End: Results and Interpretation blood_analysis->end tissue_analysis->end

Caption: General experimental workflow.

Troubleshooting_Logic cluster_baseline Baseline Variability? cluster_dose_response Inconsistent Dose-Response? cluster_unexpected Unexpected Side Effects? start High Variability in Animal Response baseline_yes Yes start->baseline_yes Check baseline_no No start->baseline_no action_baseline Action: - Standardize animal selection - Ensure proper acclimatization - Minimize stress baseline_yes->action_baseline dose_yes Yes baseline_no->dose_yes Check dose_no No baseline_no->dose_no action_dose Action: - Check drug formulation & stability - Verify administration technique - Consider genetic background dose_yes->action_dose unexpected_yes Yes dose_no->unexpected_yes Check action_unexpected Action: - Monitor food/water intake - Perform body composition analysis - Review literature for model-specific effects unexpected_yes->action_unexpected

Caption: Troubleshooting logical flow.

References

How to control for hormonal effects in Chiglitazar studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chiglitazar. The focus is on controlling for potential hormonal effects during experiments to ensure data integrity and accurate interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a novel oral antidiabetic agent that functions as a peroxisome proliferator-activated receptor (PPAR) pan-agonist.[1][2] This means it activates all three PPAR subtypes: alpha (α), gamma (γ), and delta (δ).[1][3] PPARs are nuclear hormone receptors that regulate gene expression involved in glucose and lipid metabolism.[3] By activating these receptors, this compound improves insulin sensitivity, regulates blood glucose, and promotes fatty acid oxidation.

  • PPARα activation: Primarily in the liver, enhances fatty acid catabolism, leading to reduced triglyceride levels.

  • PPARγ activation: Mainly in adipose tissue, promotes adipocyte differentiation and enhances insulin sensitivity in peripheral tissues.

  • PPARδ activation: In various tissues including skeletal muscle and adipose tissue, it stimulates fatty acid oxidation and energy expenditure.

Q2: Why is it important to consider hormonal effects in this compound studies?

As a PPAR agonist, this compound belongs to the nuclear hormone receptor superfamily. This class of drugs can have broader effects than initially anticipated, including potential interactions with hormonal pathways. While direct, significant effects on sex hormones have not been extensively reported for this compound, the precedent set by other metabolic drugs and the integral role of hormones in metabolism warrant careful consideration. Hormonal fluctuations (e.g., menstrual cycles, menopause) can introduce variability in study data, potentially confounding the metabolic effects of this compound. Controlling for these variables is crucial for accurate and reproducible results.

Q3: What are the known effects of other PPAR agonists on sex hormones?

Studies on other PPAR agonists, such as Rosiglitazone (a PPARγ agonist), have investigated their impact on sex steroid hormones. For instance, some research indicated that PPARγ activation could decrease serum testosterone in women with certain conditions and affect the conversion of androgens to estradiol in female rats. However, a study in male diabetic rats showed that Rosiglitazone did not negatively impact sex hormones. These findings highlight the potential for sex-specific and context-dependent hormonal effects of PPAR agonists, underscoring the need for careful monitoring in this compound studies.

Troubleshooting Guides

Issue: High variability in metabolic endpoint data (e.g., glucose levels, lipid profiles) that cannot be explained by treatment alone.

Potential Cause: Uncontrolled hormonal fluctuations among study subjects.

Troubleshooting Steps:

  • Stratify Data Analysis: Post-hoc, stratify your data based on sex. For female subjects, further stratify by hormonal status (pre-menopausal, post-menopausal, use of hormonal contraceptives). Analyze the data within these subgroups to identify sources of variability.

  • Measure Baseline Hormone Levels: If baseline samples are available, perform hormonal assays (e.g., ELISA) for key sex hormones (estradiol, progesterone, testosterone). Use these baseline levels as covariates in your statistical analysis.

  • Review Subject Diaries/Questionnaires: If available, review subject-reported information on menstrual cycle timing or use of hormonal medications to correlate with outlier data points.

Issue: Inconsistent results in in-vitro experiments using cell lines.

Potential Cause: Variability in the hormonal composition of cell culture media supplements, particularly fetal bovine serum (FBS).

Troubleshooting Steps:

  • Use Charcoal-Stripped FBS: Switch to charcoal-stripped FBS to remove endogenous steroid hormones. This will create a more controlled hormonal environment for your experiments.

  • Establish a Baseline: Before treating with this compound, culture cells in hormone-depleted media for a period to establish a baseline.

  • Controlled Hormone Add-Back: To investigate specific hormonal interactions, add back known concentrations of specific hormones (e.g., estradiol, testosterone) to the charcoal-stripped media alongside this compound.

Data Presentation

Table 1: In-Vitro Potency of this compound on PPAR Subtypes

PPAR SubtypeEC50 (μM)Reference Compound
PPARα1.2WY14643
PPARγ0.08Rosiglitazone, Pioglitazone
PPARδ1.72-bromohexadecanoic acid

Data synthesized from multiple sources.

Experimental Protocols

Protocol 1: Controlling for Menstrual Cycle Phase in Human Clinical Trials

Objective: To minimize the confounding effect of menstrual cycle hormonal fluctuations on metabolic outcomes in pre-menopausal female participants.

Methodology:

  • Screening and Enrollment: During the screening phase, obtain a detailed menstrual history from potential participants.

  • Cycle Tracking: Participants will track their menstrual cycles for at least one full cycle before the study begins. This can be done using a diary or a validated mobile application.

  • Standardized Study Visits: Schedule all baseline and follow-up study visits that involve metabolic measurements (e.g., oral glucose tolerance test, blood draws for lipid profiles) to occur during the early follicular phase (days 1-5) of the menstrual cycle, when hormone levels are at their lowest and most stable.

  • Hormonal Verification: At each study visit, collect a blood sample to measure estradiol and progesterone levels to confirm the follicular phase.

  • Data Analysis: Include menstrual cycle phase as a covariate in the statistical analysis.

Protocol 2: Assessment of this compound's Effect on Sex Hormone Levels in Rodent Models

Objective: To determine if this compound treatment alters circulating levels of key sex hormones in a preclinical animal model.

Methodology:

  • Animal Model: Use a relevant rodent model of type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats). Include both male and female animals.

  • Acclimatization and Baseline: Acclimate animals for at least one week. For female rodents, monitor the estrous cycle via vaginal smears and collect baseline blood samples during a specific phase (e.g., diestrus).

  • Treatment Groups: Randomly assign animals to vehicle control and this compound treatment groups. Administer the drug daily via oral gavage for a predetermined period (e.g., 4-8 weeks).

  • Sample Collection: At the end of the treatment period, collect terminal blood samples. For female rodents, ensure collection occurs at the same phase of the estrous cycle as the baseline collection.

  • Hormone Analysis: Use commercially available ELISA kits to quantify serum levels of estradiol, progesterone, and testosterone.

  • Statistical Analysis: Compare hormone levels between the vehicle and this compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Mandatory Visualizations

G cluster_0 Pre-clinical Study Workflow Animal_Model Select Diabetic Rodent Model (Male & Female) Acclimatization Acclimatization & Baseline Hormone Measurement Animal_Model->Acclimatization Randomization Randomize into Groups (Vehicle vs. This compound) Acclimatization->Randomization Treatment Daily Oral Gavage (4-8 weeks) Randomization->Treatment Sample_Collection Terminal Blood Collection (Standardized Cycle Phase for Females) Treatment->Sample_Collection Analysis Hormone Quantification (ELISA) Sample_Collection->Analysis Result Statistical Comparison Analysis->Result G cluster_1 PPAR Signaling Pathway This compound This compound PPARs PPARα, PPARγ, PPARδ (Nuclear Receptors) This compound->PPARs Heterodimer PPAR-RXR Heterodimer PPARs->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Metabolic_Effects Improved Glucose & Lipid Metabolism Gene_Transcription->Metabolic_Effects G cluster_2 Clinical Trial Hormone Control Logic Start Recruit Pre-menopausal Female Subjects IsFollicular Is subject in early follicular phase (Days 1-5)? Start->IsFollicular Proceed Proceed with Study Visit & Metabolic Measurements IsFollicular->Proceed Yes Wait Reschedule visit for next follicular phase IsFollicular->Wait No Analyze Analyze Data with Hormone Levels as Covariate Proceed->Analyze Wait->IsFollicular

References

Statistical analysis methods for Chiglitazar dose-response curves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the statistical analysis of Chiglitazar dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate statistical model for analyzing this compound dose-response data from clinical trials?

A1: The most common and appropriate method for analyzing dose-response data, including for drugs like this compound, is nonlinear regression . Specifically, a four-parameter logistic model (or sigmoidal dose-response model) is frequently used. This model is effective at describing the typical S-shaped curve seen in pharmacological studies.[1] The equation for this model is:

Y = Bottom + (Top - Bottom) / (1 + (EC50/X)^HillSlope)

Where:

  • Top: The maximum response plateau.

  • Bottom: The minimum response plateau.

  • EC50: The concentration of this compound that produces a response halfway between the Bottom and Top. This is a key measure of the drug's potency.

  • HillSlope: Describes the steepness of the curve.

  • X: The concentration (dose) of this compound.

  • Y: The measured response (e.g., change in HbA1c, FPG, or another biomarker).

Q2: My dose-response curve for this compound appears flat between the 32 mg and 48 mg doses. Is this expected, and how should I analyze this?

A2: Yes, a flat or plateaued response between the 32 mg and 48 mg doses of this compound has been observed in some clinical trial data for certain endpoints.[2] This suggests that the 32 mg dose may be at or near the top of the dose-response curve for that specific effect.

  • Analysis Approach: When fitting a nonlinear regression model, if the data truly plateaus, the model will reflect this with a "Top" parameter that is reached at the 32 mg dose. It is crucial not to force a fit that implies a continuing steep response if the data does not support it. You can also perform pairwise comparisons between the 32 mg and 48 mg dose groups. A non-significant difference would statistically support the observation of a plateau.

Q3: I am seeing high variability in patient responses to the same dose of this compound. How can I account for this in my analysis?

A3: Inter-individual variability is common in clinical trials. Here are several ways to address this:

  • Subgroup Analysis: Investigate if the response to this compound varies based on patient characteristics such as baseline HbA1c, BMI, duration of diabetes, or genetic factors.[2][3] For instance, post-hoc analyses of this compound trials have explored responses in patients with and without metabolic syndrome or insulin resistance.[4]

  • Mixed-Effects Modeling: If you have longitudinal data (multiple measurements over time for each patient), a mixed-effects model can be very powerful. This type of model accounts for both fixed effects (like the dose of this compound) and random effects (the variability between individual subjects).

  • Data Visualization: Use box plots or violin plots to visualize the distribution of responses at each dose level. This can help you understand the spread and identify potential outliers.

Q4: How do I handle control groups (placebo) in my dose-response analysis?

A4: The placebo or zero-dose group is a critical anchor for your dose-response curve. In a nonlinear regression model, the response of the placebo group helps to define the "Bottom" parameter of the curve. When entering your data for analysis, the placebo group should be included with a dose value of zero.

Troubleshooting Guides

Issue 1: The nonlinear regression model fails to converge or gives unreliable parameter estimates.

Potential Cause Troubleshooting Step
Insufficient number of dose levels. A minimum of three dose levels plus a control group are recommended to adequately define a dose-response curve.
Poorly chosen dose range. If all your doses fall on the plateau or the baseline of the curve, the model will not be able to accurately estimate the EC50 or HillSlope. Ensure your dose range covers the full spectrum of response.
Data do not follow a sigmoidal shape. Not all biological responses are sigmoidal. You may need to consider alternative models, such as a linear or biphasic model, if the data strongly suggests a different shape.
Initial parameter estimates are too far off. Some software requires initial "best guesses" for the parameters. If these are unreasonable, the fit can fail. Try to estimate the Top and Bottom from your data and start with a HillSlope of 1.0.

Issue 2: The confidence intervals for my estimated parameters (e.g., EC50) are very wide.

Potential Cause Troubleshooting Step
High variability in the data. This is a common issue. Increasing the sample size (number of subjects per dose group) is the most effective way to reduce variability and narrow confidence intervals.
The dose range does not adequately constrain the curve. If you don't have data points on the steep part of the curve, the EC50 will be poorly defined. Similarly, without data on the plateaus, the Top and Bottom parameters will be uncertain.
Model is over-parameterized for the data. If you have very few data points, a simpler model (e.g., a linear model) might be more appropriate and yield more stable estimates.

Data Presentation

The following tables summarize data from pooled analyses of this compound Phase III clinical trials.

Table 1: Glycemic Control in Patients with Metabolic Syndrome (MetS) at Week 24

Treatment ArmChange in HbA1c from BaselineChange in Fasting Plasma Glucose (FPG) from Baseline (mmol/L)Change in 2-h Postprandial Plasma Glucose (PPG) from Baseline (mmol/L)
This compound 32 mg-1.44%-2.48-4.68
This compound 48 mg-1.68%-2.83-5.35
Sitagliptin 100 mg-1.37%-1.65-3.67
Placebo-0.40%-0.63-1.45

Data synthesized from pooled analysis of Phase III trials.

Table 2: Glycemic Control in Patients with Insulin Resistance (IR) at Week 24

Treatment ArmChange in HbA1c from BaselineChange in Fasting Plasma Glucose (FPG) from Baseline (mmol/L)Change in 2-h Postprandial Plasma Glucose (PPG) from Baseline (mmol/L)
This compound 32 mg-1.58%-2.71-5.02
This compound 48 mg-1.56%-2.69-5.09
Sitagliptin 100 mg-1.26%-1.58-3.53
Placebo-0.38%-0.61-1.40%

Data synthesized from pooled analysis of Phase III trials.

Experimental Protocols

Protocol 1: Performing a Four-Parameter Nonlinear Regression for this compound Dose-Response

  • Data Preparation:

    • Organize your data with the this compound dose in one column (X-variable) and the corresponding response (e.g., change in HbA1c) in another column (Y-variable).

    • Include the placebo group with a dose of 0.

    • If you have replicates for each dose, list them in separate columns or in a single column with a grouping variable.

  • Software Selection:

    • Use statistical software with robust nonlinear regression capabilities, such as GraphPad Prism, R (with packages like drc), or SAS.

  • Model Selection:

    • Choose a sigmoidal dose-response (variable slope) model, which is equivalent to the four-parameter logistic equation.

  • Running the Analysis:

    • Input your data into the software.

    • Specify the chosen model.

    • The software will perform an iterative process to find the best-fit values for the Top, Bottom, EC50, and HillSlope parameters that minimize the sum of the squares of the vertical distances of the points from the curve.

  • Interpreting the Results:

    • Parameter Estimates: Review the best-fit values for each of the four parameters.

    • Confidence Intervals: Examine the 95% confidence intervals for each parameter to understand the precision of the estimates.

    • Goodness of Fit: Assess the R-squared value, which indicates the proportion of the variance in the response variable that is predictable from the dose. A value closer to 1.0 indicates a better fit. Also, visually inspect the graph to ensure the fitted curve accurately represents the data points.

Mandatory Visualization

Chiglitazar_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects This compound This compound PPAR_Cytoplasm PPARα/γ/δ This compound->PPAR_Cytoplasm Enters Cell & Binds RXR_Cytoplasm RXR PPAR_RXR_Complex PPAR-RXR Heterodimer RXR_Cytoplasm->PPAR_RXR_Complex PPAR_Cytoplasm->PPAR_RXR_Complex Translocates to Nucleus & forms Heterodimer with RXR PPRE PPRE (PPAR Response Element) PPAR_RXR_Complex->PPRE Binds to PPRE on DNA Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Transcription Insulin_Sensitivity ↑ Insulin Sensitivity Target_Genes->Insulin_Sensitivity Glucose_Uptake ↑ Glucose Uptake Target_Genes->Glucose_Uptake Lipid_Metabolism ↑ Lipid Metabolism (Fatty Acid Oxidation) Target_Genes->Lipid_Metabolism Gluconeogenesis ↓ Hepatic Gluconeogenesis Target_Genes->Gluconeogenesis

Caption: this compound signaling pathway.

Experimental_Workflow cluster_data_collection Data Collection cluster_analysis Statistical Analysis cluster_results Results & Interpretation Patient_Data Collect Patient Data (e.g., HbA1c, FPG) at various doses Data_Input Input Dose & Response Data into Software Patient_Data->Data_Input Model_Selection Select Nonlinear Regression Model (4-Parameter Logistic) Data_Input->Model_Selection Curve_Fitting Perform Curve Fitting Model_Selection->Curve_Fitting Parameter_Estimation Estimate Parameters (EC50, HillSlope, Top, Bottom) Curve_Fitting->Parameter_Estimation Goodness_of_Fit Assess Goodness of Fit (R²) & Confidence Intervals Parameter_Estimation->Goodness_of_Fit Interpretation Interpret Dose-Response Relationship Goodness_of_Fit->Interpretation

Caption: Dose-response analysis workflow.

References

Validation & Comparative

A Head-to-Head Comparison of Chiglitazar and Sitagliptin in Diabetic Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic options for type 2 diabetes mellitus (T2DM), two drugs with distinct mechanisms of action, Chiglitazar and Sitagliptin, offer significant glycemic control. This compound is a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist, modulating the expression of genes involved in glucose and lipid metabolism.[1] Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, enhances the levels of incretin hormones to improve glycemic control. This guide provides a head-to-head comparison of their performance in both clinical and preclinical diabetic models, supported by experimental data and detailed methodologies.

Mechanisms of Action: A Tale of Two Pathways

This compound exerts its effects by activating all three PPAR subtypes (α, γ, and δ). This pan-agonism leads to a broad range of metabolic benefits. Activation of PPARα primarily enhances fatty acid oxidation and reduces triglyceride levels. PPARγ activation improves insulin sensitivity and glucose uptake in adipose tissue and muscle. The role of PPARδ activation is linked to improved lipid metabolism and increased energy expenditure.[1]

Sitagliptin, on the other hand, works by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By prolonging the action of these hormones, Sitagliptin stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.[2]

Signaling Pathway Diagrams

Chiglitazar_Pathway cluster_cell Target Cell (Hepatocyte, Adipocyte, Myocyte) cluster_nucleus Nucleus cluster_effects Metabolic Effects This compound This compound PPARa PPARα This compound->PPARa Binds & Activates PPARg PPARγ This compound->PPARg PPARd PPARδ This compound->PPARd RXR RXR PPARa->RXR Heterodimerizes with PPARg->RXR Heterodimerizes with PPARd->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to TargetGenes Target Genes PPRE->TargetGenes Regulates Transcription Lipid Improved Lipid Metabolism (↓ Triglycerides) TargetGenes->Lipid Glucose Improved Glucose Homeostasis (↑ Insulin Sensitivity) TargetGenes->Glucose Energy ↑ Energy Expenditure TargetGenes->Energy

Caption: this compound's pan-PPAR agonist signaling pathway.

Sitagliptin_Pathway cluster_system Systemic Circulation cluster_pancreas Pancreas cluster_effects Glycemic Effects Sitagliptin Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Inhibits GLP1_GIP_active Active Incretins (GLP-1, GIP) DPP4->GLP1_GIP_active Degrades GLP1_GIP_inactive Inactive Incretins GLP1_GIP_active->GLP1_GIP_inactive Normally BetaCells β-cells GLP1_GIP_active->BetaCells Stimulates AlphaCells α-cells GLP1_GIP_active->AlphaCells Inhibits Insulin ↑ Insulin Secretion (Glucose-dependent) BetaCells->Insulin Glucagon ↓ Glucagon Secretion AlphaCells->Glucagon GlucoseControl Improved Glycemic Control Insulin->GlucoseControl Glucagon->GlucoseControl

Caption: Sitagliptin's DPP-4 inhibitor signaling pathway.

Head-to-Head Clinical Data in T2DM Patients

Multiple clinical trials have directly compared the efficacy of this compound and Sitagliptin in patients with type 2 diabetes. The following tables summarize key findings from a 24-week randomized, double-blind, phase 3 trial (CMAS).[3]

Table 1: Glycemic Control Parameters

ParameterThis compound (32 mg)This compound (48 mg)Sitagliptin (100 mg)
Change in HbA1c (%) -1.40-1.47-1.39
Change in Fasting Plasma Glucose (mmol/L) Greater reduction than SitagliptinGreater reduction than SitagliptinBaseline
Change in 2-h Postprandial Glucose (mmol/L) Greater reduction than SitagliptinGreater reduction than SitagliptinBaseline

Data from a 24-week treatment period. This compound at both doses was non-inferior to Sitagliptin in reducing HbA1c.[3]

Table 2: Insulin Sensitivity and Lipid Profile

ParameterThis compound (32 mg)This compound (48 mg)Sitagliptin (100 mg)
Change in HOMA-IR Significant ImprovementSignificant ImprovementLess Improvement
Change in HOMA-IS Significant ImprovementSignificant ImprovementLess Improvement
Change in Triglycerides (TG) Significant ReductionSignificant ReductionNo Significant Change
Change in Free Fatty Acids (FFA) Significant ReductionSignificant ReductionNo Significant Change
Change in HDL-C Significant IncreaseSignificant IncreaseNo Significant Change

This compound demonstrated a greater improvement in insulin resistance and lipid parameters compared to Sitagliptin.

Preclinical Data in Diabetic Animal Models

While direct head-to-head preclinical studies are limited, individual studies in various diabetic mouse models provide insights into the distinct effects of each drug.

This compound in db/db and KK-Ay Mice: Preclinical studies have shown that this compound demonstrates comparable antidiabetic effects in both KK-Ay and db/db mouse models. It has been confirmed to significantly reduce elevated blood glucose levels, improve insulin resistance, and moderate the impairment of insulin secretion. In MSG obese rats, this compound improved insulin sensitivity, glucose tolerance, and lipid profiles, including reductions in plasma triglycerides, total cholesterol, and nonesterified fatty acids.

Sitagliptin in High-Fat Diet-Induced and db/db Mice: In a high-fat diet/streptozotocin-induced diabetic mouse model, Sitagliptin led to a sustained reduction of blood glucose, HbA1c, and circulating glucagon, along with improved oral glucose tolerance. It also restored beta and alpha cell mass. In another study with high-fat diet-fed mice, Sitagliptin improved hyperinsulinemia and showed a trend towards improved insulin resistance.

Experimental Protocols

A typical experimental workflow for comparing these two drugs in a preclinical setting is outlined below.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_data Data Collection & Analysis Model Diabetic Animal Model Selection (e.g., db/db mice, HFD-induced) Acclimate Acclimatization Period Model->Acclimate Grouping Randomized Grouping Acclimate->Grouping Group1 Vehicle Control Grouping->Group1 Group2 This compound Grouping->Group2 Group3 Sitagliptin Grouping->Group3 Monitoring Regular Monitoring (Body Weight, Food/Water Intake) Group1->Monitoring Group2->Monitoring Group3->Monitoring Blood Blood Sampling (Glucose, Insulin, Lipids) Monitoring->Blood OGTT Oral Glucose Tolerance Test (OGTT) Blood->OGTT Tissue Tissue Harvesting (Pancreas, Liver, Adipose) OGTT->Tissue Analysis Biochemical & Histological Analysis Tissue->Analysis

Caption: Generalized experimental workflow for drug comparison.

Clinical Trial Protocol (Summarized from CMAS trial):

  • Study Design: A 24-week, randomized, double-blind, active-controlled, phase 3 clinical trial.

  • Participants: Patients with type 2 diabetes who had insufficient glycemic control with diet and exercise.

  • Intervention: Patients were randomly assigned to receive this compound (32 mg or 48 mg once daily) or Sitagliptin (100 mg once daily).

  • Primary Endpoint: Change in HbA1c from baseline at week 24.

  • Secondary Endpoints: Changes in fasting plasma glucose, 2-hour postprandial glucose, insulin sensitivity (HOMA-IR, HOMA-IS), and lipid profiles.

Conclusion

Both this compound and Sitagliptin are effective in improving glycemic control in diabetic models. Clinical data suggests that while both drugs achieve comparable reductions in HbA1c, this compound offers the additional benefits of significantly improving insulin resistance and dyslipidemia. This broader metabolic effect is a direct consequence of its pan-PPAR agonist mechanism.

The choice between these two agents may depend on the patient's specific metabolic profile. For patients with predominant insulin resistance and dyslipidemia in addition to hyperglycemia, this compound may present a more comprehensive therapeutic option. Sitagliptin remains a potent and well-established option for glycemic control, particularly through its mechanism of enhancing the endogenous incretin system. Further preclinical studies with direct head-to-head comparisons would be valuable to further elucidate the nuanced differences in their effects on various diabetic complications.

References

Chiglitazar's In Vivo Glucose-Lowering Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chiglitazar, a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist, has demonstrated significant promise in the management of type 2 diabetes mellitus (T2DM). This guide provides an objective comparison of this compound's in vivo glucose-lowering efficacy against other alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.

Mechanism of Action: A Multi-faceted Approach to Glycemic Control

This compound functions as a pan-agonist, simultaneously activating all three PPAR subtypes: alpha (α), gamma (γ), and delta (δ).[1][2] This multi-targeted approach offers a comprehensive strategy for regulating glucose and lipid metabolism.[2] PPARs are nuclear hormone receptors that, upon activation, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the regulatory regions of target genes, thereby modulating their transcription.[3]

Activation of PPARγ, predominantly found in adipose tissue, is a key driver of insulin sensitization.[3] It promotes the differentiation of adipocytes and enhances the uptake and utilization of glucose in peripheral tissues, leading to a reduction in blood glucose levels. PPARα activation, mainly in the liver, enhances the oxidation of fatty acids. The activation of PPARδ contributes to improved lipid metabolism and enhanced insulin sensitivity. This synergistic activation of all three PPAR subtypes is believed to provide a more balanced and comprehensive metabolic correction compared to selective PPAR agonists.

cluster_extracellular cluster_intracellular cluster_effects This compound This compound PPARa PPARα This compound->PPARa activates PPARg PPARγ This compound->PPARg activates PPARD PPARδ This compound->PPARD activates RXR RXR PPARa->RXR form heterodimer with PPARg->RXR form heterodimer with PPARD->RXR form heterodimer with PPRE PPRE (on Target Genes) RXR->PPRE binds to FattyAcidOxidation ↑ Fatty Acid Oxidation PPRE->FattyAcidOxidation regulates genes for InsulinSensitivity ↑ Insulin Sensitivity PPRE->InsulinSensitivity regulates genes for GlucoseUptake ↑ Glucose Uptake PPRE->GlucoseUptake regulates genes for BloodGlucose ↓ Blood Glucose FattyAcidOxidation->BloodGlucose InsulinSensitivity->GlucoseUptake GlucoseUptake->BloodGlucose

Caption: Simplified signaling pathway of this compound.

Comparative In Vivo Efficacy

Preclinical studies in diabetic mouse models, such as db/db and KKAy mice, have demonstrated this compound's potent glucose-lowering effects, which are comparable to the selective PPARγ agonist, Rosiglitazone.

Blood Glucose Reduction

In a 14-day study with db/db mice, this compound administered orally at doses of 5, 10, and 20 mg/kg significantly lowered blood glucose levels. A similar effect was observed in KKAy mice over a 12-day treatment period.

Treatment GroupAnimal ModelDurationDose (mg/kg)Final Blood Glucose (mmol/L)% Reduction from Vehicle
Vehicledb/db14 days-~25-
This compounddb/db14 days5~15~40%
This compounddb/db14 days20~10~60%
Rosiglitazonedb/db14 days5~10~60%
VehicleKKAy12 days-~20-
This compoundKKAy12 days5~12.5~37.5%
This compoundKKAy12 days20~10~50%
RosiglitazoneKKAy12 days5~10~50%
Data estimated from graphical representations in He et al., 2012.
Plasma Insulin Levels

This compound treatment also led to a marked decrease in plasma insulin concentrations in db/db mice, indicating an improvement in insulin sensitivity.

Treatment GroupDurationDose (mg/kg)Plasma Insulin (ng/mL)
Vehicle14 days-~12.5
This compound14 days5~5
This compound14 days10~4
This compound14 days20~3
Rosiglitazone14 days5~3.5
Data estimated from graphical representations in He et al., 2012.
Glucose Tolerance

In an oral glucose tolerance test (OGTT) performed on db/db mice after 14 days of treatment, this compound at a dose of 20 mg/kg significantly improved glucose tolerance, demonstrating a more efficient clearance of a glucose challenge from the bloodstream.

Treatment GroupDose (mg/kg)Peak Blood Glucose (mmol/L) at 30 minBlood Glucose (mmol/L) at 120 min
Vehicle-~35~30
This compound20~25~15
Rosiglitazone5~25~15
Data estimated from graphical representations in He et al., 2012.

Experimental Protocols

In Vivo Animal Studies

Animal Models: Male KKAy and db/db mice, aged 8-10 weeks, are commonly used models for type 2 diabetes.

Drug Administration: this compound and comparator drugs (e.g., Rosiglitazone) are typically suspended in water and administered daily via oral gavage for a period of 12 to 14 days. A vehicle control group receives only the suspension medium.

Blood Glucose and Insulin Measurement: Blood samples are collected from the tail vein at specified intervals. Blood glucose levels are measured using a standard glucometer. Plasma insulin concentrations are determined using an appropriate enzyme-linked immunosorbent assay (ELISA) kit.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess how quickly glucose is cleared from the blood.

  • Fasting: Mice are fasted for 4-6 hours with free access to water.

  • Baseline Measurement: A baseline blood glucose measurement is taken from the tail vein (t=0).

  • Glucose Administration: A sterile glucose solution (typically 2 g/kg body weight) is administered via oral gavage.

  • Blood Sampling: Blood glucose levels are measured at multiple time points after the glucose challenge, commonly at 15, 30, 60, and 120 minutes.

cluster_prep cluster_procedure cluster_analysis Fasting Fast Mice (4-6 hours) Baseline Measure Baseline Blood Glucose (t=0) Fasting->Baseline Gavage Oral Gavage with Glucose (2 g/kg) Baseline->Gavage Sampling Measure Blood Glucose at 15, 30, 60, 120 min Gavage->Sampling AUC Calculate Area Under the Curve (AUC) Sampling->AUC

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).

Conclusion

In vivo experimental data robustly supports the glucose-lowering efficacy of this compound. Its performance is comparable to the established PPARγ agonist Rosiglitazone in reducing blood glucose and improving glucose tolerance in diabetic animal models. The pan-agonist nature of this compound, activating all three PPAR subtypes, provides a comprehensive mechanism for improving insulin sensitivity and regulating glucose metabolism. These findings, coupled with detailed experimental protocols, provide a solid foundation for further research and development in the field of antidiabetic therapies.

References

A Comparative Analysis of PPAR Pan-Agonists: A Focus on Chiglitazar

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a critical role in the regulation of glucose and lipid metabolism. As such, they have emerged as promising therapeutic targets for metabolic diseases, including type 2 diabetes and dyslipidemia. PPAR agonists are broadly classified based on their selectivity for the three PPAR isoforms: α, γ, and δ. While selective agonists have been developed, pan-agonists that activate all three isoforms are of growing interest due to their potential for comprehensive metabolic regulation. This guide provides a comparative analysis of prominent PPAR pan-agonists, with a special focus on Chiglitazar, alongside other notable agents such as Lanifibranor, the dual agonist Saroglitazar, and the selective PPARα modulator (SPPARMα) Pemafibrate.

Mechanism of Action: A Multi-faceted Approach to Metabolic Control

This compound and Lanifibranor are distinguished as pan-PPAR agonists, meaning they activate all three PPAR isoforms (α, γ, and δ).[1][2][3][4][5] This broad-spectrum activity allows them to address multiple facets of metabolic dysregulation simultaneously. Activation of PPARα is primarily associated with enhancing fatty acid oxidation and reducing triglyceride levels. PPARγ activation improves insulin sensitivity and glucose uptake in peripheral tissues. PPARδ activation is believed to contribute to improved lipid profiles and increased energy expenditure.

In contrast, Saroglitazar is a dual agonist with a strong affinity for PPARα and a moderate affinity for PPARγ. This dual action targets both lipid abnormalities and insulin resistance. Pemafibrate represents a more targeted approach as a selective PPARα modulator (SPPARMα), focusing primarily on lipid metabolism with high potency and selectivity for the α isoform.

In Vitro Activity: A Quantitative Comparison

The in vitro potency of these agonists is a key determinant of their pharmacological profile. The half-maximal effective concentration (EC50) values from transactivation assays provide a quantitative measure of their activity at each PPAR subtype.

CompoundPPARα EC50PPARγ EC50PPARδ EC50Reference
This compound 1.2 µM0.08 µM1.7 µM
Lanifibranor 4.66 µM572 nM398 nM
Saroglitazar 0.65 pM3 nM-
Pemafibrate 1.40 nM> 5 µM1.39 µM

Clinical Efficacy: Insights from Phase 3 and Pivotal Trials

Clinical trials provide the ultimate assessment of a drug's efficacy and safety in a patient population. The following tables summarize key findings from major clinical trials for each of the compared PPAR agonists.

This compound: CMAP Phase 3 Trial

The CMAP trial was a randomized, double-blind, placebo-controlled Phase 3 study evaluating the efficacy and safety of this compound in patients with type 2 diabetes.

Parameter (at 24 weeks)This compound 32 mgThis compound 48 mgPlaceboReference
Change in HbA1c (%) -0.87 (placebo-adjusted)-1.05 (placebo-adjusted)-
Triglyceride Reduction Significantly improvedSignificantly improved-

A pooled analysis of two Phase 3 trials also demonstrated this compound's efficacy in patients with metabolic syndrome and insulin resistance, showing significant reductions in HbA1c, fasting plasma glucose, and 2-hour postprandial glucose compared to sitagliptin in these subgroups.

Lanifibranor: NATIVE Phase 2b Trial

The NATIVE trial was a randomized, double-blind, placebo-controlled Phase 2b study assessing Lanifibranor in patients with non-alcoholic steatohepatitis (NASH). A Phase 3 trial, NATiV3, is currently ongoing.

Parameter (at 24 weeks)Lanifibranor 800 mgLanifibranor 1200 mgPlaceboReference
NASH Resolution without Worsening of Fibrosis (%) 394922
Fibrosis Improvement (≥1 stage) without Worsening of NASH (%) 344829
Saroglitazar: PRESS V Phase 3 Trial

The PRESS V trial was a multicenter, randomized, double-blind study comparing Saroglitazar to pioglitazone in patients with diabetic dyslipidemia.

Parameter (at 24 weeks)Saroglitazar 2 mgSaroglitazar 4 mgPioglitazone 45 mgReference
Triglyceride Reduction (%) -26.4-45.0-15.5
LDL-C Change (mg/dL) --12.0+3.5
VLDL-C Change (mg/dL) --23.9-8.8
Total Cholesterol Change (mg/dL) --18.5+9.1
Pemafibrate: PROMINENT Trial

The PROMINENT trial was a large-scale cardiovascular outcomes study of Pemafibrate in patients with type 2 diabetes, mild-to-moderate hypertriglyceridemia, and low HDL cholesterol.

Parameter (at 4 months)PemafibratePlaceboReference
Triglyceride Reduction (%) -26.2 (relative difference)-
VLDL-C Reduction (%) -25.8-
Primary Cardiovascular Endpoint (HR; 95% CI) 1.03 (0.91-1.15)-

While Pemafibrate effectively lowered triglycerides, it did not reduce the risk of cardiovascular events in the PROMINENT trial.

Safety and Tolerability

A comparison of the safety profiles of these agents is crucial for their clinical application.

CompoundCommon Adverse EventsNotable Safety FindingsReference
This compound Mild edema, body weight gainLow incidence of adverse events, similar to placebo.
Lanifibranor Diarrhea, nausea, peripheral edema, anemia, weight gainDropout rate for adverse events was low and similar across trial groups.
Saroglitazar Generally well-toleratedNo serious adverse events reported in the PRESS V trial.
Pemafibrate Increased LDL-CIncreased risk of venous thromboembolism and renal adverse events.

Experimental Protocols

In Vitro Transactivation Assay

The in vitro activity of PPAR agonists is typically determined using a cell-based transactivation assay. The general protocol involves:

  • Cell Culture: A suitable cell line (e.g., HEK293T, COS-7) is cultured under standard conditions.

  • Transient Transfection: The cells are transiently transfected with three plasmids:

    • A plasmid expressing a chimeric receptor consisting of the ligand-binding domain (LBD) of the human PPAR isoform (α, γ, or δ) fused to the GAL4 DNA-binding domain (DBD).

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 response element.

    • A control plasmid, such as one expressing Renilla luciferase, for normalization of transfection efficiency.

  • Compound Treatment: The transfected cells are then treated with varying concentrations of the test compound (e.g., this compound) or a reference agonist.

  • Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The activity of the PPAR-responsive luciferase is normalized to the control luciferase activity.

  • Data Analysis: The dose-response curves are plotted, and the EC50 values are calculated to determine the potency of the compound for each PPAR isoform.

Visualizing the Mechanisms

PPAR Signaling Pathway

The following diagram illustrates the general signaling pathway of PPARs. Upon ligand binding, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of gene transcription.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_complex Ligand PPAR Agonist (e.g., this compound) PPAR PPAR (α, γ, or δ) Ligand->PPAR Binds PPAR_RXR_Complex PPAR-RXR Heterodimer RXR RXR PPRE PPRE Target_Genes Target Gene Transcription PPRE->Target_Genes Modulates Metabolic_Effects Regulation of Glucose & Lipid Metabolism Target_Genes->Metabolic_Effects Leads to PPAR_RXR_Complex->PPRE Binds to

Caption: The PPAR signaling pathway initiated by ligand binding.

Experimental Workflow for Comparative Analysis

The diagram below outlines a typical experimental workflow for the comparative analysis of PPAR agonists.

Experimental_Workflow Start Start: Compound Selection In_Vitro In Vitro Assays Start->In_Vitro Transactivation Transactivation Assay (EC50 Determination) In_Vitro->Transactivation Binding Binding Affinity Assay (Kd Determination) In_Vitro->Binding In_Vivo In Vivo Studies (Animal Models) Transactivation->In_Vivo Binding->In_Vivo Efficacy Efficacy Assessment (Glucose, Lipids) In_Vivo->Efficacy Toxicity Toxicity Profiling In_Vivo->Toxicity Clinical Clinical Trials Efficacy->Clinical Toxicity->Clinical Phase1 Phase 1: Safety Clinical->Phase1 Phase2 Phase 2: Efficacy & Dosing Phase1->Phase2 Phase3 Phase 3: Confirmation Phase2->Phase3 End End: Comparative Analysis Phase3->End

References

A Comparative Analysis of the Side Effect Profiles: Chiglitazar Versus Other Thiazolidinediones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolidinediones (TZDs) have long been a therapeutic option for type 2 diabetes, primarily through their action as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), which enhances insulin sensitivity. However, their clinical use has been tempered by a distinct side effect profile, including weight gain, edema, and an increased risk of bone fractures. Chiglitazar, a novel peroxisome proliferator-activated receptor pan-agonist, targeting PPARα, PPARγ, and PPARδ, has emerged as a new generation insulin sensitizer. This guide provides an objective comparison of the side effect profile of this compound against other major thiazolidinediones—Pioglitazone, Rosiglitazone, and Lobeglitazone—supported by available experimental data from clinical trials and mechanistic studies.

Comparative Side Effect Profile: Quantitative Data

The following tables summarize the incidence of key adverse events associated with this compound and other thiazolidinediones based on data from various clinical trials and meta-analyses. It is important to note that direct head-to-head comparisons across all agents are limited, and trial designs and patient populations may vary.

Table 1: Incidence of Edema and Weight Gain

DrugDosageTrial/StudyIncidence of Edema (%)Mean Weight Gain (kg)Citation(s)
This compound 32 mgCMAPLow incidence (mild)2.50 (vs. Placebo)[1][2]
48 mgCMAPLow incidence (mild)2.50 (vs. Placebo)[1][2]
Pioglitazone 15-45 mgVarious3.0 - 7.5 (monotherapy)0.5 - 2.8 (vs. Placebo)[3]
15-45 mgWith Insulin15.3-
Rosiglitazone 4-8 mgVarious3.0 - 7.5 (monotherapy)-
4-8 mgWith Insulin14.7-
Lobeglitazone 0.5 mgPhase III3.60.89 (vs. -0.63 in Placebo)

Table 2: Risk of Bone Fractures

DrugPopulationStudy TypeKey FindingsCitation(s)
This compound T2DMMeta-analysisComparable risk to other TZDs
Pioglitazone T2DMClinical TrialIncreased risk, particularly in women
Rosiglitazone T2DMClinical TrialIncreased risk, particularly in women
Lobeglitazone T2DMReviewPotential concern, similar to other TZDs

Table 3: Cardiovascular Safety Profile

DrugTrial/StudyPrimary EndpointKey FindingsCitation(s)
This compound Meta-analysisHeart FailureNo cases reported in this compound or placebo arms
Pioglitazone PROactiveMacrovascular eventsNo significant difference in primary endpoint vs. placebo. Increased incidence of heart failure.
Rosiglitazone RECORDCV hospitalization or deathRisk of heart failure death or hospitalization was doubled vs. active control.
Lobeglitazone Phase IIISafety AssessmentNo reported increase in major cardiovascular events.

Experimental Protocols for Key Safety Assessments

Assessment of Edema and Fluid Retention:

In clinical trials for thiazolidinediones, the assessment of edema is a critical safety endpoint. The methodology typically involves:

  • Clinical Examination: Regular physical examinations by clinicians to check for pitting edema, typically in the lower extremities. The severity of edema is often graded (e.g., mild, moderate, severe).

  • Patient-Reported Outcomes: Patients are systematically questioned at each study visit about the new onset or worsening of swelling in their feet, ankles, or other parts of the body.

  • Body Weight Measurement: Consistent monitoring of body weight at each visit to detect significant fluid-related weight gain.

  • Adverse Event Reporting: All instances of edema are recorded as adverse events, with details on severity, duration, and any action taken (e.g., dose reduction, diuretic use).

  • Laboratory Monitoring: In some studies, markers of hemodilution, such as a decrease in hematocrit or hemoglobin, are monitored as indirect indicators of plasma volume expansion.

Monitoring of Bone Fractures:

The increased risk of bone fractures with TZD use has led to specific monitoring protocols in clinical trials:

  • Adverse Event Reporting: All fractures are meticulously recorded as adverse events throughout the study duration. Information collected includes the location of the fracture, the circumstances leading to it (e.g., trauma level), and the method of diagnosis.

  • Fracture Classification: Fractures are often classified as "low-energy" or "non-traumatic" to distinguish them from fractures caused by significant trauma.

  • Bone Mineral Density (BMD) Measurement: In some studies, dual-energy X-ray absorptiometry (DXA) scans are performed at baseline and at specified intervals to assess changes in BMD at key sites like the lumbar spine and hip.

  • Adjudication of Fracture Events: An independent, blinded adjudication committee often reviews all reported fracture events to ensure consistent and accurate classification according to the study protocol.

Cardiovascular Event Adjudication:

For large cardiovascular outcome trials like PROactive (Pioglitazone) and RECORD (Rosiglitazone), a rigorous process is in place to adjudicate cardiovascular events:

  • Pre-specified Endpoints: The study protocol pre-defines the specific cardiovascular events that will be adjudicated, such as cardiovascular death, non-fatal myocardial infarction, stroke, and hospitalization for heart failure.

  • Blinded Adjudication Committee: An independent clinical endpoint committee, blinded to the treatment allocation of the patients, reviews all potential cardiovascular events.

  • Source Document Review: The committee reviews all relevant source documents, including hospital records, physician notes, laboratory results, and imaging studies, to determine if a suspected event meets the pre-defined criteria.

  • Standardized Definitions: The adjudication process follows standardized definitions for each cardiovascular event to ensure consistency across all study sites.

Signaling Pathways and Mechanisms of Side Effects

Thiazolidinedione-Induced Edema and Weight Gain

The primary mechanism for edema and fluid-related weight gain with TZDs involves the activation of PPARγ in the renal collecting ducts. This leads to the upregulation of the epithelial sodium channel (ENaC), which increases sodium and water reabsorption.

TZD_Bone_Loss_Pathway cluster_0 Bone Marrow Mesenchymal Stem Cell MSC MSC Adipocyte Adipocyte Differentiation MSC->Adipocyte Osteoblast Osteoblast Differentiation MSC->Osteoblast TZD Thiazolidinediones PPARg_Bone PPARγ Activation TZD->PPARg_Bone PPARg_Bone->Adipocyte Promotes PPARg_Bone->Osteoblast Inhibits Osteoclast Osteoclast Differentiation PPARg_Bone->Osteoclast Promotes BoneFormation Decreased Bone Formation Osteoblast->BoneFormation FractureRisk Increased Fracture Risk BoneFormation->FractureRisk BoneResorption Increased Bone Resorption Osteoclast->BoneResorption BoneResorption->FractureRisk Chiglitazar_Pan_PPAR_Pathway cluster_ppars PPAR Subtypes This compound This compound PPARa PPARα This compound->PPARa Activates PPARg PPARγ This compound->PPARg Activates PPARD PPARδ This compound->PPARD Activates FattyAcidOxidation Fatty Acid Oxidation (Liver, Muscle) PPARa->FattyAcidOxidation InsulinSensitivity Insulin Sensitivity (Adipose, Muscle) PPARg->InsulinSensitivity AdverseEffects Potential for TZD-like Side Effects (Edema, Bone Loss) PPARg->AdverseEffects LipidMetabolism Lipid Metabolism & Energy Expenditure PPARD->LipidMetabolism

References

A Comparative Guide to the Lipid-Lowering Effects of Chiglitazar in Hyperlipidemic Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the lipid-lowering efficacy of Chiglitazar, a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist, with established therapies, the fibrate fenofibrate and the statin atorvastatin, in preclinical hyperlipidemic models. The information is compiled from publicly available experimental data to assist researchers in evaluating its potential in lipid metabolism regulation.

Mechanism of Action: A Tri-Pronged Approach to Lipid and Glucose Homeostasis

This compound distinguishes itself through its unique mechanism as a pan-agonist of PPARs, simultaneously activating the α, γ, and δ isoforms.[1][2][3] This multi-faceted approach allows for a broader impact on metabolic regulation compared to more selective agents.

  • PPARα Activation: Primarily expressed in the liver, skeletal muscle, and heart, PPARα activation by this compound enhances fatty acid oxidation and catabolism.[1] This leads to a significant reduction in triglyceride levels and an improvement in the overall lipid profile.[1]

  • PPARγ Activation: Abundant in adipose tissue, PPARγ activation is crucial for regulating glucose homeostasis and improving insulin sensitivity.

  • PPARδ Activation: Widely expressed in various tissues, PPARδ activation contributes to improved lipid metabolism and enhanced insulin sensitivity.

In contrast, fenofibrate's lipid-lowering effects are mediated predominantly through the activation of PPARα, which increases the expression of lipoprotein lipase, leading to enhanced clearance of triglyceride-rich lipoproteins. Atorvastatin, a statin, functions by competitively inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway, thereby reducing plasma cholesterol levels.

Comparative Efficacy in Hyperlipidemic Animal Models

Data Summary of Lipid-Lowering Effects

The following table summarizes the reported effects of this compound (and the comparable dual-agonist Ragaglitazar), fenofibrate, and atorvastatin on key lipid parameters in high-fat diet-induced hyperlipidemic rat models. It is important to note that these results are compiled from different studies and direct comparison should be made with caution.

Drug ClassCompoundAnimal ModelKey FindingsReference
PPAR Pan-Agonist This compoundMSG Obese Rats- Significantly decreased plasma triglycerides, total cholesterol, and LDL-C. - Lowered triglyceride and total cholesterol content in the liver.
PPARα/γ Dual Agonist RagaglitazarHigh-Fat-Fed Rats- Dose-dependent reduction in triglycerides (up to 74%) and total cholesterol. - Increased HDL-C.
Fibrate (PPARα Agonist) FenofibrateHigh-Fat-Fed Rats- Significant reduction in triglycerides and total cholesterol. - Moderate increase in HDL-C.
Statin (HMG-CoA Reductase Inhibitor) AtorvastatinHigh-Fat-Fed Rats- Potent reduction in total cholesterol and LDL-C. - Moderate reduction in triglycerides.

Experimental Protocols

The following provides a generalized methodology for inducing hyperlipidemia in rat models and assessing the effects of lipid-lowering agents, based on protocols described in the cited literature.

1. Hyperlipidemic Animal Model Induction

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Diet: A high-fat diet is administered for a period of 4 to 8 weeks to induce hyperlipidemia. The diet composition often includes a combination of:

    • Standard chow supplemented with cholesterol (1-2%)

    • Cholic acid (0.5%)

    • Fats such as lard, coconut oil, or vanaspati ghee.

  • Confirmation of Hyperlipidemia: Blood samples are collected at baseline and after the dietary induction period to confirm elevated levels of total cholesterol, triglycerides, and LDL-C.

2. Drug Administration

  • Route of Administration: The test compounds (this compound, fenofibrate, atorvastatin) or vehicle (control) are typically administered orally via gavage.

  • Dosage and Duration: Dosing regimens vary between studies but are generally administered daily for a period of 2 to 4 weeks.

3. Lipid Profile Analysis

  • Sample Collection: At the end of the treatment period, animals are fasted overnight, and blood is collected via cardiac puncture or from the retro-orbital plexus.

  • Biochemical Analysis: Serum or plasma is separated for the measurement of the following lipid parameters using commercially available enzymatic kits:

    • Total Cholesterol (TC)

    • Triglycerides (TG)

    • High-Density Lipoprotein Cholesterol (HDL-C)

    • Low-Density Lipoprotein Cholesterol (LDL-C) (often calculated using the Friedewald formula)

Visualizing the Mechanisms and Workflow

Mechanism of Action of this compound

Chiglitazar_Mechanism cluster_PPARs PPAR Agonism cluster_effects Metabolic Effects This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg PPARd PPARδ This compound->PPARd FattyAcidOx ↑ Fatty Acid Oxidation PPARa->FattyAcidOx InsulinSens ↑ Insulin Sensitivity PPARg->InsulinSens LipidMetabolism ↑ Lipid Metabolism PPARd->LipidMetabolism Triglyceride ↓ Triglycerides FattyAcidOx->Triglyceride GlucoseUptake ↑ Glucose Uptake InsulinSens->GlucoseUptake Lipid_Lowering_Mechanisms cluster_this compound This compound cluster_fenofibrate Fenofibrate cluster_atorvastatin Atorvastatin This compound This compound PPARs PPARα, γ, δ Activation This compound->PPARs Lipid_Glucose_Metabolism Improved Lipid & Glucose Profile PPARs->Lipid_Glucose_Metabolism Broad Metabolic Regulation Fenofibrate Fenofibrate PPARa PPARα Activation Fenofibrate->PPARa Triglyceride_Lowering ↓ Triglycerides PPARa->Triglyceride_Lowering ↑ Lipolysis & TG Clearance Atorvastatin Atorvastatin HMG_CoA HMG-CoA Reductase Inhibition Atorvastatin->HMG_CoA Cholesterol_Lowering ↓ Cholesterol HMG_CoA->Cholesterol_Lowering ↓ Cholesterol Synthesis Experimental_Workflow start Start: Select Animal Model (e.g., Wistar Rats) diet Induce Hyperlipidemia (High-Fat Diet for 4-8 weeks) start->diet randomization Randomize into Treatment Groups (Vehicle, this compound, Comparators) diet->randomization treatment Daily Oral Gavage (2-4 weeks) randomization->treatment sample_collection Fasting and Blood Sample Collection treatment->sample_collection analysis Lipid Profile Analysis (TC, TG, HDL-C, LDL-C) sample_collection->analysis data_analysis Data Analysis and Comparison analysis->data_analysis

References

A Comparative Meta-Analysis of Chiglitazar: Clinical Trial Outcomes and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Chiglitazar, a novel, non-thiazolidinedione (TZD) peroxisome proliferator-activated receptor (PPAR) pan-agonist, has emerged as a new therapeutic option for type 2 diabetes mellitus (T2DM). By activating all three PPAR subtypes (α, γ, and δ), this compound offers a multi-faceted approach to addressing the metabolic dysregulation characteristic of T2DM, including insulin resistance and dyslipidemia.[1][2][3] This guide provides a meta-analysis of key clinical trial outcomes for this compound, comparing its efficacy and safety against placebo, active comparators, and other PPAR agonists.

Mechanism of Action: A Pan-PPAR Agonist

This compound functions as a ligand-activated transcription factor modulator.[4] It binds to and activates PPARα, PPARγ, and PPARδ, which form heterodimers with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences, known as peroxisome proliferator response elements (PPREs), in the regulatory regions of target genes. This action modulates the transcription of genes involved in glucose and lipid metabolism, energy homeostasis, and inflammation.[5]

  • PPARα Activation: Primarily expressed in the liver, heart, and muscle, its activation stimulates fatty acid oxidation and improves lipoprotein metabolism, contributing to lower triglyceride levels.

  • PPARγ Activation: Highly expressed in adipose tissue, its activation is central to improving insulin sensitivity, promoting fatty acid uptake into fat cells, and regulating adipogenesis.

  • PPARδ Activation: Ubiquitously expressed, its activation enhances fatty acid oxidation and energy expenditure.

By simultaneously activating all three subtypes, this compound provides a comprehensive mechanism for improving both glycemic control and lipid profiles.

cluster_cell Cell cluster_nucleus Nucleus cluster_effects Metabolic Outcomes PPAR_RXR PPAR-RXR Heterodimer PPRE PPRE (DNA) PPAR_RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Activates Glucose Improved Glycemic Control TargetGenes->Glucose Leads to Lipid Improved Lipid Profile TargetGenes->Lipid Leads to Insulin Enhanced Insulin Sensitivity TargetGenes->Insulin Leads to This compound This compound This compound->PPAR_RXR Activates

Caption: this compound's PPAR Pan-Agonist Signaling Pathway.

Efficacy of this compound in Phase III Clinical Trials

The efficacy of this compound has been evaluated in several randomized, double-blind, phase III clinical trials. The primary endpoint in these studies was the change in glycosylated hemoglobin (HbA1c) from baseline.

Table 1: Efficacy of this compound vs. Placebo (CMAP Trial)

This trial assessed this compound's superiority over placebo in T2DM patients with inadequate glycemic control from diet and exercise alone.

Endpoint (Change from Baseline at 24 Weeks)This compound 32 mg (n=167)This compound 48 mg (n=166)Placebo (n=202)
HbA1c (%) -0.91%-1.14%-0.49%
Placebo-Adjusted Difference (95% CI)-0.87% (-1.10 to -0.65)-1.05% (-1.29 to -0.81)N/A
Fasting Plasma Glucose (mmol/L) Significant ReductionSignificant ReductionN/A
2-h Postprandial Glucose (mmol/L) Significant ReductionSignificant ReductionN/A
Triglycerides (mmol/L) Significant ReductionSignificant ReductionN/A

Data sourced from the CMAP trial. All comparisons for this compound vs. Placebo were p < 0.0001.

Table 2: Efficacy of this compound vs. Sitagliptin (CMAS Trial)

This trial evaluated the non-inferiority of this compound compared to the DPP-4 inhibitor Sitagliptin in a similar patient population.

Endpoint (Change from Baseline at 24 Weeks)This compound 32 mg (n=245)This compound 48 mg (n=246)Sitagliptin 100 mg (n=248)
HbA1c (%) -1.40%-1.47%-1.39%
Mean Difference vs. Sitagliptin (95% CI)-0.04% (-0.22 to 0.15)-0.08% (-0.27 to 0.10)N/A
Fasting Plasma Glucose Greater ReductionGreater ReductionLess Reduction
2-h Postprandial Glucose Greater ReductionGreater ReductionLess Reduction

Data sourced from the CMAS trial. Both this compound doses were demonstrated to be non-inferior to Sitagliptin. A pooled analysis of the CMAP and CMAS trials also showed that this compound 48 mg was superior to Sitagliptin in reducing HbA1c in patients with metabolic syndrome.

Indirect Comparison with Thiazolidinediones (TZDs)

A meta-analysis was conducted to indirectly compare the efficacy and safety of this compound with traditional PPARγ agonist TZDs (e.g., Pioglitazone, Rosiglitazone).

Table 3: Indirect Meta-Analysis of this compound vs. TZDs
Endpoint (Weighted Mean Difference)Augmented Dose this compound vs. TZD95% Confidence Interval
HbA1c (%) -0.15%-0.27 to -0.04
Triglycerides (mmol/L) -0.17 mmol/L-0.24 to -0.11
HOMA-β (β-cell function) +17.7510.73 to 24.77
HOMA-IR (Insulin Resistance) +0.870.38 to 1.37

Data sourced from an indirect comparison meta-analysis. The augmented dose of this compound showed greater reductions in HbA1c and triglycerides and a more significant improvement in β-cell function (HOMA-β) compared to TZDs. However, TZDs appeared to have a greater effect on reducing insulin resistance (HOMA-IR).

Safety and Tolerability Profile

Across clinical trials, this compound has demonstrated a favorable safety profile.

Table 4: Summary of Safety Outcomes
Adverse EventThis compoundPlacebo / Active Comparator
Overall Adverse Events Frequency similar to control groupsN/A
Edema Low incidence of mild edemaLower or similar incidence
Weight Gain Slight increase reportedLower or similar
Hypoglycemia Risk comparable to TZDsN/A
Bone Fractures Risk comparable to TZDsN/A

The overall frequency of adverse events and study discontinuation due to them were similar between this compound and control groups.

Experimental Protocols

The methodologies for the pivotal Phase III trials provide the foundation for the efficacy and safety data.

CMAP and CMAS Trial Protocols
  • Study Design: Randomized, double-blind, placebo-controlled (CMAP) or active-controlled (CMAS), multicenter Phase III trials.

  • Patient Population: Adults aged 18-70 with T2DM inadequately controlled by diet and exercise for at least 12 weeks, with HbA1c levels between 7.5% and 10.0%.

  • Randomization: Patients were randomly assigned in a 1:1:1 ratio (CMAS) or varied ratios (CMAP) to receive treatment.

  • Intervention: Once-daily oral administration of this compound (32 mg or 48 mg), placebo, or Sitagliptin (100 mg) for 24 weeks.

  • Primary Endpoint: The primary efficacy measure was the change in HbA1c from baseline to week 24.

  • Secondary Endpoints: Included changes in fasting plasma glucose, 2-hour postprandial glucose, insulin sensitivity, and lipid parameters.

screening Patient Screening (T2DM, HbA1c 7.5-10.0%) randomization Randomization screening->randomization arm1 This compound 32 mg randomization->arm1 arm2 This compound 48 mg randomization->arm2 arm3 Control (Placebo or Sitagliptin) randomization->arm3 treatment 24-Week Treatment Period arm1->treatment arm2->treatment arm3->treatment analysis Endpoint Analysis (Primary: ΔHbA1c) treatment->analysis

Caption: Generalized Workflow for this compound Phase III Clinical Trials.
Meta-Analysis Protocol

The indirect comparison followed the Preferred Reporting Items for Systematic Reviews and Meta-analyses (PRISMA) protocol.

  • Data Sources: A systematic literature search was conducted on platforms including PubMed, Medline, Embase, and ClinicalTrials.gov for relevant randomized controlled trials (RCTs).

  • Study Selection: Inclusion criteria required studies to be RCTs in patients with T2DM comparing either this compound or a TZD against a placebo.

  • Data Extraction: Efficacy and safety outcomes were extracted from the selected studies.

  • Analysis: An indirect comparison meta-analysis was performed to evaluate the relative efficacy and safety between this compound and TZDs.

search Systematic Literature Search (PubMed, Embase, etc.) selection Study Selection (Inclusion/Exclusion Criteria) search->selection extraction Data Extraction (Efficacy & Safety Endpoints) selection->extraction analysis Indirect Comparison Meta-Analysis extraction->analysis

Caption: Logical Workflow for the Indirect Comparison Meta-Analysis.

Comparison with Other T2DM Treatment Alternatives

The management of T2DM involves a range of therapeutic classes. Metformin is typically the first-line therapy. When metformin is insufficient, other agents are added.

  • DPP-4 Inhibitors (e.g., Sitagliptin): this compound demonstrated non-inferiority in HbA1c reduction and superior effects on fasting and postprandial glucose.

  • Thiazolidinediones (TZDs): As PPARγ agonists, TZDs share a mechanism related to insulin sensitization. The meta-analysis suggests this compound may offer better glycemic and lipid control with a comparable safety profile.

  • GLP-1 Receptor Agonists & SGLT-2 Inhibitors: These newer classes are often recommended, particularly in patients with established cardiovascular disease, due to their proven cardiovascular benefits. They also offer the advantage of weight loss. This compound's primary advantages lie in its potent insulin-sensitizing and lipid-modifying effects stemming from its pan-PPAR agonism.

Conclusion

The meta-analysis of this compound's clinical trial data indicates that it is an effective and well-tolerated oral antidiabetic agent. As a PPAR pan-agonist, it significantly improves glycemic control and lipid profiles in patients with T2DM. It has demonstrated superiority over placebo and non-inferiority to Sitagliptin in reducing HbA1c. An indirect comparison with TZDs suggests potential advantages in glycemic and lipid control with a comparable safety profile. With its comprehensive mechanism of action, this compound represents a valuable therapeutic option, particularly for patients with T2DM characterized by significant insulin resistance and dyslipidemia.

References

Chiglitazar's Potency in the Pantheon of PPAR Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chiglitazar, a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist, has emerged as a significant therapeutic agent, particularly in the management of type 2 diabetes mellitus.[1][2] Its ability to modulate all three PPAR isoforms—α, γ, and δ—distinguishes it from earlier generations of isoform-selective agonists. This guide provides an objective comparison of this compound's potency against other prominent PPAR agonists, supported by experimental data and detailed methodologies, to aid in research and drug development.

Quantitative Potency Comparison

The potency of a PPAR agonist is primarily determined by its binding affinity (Ki) to the receptor and its functional activity in cellular assays, often expressed as the half-maximal effective concentration (EC50). The following table summarizes the available data for this compound and a selection of other PPAR agonists.

CompoundPPARαPPARγPPARδ
EC50 (µM) Ki (µM) EC50 (µM)
This compound 1.2[3]-0.08[3]
Rosiglitazone >10-0.06
Pioglitazone >10-0.93 - 0.99
Fenofibrate 30->10
WY-14643 1.5->10
GW501516 >10->10
Lanifibranor 1.537-0.206
Seladelpar >1.5->5.0

EC50 values represent the concentration of the agonist that produces 50% of the maximal response in a transactivation assay. Ki values represent the inhibition constant, indicating the binding affinity of the ligand to the receptor. A lower value indicates higher potency/affinity. Data is compiled from various sources and experimental conditions may vary.

Experimental Protocols

The determination of PPAR agonist potency relies on standardized in vitro assays. Below are detailed methodologies for two key experiments: the cell-based transactivation assay and the competitive binding assay.

Cell-Based PPAR Transactivation Assay (Luciferase Reporter Assay)

This assay measures the ability of a compound to activate a PPAR isoform, leading to the expression of a reporter gene (luciferase).

1. Cell Culture and Transfection:

  • Human embryonic kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
  • For transfection, cells are seeded in 24-well plates.
  • A transfection mixture is prepared containing a mammalian expression vector for the full-length human PPAR isoform (α, γ, or δ), a reporter plasmid containing multiple copies of the PPAR response element (PPRE) upstream of a luciferase gene, and a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
  • The plasmids are transfected into the cells using a suitable transfection reagent (e.g., Lipofectamine 2000).

2. Compound Treatment:

  • After 24 hours of transfection, the medium is replaced with fresh DMEM containing the test compounds (e.g., this compound, other PPAR agonists) at various concentrations. A vehicle control (e.g., DMSO) is also included.
  • The cells are incubated with the compounds for an additional 24 hours.

3. Luciferase Activity Measurement:

  • The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).
  • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

4. Data Analysis:

  • The fold activation is calculated as the ratio of normalized luciferase activity in the presence of the compound to that in the presence of the vehicle control.
  • The EC50 values are determined by plotting the fold activation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay quantifies the binding affinity of a compound to a PPAR isoform by measuring its ability to displace a fluorescently labeled ligand.

1. Reagents and Materials:

  • Purified, recombinant human PPAR ligand-binding domain (LBD) for each isoform (α, γ, or δ), often with a tag (e.g., GST or His-tag).
  • A fluorescently labeled PPAR ligand (tracer) that binds to the target PPAR isoform.
  • A terbium- or europium-labeled antibody that specifically binds to the tag on the PPAR-LBD.
  • Test compounds (e.g., this compound, other PPAR agonists) at various concentrations.
  • Assay buffer (e.g., phosphate-buffered saline with 0.01% bovine serum albumin).

2. Assay Procedure:

  • The PPAR-LBD, the fluorescent tracer, and the labeled antibody are incubated together in the assay buffer in a microplate well.
  • The test compound at varying concentrations is then added to the wells. A control with no test compound is included to determine the maximum FRET signal.
  • The plate is incubated at room temperature for a specified period (e.g., 1-4 hours) to allow the binding to reach equilibrium.

3. Signal Detection:

  • The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The reader excites the donor fluorophore (terbium or europium) and measures the emission from both the donor and the acceptor fluorophore (the tracer) after a time delay.

4. Data Analysis:

  • The ratio of the acceptor emission to the donor emission is calculated. A decrease in this ratio indicates displacement of the fluorescent tracer by the test compound.
  • The percentage of inhibition is calculated for each concentration of the test compound.
  • The IC50 value (the concentration of the compound that inhibits 50% of the tracer binding) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent tracer.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein Protein Synthesis Agonist PPAR Agonist (e.g., this compound) PPAR PPAR (α, γ, or δ) Agonist->PPAR Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (PPAR Response Element) Heterodimer->PPRE Binds to Coactivators Coactivators PPRE->Coactivators Recruits TargetGene Target Gene Transcription Coactivators->TargetGene Initiates mRNA mRNA TargetGene->mRNA Protein Protein mRNA->Protein Response Metabolic & Cellular Responses Protein->Response

Caption: The PPAR signaling pathway, illustrating agonist binding, heterodimerization, and target gene transcription.

Experimental_Workflow cluster_transactivation Cell-Based Transactivation Assay cluster_binding Competitive Binding Assay (TR-FRET) T1 Transfect cells with PPA-R, PPRE-Luciferase, & Renilla plasmids T2 Treat cells with This compound or other agonists T1->T2 T3 Lyse cells & measure Luciferase activity T2->T3 T4 Calculate Fold Activation & determine EC50 T3->T4 B1 Incubate PPAR-LBD, fluorescent tracer, & labeled antibody B2 Add this compound or other agonists B1->B2 B3 Measure TR-FRET signal B2->B3 B4 Calculate % Inhibition & determine IC50/Ki B3->B4

Caption: Workflow for determining PPAR agonist potency using transactivation and competitive binding assays.

References

Cross-validation of Chiglitazar's effects in different research laboratories

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Chiglitazar, a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist, has emerged as a promising therapeutic agent for type 2 diabetes mellitus (T2DM) and other metabolic disorders. Developed by Chipscreen Biosciences, it is the first globally approved pan-PPAR agonist.[1] This guide provides a comprehensive cross-validation of this compound's effects based on data from various research laboratories, comparing its performance with other relevant alternatives and detailing the experimental protocols underpinning these findings.

Mechanism of Action: A Multi-Targeted Approach

This compound exerts its therapeutic effects by simultaneously activating three PPAR subtypes: PPARα, PPARγ, and PPARδ.[2][3] This multi-targeted mechanism allows for a broader and more balanced regulation of glucose and lipid metabolism compared to selective PPAR agonists.[2]

  • PPARα Activation: Primarily enhances fatty acid catabolism, leading to reduced triglyceride levels.[2]

  • PPARγ Activation: Promotes adipocyte differentiation and enhances insulin sensitivity in peripheral tissues, thereby improving glucose uptake and utilization.

  • PPARδ Activation: Stimulates fatty acid oxidation and energy expenditure, further contributing to improved lipid metabolism and insulin sensitivity.

This pan-agonist activity is believed to provide a more comprehensive metabolic correction than single-subtype PPAR agonists.

cluster_this compound This compound cluster_PPARs PPAR Subtypes cluster_Effects Metabolic Effects This compound This compound PPARa PPARα This compound->PPARa Activates PPARg PPARγ This compound->PPARg Activates PPARd PPARδ This compound->PPARd Activates Lipid Improved Lipid Profile (↓ Triglycerides) PPARa->Lipid Glucose Improved Glycemic Control (↑ Insulin Sensitivity) PPARg->Glucose PPARd->Lipid Energy Enhanced Energy Expenditure PPARd->Energy

Figure 1: Simplified signaling pathway of this compound as a PPAR pan-agonist.

Comparative Efficacy: In Vitro and In Vivo Studies

Multiple independent studies have corroborated the efficacy of this compound in various models.

In Vitro PPAR Transactivation

Reporter gene assays in human hepatoma (SMMC-7721) and osteosarcoma (U2OS) cell lines have demonstrated this compound's ability to transactivate all three PPAR subtypes. Its activity has been compared with other known PPAR agonists.

CompoundTargetEC50 (µM)Cell LineReference
This compound PPARα1.2CV-1
PPARγ0.08CV-1
PPARδ1.7CV-1
RosiglitazonePPARγ-SMMC-7721, U2OS
PioglitazonePPARγ-SMMC-7721, U2OS
WY14643PPARα-SMMC-7721, U2OS
2-bromohexadecanoic acidPPARδ-SMMC-7721, U2OS

EC50 values for comparator drugs were not consistently reported in the same format across studies.

Animal Model Studies

Studies in monosodium L-glutamate (MSG)-induced obese rats, KKAy mice, and db/db mice have consistently shown this compound's beneficial effects on insulin resistance and dyslipidemia.

ModelTreatmentKey FindingsReference
MSG Obese RatsThis compound (5, 10, 20 mg/kg)Improved insulin and glucose tolerance; decreased plasma insulin, triglycerides, total cholesterol, and NEFA; increased glucose infusion rate.
Rosiglitazone (5 mg/kg)Improved insulin and glucose tolerance.
KKAy and db/db MiceThis compoundComparable blood glucose lowering effect to rosiglitazone without significant body weight or fat pad weight gain.
RosiglitazoneComparable blood glucose lowering effect to this compound.

Clinical Trial Evidence: Multicenter Validation

The efficacy and safety of this compound have been evaluated in several randomized, double-blind, multicenter Phase III clinical trials.

CMAP Study: Comparison with Placebo

The CMAP study demonstrated the superiority of this compound over placebo in improving glycemic control in patients with T2DM inadequately controlled by diet and exercise alone.

Parameter (Change from Baseline at Week 24)This compound 32 mg (n=167)This compound 48 mg (n=166)Placebo (n=202)
HbA1c (%)-0.87 (p < 0.0001 vs placebo)-1.05 (p < 0.0001 vs placebo)-
TriglyceridesSignificantly improvedSignificantly improved-

Data from PubMed summary of the CMAP trial.

CMAS Study: Comparison with Sitagliptin

The CMAS study established the non-inferiority of this compound to sitagliptin in reducing HbA1c levels at 24 weeks.

Parameter (Change from Baseline at Week 24)This compound 32 mg (n=245)This compound 48 mg (n=246)Sitagliptin 100 mg (n=248)
HbA1c (%)-1.40-1.47-1.39
Fasting Plasma GlucoseGreater reduction than sitagliptinGreater reduction than sitagliptin-
2-h Postprandial Plasma GlucoseGreater reduction than sitagliptinGreater reduction than sitagliptin-
Fasting InsulinGreater reduction than sitagliptinGreater reduction than sitagliptin-

Data from the CMAS trial publication.

A pooled analysis of the CMAP and CMAS trials further confirmed these findings, particularly in patients with metabolic syndrome and insulin resistance.

Safety and Tolerability Profile

Across multiple clinical trials, this compound has demonstrated a good overall safety and tolerability profile. The overall frequency of adverse events was similar to that of placebo and sitagliptin. Low incidences of mild edema and slight body weight gain were reported in the this compound groups. Importantly, in a 6-month study in rats, no heart weight increase was observed even at high doses.

Detailed Experimental Protocols

A summary of key experimental methodologies is provided below to facilitate replication and cross-validation.

In Vitro PPAR Transactivation Assay
  • Cell Lines: Human hepatoma SMMC-7721 and human osteosarcoma U2OS cells were used.

  • Method: Reporter gene-based assays were performed to evaluate the transactivation of PPAR subtypes.

  • Comparators: Rosiglitazone, pioglitazone, WY14643, and 2-bromohexadecanoic acid were used as reference compounds.

Animal Studies in MSG Obese Rats
  • Animal Model: Monosodium L-glutamate (MSG) induced obese rats were used as a model of insulin resistance and dyslipidemia.

  • Treatment: this compound (5, 10, 20 mg/kg) or rosiglitazone (5 mg/kg) was administered.

  • Key Assessments: Intraperitoneal glucose tolerance test (IPGTT), insulin tolerance test (ITT), and euglycemic hyperinsulinemic clamp studies were conducted. Gene expression analysis of PPARα and its target genes (CPT1, BIFEZ, ACO, CYP4A10) was performed in the liver.

cluster_Workflow Experimental Workflow: Animal Studies start Animal Model (MSG Obese Rats) treatment Treatment Administration (this compound or Rosiglitazone) start->treatment assessment Efficacy Assessment (IPGTT, ITT, Clamp Studies) treatment->assessment analysis Gene Expression Analysis (Liver Tissue) assessment->analysis end Data Interpretation analysis->end

Figure 2: General experimental workflow for animal studies.

Phase III Clinical Trial Design (CMAP and CMAS)
  • Study Design: Randomized, double-blind, placebo-controlled (CMAP) or active-controlled (CMAS), multicenter trials.

  • Participants: Patients with type 2 diabetes inadequately controlled with diet and exercise.

  • Interventions: this compound (32 mg or 48 mg once daily), placebo, or sitagliptin (100 mg once daily).

  • Primary Endpoint: Change in HbA1c from baseline at week 24.

  • Secondary Endpoints: Changes in fasting plasma glucose, 2-hour postprandial glucose, fasting insulin, and lipid profiles.

Conclusion

The cross-validation of data from multiple research laboratories and large-scale clinical trials consistently supports the efficacy and safety of this compound as a PPAR pan-agonist for the treatment of type 2 diabetes. Its unique mechanism of action, targeting all three PPAR subtypes, translates into robust improvements in both glycemic control and lipid metabolism. The detailed experimental protocols provided herein offer a foundation for further research and comparative studies in the field of metabolic drug discovery.

References

A Comparative Analysis of Chiglitazar and Fibrates on Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of Chiglitazar and fibrates on lipid metabolism, supported by experimental data. Both drug classes are agonists of the peroxisome proliferator-activated receptors (PPARs), nuclear receptors that play a pivotal role in the regulation of lipid and glucose homeostasis. However, their distinct receptor activation profiles lead to differential effects on the lipidome.

Mechanism of Action: A Tale of Two PPAR Agonists

This compound is a novel pan-PPAR agonist, meaning it activates all three PPAR isoforms: α, γ, and δ.[1] This broad-spectrum activity allows for a multi-faceted approach to metabolic regulation. In contrast, fibrates are primarily agonists of PPARα.[2][3] This selective activation has been the cornerstone of their lipid-modifying effects for decades.

The activation of PPARα is crucial for stimulating the transcription of genes involved in fatty acid oxidation, leading to a reduction in triglyceride levels.[1] Both this compound and fibrates leverage this pathway. This compound's additional agonism of PPARγ enhances insulin sensitivity and glucose uptake, while PPARδ activation is involved in fatty acid oxidation and energy expenditure.[1]

Fibrates, through PPARα activation, increase the synthesis of apolipoproteins A-I and A-II, key components of high-density lipoprotein (HDL), and downregulate apolipoprotein C-III, an inhibitor of lipoprotein lipase. This dual action contributes to increased HDL cholesterol and enhanced clearance of triglyceride-rich lipoproteins.

Impact on Lipid Profiles: A Quantitative Comparison

While direct head-to-head clinical trials comparing this compound with a fibrate are not yet available, analysis of placebo-controlled studies for each drug and comparative studies of similar drugs provide valuable insights into their relative efficacy.

A study comparing the dual PPARα/γ agonist Saroglitazar to Fenofibrate in patients with hypertriglyceridemia provides the closest available direct comparison.

ParameterSaroglitazar (4 mg)Fenofibrate (160 mg)
Triglycerides (TG) ▼ 55.3%▼ 41.1%
Total Cholesterol (TC) Similar ImprovementsSimilar Improvements
Non-HDL-C Similar ImprovementsSimilar Improvements
VLDL-C Similar ImprovementsSimilar Improvements
HDL-C Similar ImprovementsSimilar Improvements
Apolipoprotein C-III Similar ImprovementsSimilar Improvements
Table 1: Comparison of Saroglitazar and Fenofibrate on Lipid Parameters at 12 Weeks.

Data from placebo-controlled trials for this compound and Fenofibrate further illustrate their individual effects on lipid profiles.

ParameterThis compound (48 mg) - Placebo-AdjustedFenofibrate (200 mg) - Placebo-Adjusted
Triglycerides (TG) Significant Reduction▼ 22%
LDL-C Significant Reduction▼ 6%
HDL-C Increased▲ 1.2%
Table 2: Placebo-Adjusted Changes in Lipid Profiles from Separate Clinical Trials.

Signaling Pathways and Experimental Workflows

The differential activation of PPAR isoforms by this compound and fibrates leads to distinct downstream signaling cascades affecting lipid metabolism.

cluster_this compound This compound (Pan-PPAR Agonist) cluster_Fibrates Fibrates (PPARα Agonist) cluster_Downstream Downstream Effects on Lipid Metabolism This compound This compound PPAR_alpha_C PPARα This compound->PPAR_alpha_C PPAR_gamma_C PPARγ This compound->PPAR_gamma_C PPAR_delta_C PPARδ This compound->PPAR_delta_C TG_reduction ▼ Triglycerides PPAR_alpha_C->TG_reduction HDL_increase ▲ HDL-C PPAR_alpha_C->HDL_increase FattyAcid_Oxidation ▲ Fatty Acid Oxidation PPAR_alpha_C->FattyAcid_Oxidation Insulin_Sensitivity ▲ Insulin Sensitivity PPAR_gamma_C->Insulin_Sensitivity PPAR_delta_C->FattyAcid_Oxidation Fibrates Fibrates PPAR_alpha_F PPARα Fibrates->PPAR_alpha_F PPAR_alpha_F->TG_reduction PPAR_alpha_F->HDL_increase ApoAI_AII_increase ▲ ApoA-I & ApoA-II PPAR_alpha_F->ApoAI_AII_increase ApoCIII_reduction ▼ ApoC-III PPAR_alpha_F->ApoCIII_reduction PPAR_alpha_F->FattyAcid_Oxidation LDL_reduction ▼ LDL-C ApoAI_AII_increase->HDL_increase ApoCIII_reduction->TG_reduction

Figure 1: Comparative Signaling Pathways of this compound and Fibrates.

A typical experimental workflow for evaluating the efficacy of these compounds in a clinical trial setting is outlined below.

cluster_Screening Patient Recruitment cluster_Trial Randomized Controlled Trial cluster_Followup Data Collection & Analysis Screening Screening of Patients (e.g., T2DM with Dyslipidemia) Inclusion Inclusion Criteria Met (e.g., TG > 2.3 mmol/L) Screening->Inclusion Exclusion Exclusion Criteria Met (e.g., Renal Impairment) Screening->Exclusion Randomization Randomization Group_A Group A: This compound/Saroglitazar Randomization->Group_A Group_B Group B: Fibrate (e.g., Fenofibrate) Randomization->Group_B Placebo Group C: Placebo Randomization->Placebo Treatment Treatment Period (e.g., 12 weeks) Group_A->Treatment Group_B->Treatment Placebo->Treatment Lipid_Profile Lipid Profile Analysis (TG, HDL-C, LDL-C, etc.) Treatment->Lipid_Profile Safety_Assessment Safety Assessment (Adverse Events) Treatment->Safety_Assessment Statistical_Analysis Statistical Analysis Lipid_Profile->Statistical_Analysis Safety_Assessment->Statistical_Analysis

Figure 2: Generalized Experimental Workflow for Clinical Trials.

Experimental Protocols

The methodologies employed in the clinical trials cited in this guide share common elements, ensuring robust and comparable data.

Study Design: The majority of studies are randomized, double-blind, and placebo- or active-controlled trials.

Patient Population: Participants typically include adults with type 2 diabetes mellitus and dyslipidemia, characterized by elevated triglycerides and often low HDL-C. Key inclusion criteria often involve triglyceride levels exceeding a certain threshold (e.g., >2.3 mmol/L) and fasting plasma glucose within a specified range. Exclusion criteria commonly include severe renal or hepatic impairment, and current use of other lipid-lowering therapies that are not part of the study protocol.

Interventions:

  • This compound: Doses of 32 mg and 48 mg administered orally once daily have been evaluated.

  • Fenofibrate: A common dosage is 200 mg of comicronized fenofibrate administered orally once daily. In comparative studies with Saroglitazar, a 160 mg dose was used.

  • Saroglitazar: A dose of 4 mg administered orally once daily was used in the comparative trial with Fenofibrate.

Data Collection and Analysis:

  • Lipid Profile: Fasting blood samples are collected at baseline and at specified intervals throughout the study (e.g., 12 or 24 weeks). Standard enzymatic methods are used to determine the concentrations of total cholesterol, triglycerides, HDL-C, and LDL-C. Apolipoprotein levels are often measured using immunoturbidimetric assays.

  • Safety Assessments: Monitoring of adverse events, clinical laboratory parameters (including liver and kidney function tests), and vital signs is conducted throughout the trial.

  • Statistical Analysis: The primary efficacy endpoints are typically the percent change in lipid parameters from baseline to the end of the treatment period. Statistical significance is determined using appropriate tests, such as ANCOVA, with baseline values as a covariate.

Conclusion

Both this compound and fibrates are effective in modulating lipid metabolism through the activation of PPARs. Fibrates, as established PPARα agonists, have a long history of effectively lowering triglycerides and increasing HDL-C. This compound, with its broader pan-PPAR agonism, not only influences lipid profiles but also offers the additional benefit of improved insulin sensitivity through PPARγ activation.

The comparative data from the Saroglitazar versus Fenofibrate study suggests that dual PPAR agonists may offer a more potent reduction in triglycerides. However, more direct, head-to-head clinical trials are necessary to definitively establish the comparative efficacy and safety of this compound versus fibrates in the management of dyslipidemia. The choice between these agents will likely depend on the specific metabolic profile of the patient, considering both lipid and glycemic parameters.

References

A Comparative Analysis of Chiglitazar and Metformin for Long-Term Efficacy in Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of available clinical data and mechanisms of action for researchers and drug development professionals.

In the landscape of therapeutic options for type 2 diabetes mellitus (T2DM), Metformin has long been the established first-line therapy, lauded for its robust long-term efficacy and safety profile. However, the emergence of novel agents such as Chiglitazar, a peroxisome proliferator-activated receptor (PPAR) pan-agonist, presents a new paradigm in glycemic and metabolic control. This guide provides a comprehensive comparison of the long-term efficacy of this compound and Metformin, drawing upon available clinical trial data and an examination of their distinct molecular mechanisms.

Executive Summary

Direct long-term, head-to-head clinical trials comparing this compound and Metformin are not yet available. This guide, therefore, presents an indirect comparison based on data from separate clinical trials. This compound, a novel PPAR pan-agonist, has demonstrated significant improvements in glycemic control and lipid profiles in phase 3 clinical trials up to 24 weeks. Metformin's long-term efficacy is well-documented through extensive studies like the United Kingdom Prospective Diabetes Study (UKPDS), which has followed patients for over four decades, demonstrating sustained glycemic control and cardiovascular benefits.

Glycemic Control: A Comparative Overview

Available data from the CMAP and CMAS phase 3 trials show that this compound significantly reduces HbA1c levels.[1][2] The UKPDS has extensively documented the long-term impact of Metformin on glycemic control, showing a durable effect over many years.[3]

Table 1: Comparison of HbA1c Reduction

DrugTrialComparatorDurationMean Baseline HbA1c (%)Mean Change from Baseline in HbA1c (%)
This compound (32 mg) CMAPPlacebo24 Weeks~8.5-0.87 (placebo-adjusted)[2]
This compound (48 mg) CMAPPlacebo24 Weeks~8.5-1.05 (placebo-adjusted)[2]
This compound (32 mg) CMASSitagliptin (100 mg)24 Weeks~8.6-1.40
This compound (48 mg) CMASSitagliptin (100 mg)24 Weeks~8.6-1.47
Metformin UKPDS 34Conventional (Diet)Median 10.7 Years~7.1 (Intensive)Median HbA1c 7.4% (Metformin) vs. 8.0% (Conventional)

Impact on Lipid Profile

Both this compound and Metformin have demonstrated beneficial effects on lipid metabolism, which is often dysregulated in patients with T2DM.

Table 2: Effects on Lipid Parameters

ParameterThis compoundMetformin
Triglycerides (TG) Significant reduction observed in clinical trials.A meta-analysis of randomized controlled trials concluded a significant reduction in triglycerides.
Low-Density Lipoprotein Cholesterol (LDL-C) Reductions observed in some studies.A meta-analysis showed a significant decrease in LDL-C.
High-Density Lipoprotein Cholesterol (HDL-C) Increased levels reported.Some studies suggest a slight, though not consistently significant, increase in HDL-C.

Mechanisms of Action: Distinct Signaling Pathways

This compound and Metformin exert their therapeutic effects through fundamentally different molecular pathways, offering distinct approaches to managing T2DM.

This compound: A PPAR Pan-Agonist

This compound functions as a pan-agonist for all three peroxisome proliferator-activated receptor subtypes (PPARα, PPARγ, and PPARδ). This multi-faceted activation leads to a broad range of metabolic improvements. Activation of PPARγ enhances insulin sensitivity in adipose tissue, muscle, and the liver. PPARα activation primarily influences fatty acid oxidation and improves lipid profiles, while PPARδ activation is involved in improving fatty acid metabolism and energy homeostasis.

Chiglitazar_Pathway cluster_PPAR PPAR Activation cluster_Effects Metabolic Effects This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg PPARd PPARδ This compound->PPARd Lipid Improved Lipid Metabolism PPARa->Lipid Glucose Enhanced Glucose Uptake & Sensitivity PPARg->Glucose PPARd->Lipid Energy Increased Energy Expenditure PPARd->Energy

This compound's pan-PPAR agonist signaling pathway.
Metformin: Activation of the AMPK Pathway

Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. Activation of AMPK leads to the inhibition of hepatic gluconeogenesis (glucose production in the liver) and an increase in glucose uptake in peripheral tissues such as muscle. This is achieved through a complex interplay of direct effects on mitochondrial respiratory chain complex I and subsequent changes in the cellular AMP:ATP ratio.

Metformin_Pathway cluster_Mitochondria Mitochondrial Action cluster_AMPK AMPK Activation cluster_Downstream Downstream Effects Metformin Metformin Complex1 Inhibition of Mitochondrial Complex I Metformin->Complex1 AMP_ATP ↑ AMP:ATP Ratio Complex1->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis GlucoseUptake ↑ Peripheral Glucose Uptake AMPK->GlucoseUptake

Metformin's AMPK-mediated signaling pathway.

Experimental Protocols

Detailed methodologies for the key clinical trials are summarized below to provide context for the presented data.

This compound Clinical Trials (CMAP & CMAS)
  • Study Design: The CMAP and CMAS trials were randomized, double-blind, multicenter, phase 3 studies. CMAP was a placebo-controlled trial, while CMAS used sitagliptin as an active comparator.

  • Participants: Both trials enrolled adults with type 2 diabetes who had inadequate glycemic control with diet and exercise alone. Key inclusion criteria included an HbA1c between 7.5% and 10.5% (CMAP) or 7.5% and 10.0% (CMAS).

  • Intervention: In the CMAP trial, patients were randomized to receive this compound (32 mg or 48 mg) or a placebo once daily for 24 weeks, with a subsequent 28-week extension period. In the CMAS trial, patients received this compound (32 mg or 48 mg) or sitagliptin (100 mg) once daily for 24 weeks.

  • Primary Endpoint: The primary efficacy endpoint for both trials was the change in HbA1c from baseline to week 24.

  • Key Secondary Endpoints: These included changes in fasting plasma glucose, 2-hour postprandial glucose, and lipid profiles.

Chiglitazar_Trial_Workflow cluster_Treatment 24-Week Treatment Period Start Patient Screening (T2DM, HbA1c 7.5-10.5%) Randomization Randomization Start->Randomization Chiglitazar32 This compound 32mg Randomization->Chiglitazar32 Chiglitazar48 This compound 48mg Randomization->Chiglitazar48 Comparator Placebo (CMAP) or Sitagliptin 100mg (CMAS) Randomization->Comparator Endpoint Primary Endpoint Assessment (Change in HbA1c at Week 24) Chiglitazar32->Endpoint Chiglitazar48->Endpoint Comparator->Endpoint Extension 52-Week Extension (CMAP) Endpoint->Extension CMAP Only

Experimental workflow for this compound phase 3 trials.
United Kingdom Prospective Diabetes Study (UKPDS) with Metformin

  • Study Design: The UKPDS was a landmark, randomized, multicenter, controlled trial investigating the effects of intensive blood glucose control on the complications of T2DM.

  • Participants: The study enrolled over 5,000 newly diagnosed T2DM patients. A subgroup of overweight patients was specifically randomized to intensive therapy with Metformin.

  • Intervention: Overweight patients were randomized to either a conventional policy (primarily diet) or an intensive blood-glucose control policy with Metformin, aiming for a fasting plasma glucose below 6 mmol/L.

  • Primary Outcome Measures: The primary endpoints were aggregates of any diabetes-related clinical endpoint, diabetes-related death, and all-cause mortality.

  • Long-term Follow-up: A key strength of the UKPDS is its extended post-trial monitoring, which has provided data on the very long-term effects of initial Metformin therapy.

Conclusion and Future Directions

Based on the available evidence, both this compound and Metformin are effective in improving glycemic control and lipid profiles in patients with type 2 diabetes. Metformin's long-term efficacy and cardiovascular benefits are well-established through decades of research. This compound, with its novel pan-PPAR agonist mechanism, shows promise in providing comprehensive metabolic control, though its long-term efficacy and safety profile beyond the initial clinical trials are yet to be fully elucidated.

The absence of direct, long-term comparative trials between this compound and Metformin necessitates that the findings in this guide be interpreted with caution. Future head-to-head studies with extended follow-up periods are crucial to definitively assess the comparative long-term efficacy and safety of these two important therapeutic agents. Such studies will be invaluable in guiding clinical practice and personalizing treatment strategies for individuals with type 2 diabetes.

References

In Vivo Therapeutic Efficacy of Chiglitazar in NASH Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals in the field of non-alcoholic steatohepatitis (NASH).

Executive Summary

Chiglitazar, a novel pan-PPAR (Peroxisome Proliferator-Activated Receptor) agonist, has recently demonstrated promising results in a Phase II clinical trial for the treatment of non-alcoholic steatohepatitis (NASH), showing a significant reduction in liver fat content.[1][2][3][4] As researchers and clinicians evaluate its potential, a critical aspect of its preclinical validation lies in its performance in established in vivo models of NASH. This guide aims to provide a comparative overview of this compound's therapeutic effects against other notable NASH drug candidates.

Important Note on Data Availability: As of late 2025, detailed preclinical data on the in vivo efficacy of this compound specifically in validated animal models of NASH remains largely unavailable in the public domain. The majority of accessible information pertains to its successful Phase II clinical trial (NCT05193916).[1] One preclinical study in monosodium L-glutamate (MSG) obese rats focused on this compound's effects on insulin resistance and dyslipidemia rather than the core histological features of NASH such as steatohepatitis and fibrosis.

Therefore, this guide will proceed by outlining the known mechanism of action of this compound and then presenting a comparative summary of the in vivo preclinical data for three alternative NASH therapies: the dual PPARα/γ agonist Saroglitazar , the thyroid hormone receptor-β (THR-β) agonist Resmetirom , and the farnesoid X receptor (FXR) agonist Obeticholic Acid . This will serve as a benchmark for the type of preclinical evidence required for a comprehensive evaluation of this compound's potential in NASH.

This compound: Mechanism of Action

This compound is a pan-agonist of the peroxisome proliferator-activated receptors (PPARs), targeting all three main subtypes: PPARα, PPARγ, and PPARδ. This multi-faceted approach is believed to address several pathogenic drivers of NASH.

Signaling Pathway of this compound (Pan-PPAR Agonist)

cluster_0 This compound (Pan-PPAR Agonist) cluster_1 PPAR Subtypes cluster_2 Therapeutic Effects in NASH This compound This compound PPARα PPARα This compound->PPARα PPARγ PPARγ This compound->PPARγ PPARδ PPARδ This compound->PPARδ Lipid Metabolism ↑ Lipid Metabolism ↑ PPARα->Lipid Metabolism ↑ Fatty Acid Oxidation Inflammation ↓ Inflammation ↓ PPARα->Inflammation ↓ Insulin Sensitivity ↑ Insulin Sensitivity ↑ PPARγ->Insulin Sensitivity ↑ Adipocyte Differentiation PPARγ->Inflammation ↓ Anti-inflammatory Gene Expression Fibrosis ↓ Fibrosis ↓ PPARγ->Fibrosis ↓ PPARδ->Lipid Metabolism ↑ Fatty Acid Oxidation

Caption: this compound's pan-PPAR agonism targets key metabolic and inflammatory pathways in NASH.

Comparative Analysis of Alternative NASH Therapies in Preclinical Models

The following tables summarize the available in vivo data for Saroglitazar, Resmetirom, and Obeticholic Acid, providing a framework for the future evaluation of this compound.

Table 1: Saroglitazar (Dual PPARα/γ Agonist) - Preclinical In Vivo Data
ParameterAnimal ModelTreatment ProtocolKey FindingsReference(s)
NAFLD Activity Score (NAS) DIAMOND™ Mice4 mg/kg/day for 3 monthsSignificantly reduced NAS compared to pioglitazone and vehicle control.
Steatosis DIAMOND™ Mice4 mg/kg/day for 3 monthsSignificantly reduced steatosis grade.
Inflammation DIAMOND™ Mice4 mg/kg/day for 3 monthsReduced lobular inflammation.
Hepatocyte Ballooning DIAMOND™ Mice4 mg/kg/day for 3 monthsEliminated hepatocyte ballooning.
Fibrosis DIAMOND™ Mice4 mg/kg/day for 3 monthsPrevented progression of fibrosis.
Biomarkers DIAMOND™ Mice4 mg/kg/day for 3 monthsLowered serum ALT, total cholesterol, and triglycerides. Improved HOMA-IR.
Table 2: Resmetirom (THR-β Agonist) - Preclinical In Vivo Data
ParameterAnimal ModelTreatment ProtocolKey FindingsReference(s)
NAFLD Activity Score (NAS) GAN Diet-Induced Obese MiceNot specifiedPromoted ≥2-point significant improvement in NAS.
Steatosis GAN Diet-Induced Obese MiceNot specifiedReduced quantitative histological markers of steatosis.
Inflammation NASH Model MiceNot specifiedReduced inflammation in liver tissues.
Fibrosis GAN Diet-Induced Obese MiceNot specifiedFibrosis stage was unaffected.
Biomarkers GAN Diet-Induced Obese MiceNot specifiedReduced hepatomegaly, plasma ALT, and liver total cholesterol.
Lipid Profile NASH Model MiceNot specifiedEffectively eliminated lipid accumulation and decreased triglyceride levels.
Table 3: Obeticholic Acid (FXR Agonist) - Preclinical In Vivo Data
ParameterAnimal ModelTreatment ProtocolKey FindingsReference(s)
NAFLD Activity Score (NAS) Methionine-Choline-Deficient (MCD) Diet-Induced Mice0.4 mg/day for 24 daysImproved NAFLD activity score.
Steatosis Methionine-Choline-Deficient (MCD) Diet-Induced Mice0.4 mg/day for 24 daysImproved hepatic steatosis.
Inflammation Methionine-Choline-Deficient (MCD) Diet-Induced Mice0.4 mg/day for 24 daysImproved hepatic inflammation by inhibiting NLRP3 inflammasome activation.
Fibrosis Melanocortin 4 receptor-deficient (MC4R-KO) mice on a Western dietNot specifiedEffectively prevented chronic inflammation and liver fibrosis.
Biomarkers Methionine-Choline-Deficient (MCD) Diet-Induced Mice0.4 mg/day for 24 daysDecreased blood levels of ALT, AST, LDL, cholesterol, and triglycerides.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative experimental protocols for the induction of NASH in animal models, similar to those used for the evaluation of the comparator drugs.

Diet-Induced NASH Model (e.g., DIAMOND™ Mice)

This model utilizes a "Western" diet, high in fat and sugar, to induce metabolic syndrome and the full spectrum of NASH pathology, including steatosis, inflammation, ballooning, and fibrosis.

Start Start 8-week-old Mice 8-week-old Mice Start->8-week-old Mice Western Diet + Sugar Water Western Diet + Sugar Water 8-week-old Mice->Western Diet + Sugar Water 12 weeks Treatment Initiation Treatment Initiation Western Diet + Sugar Water->Treatment Initiation Drug Administration Drug Administration Treatment Initiation->Drug Administration Daily Oral Gavage (e.g., 12 weeks) Vehicle Control Vehicle Control Treatment Initiation->Vehicle Control Daily Oral Gavage (e.g., 12 weeks) Endpoint Analysis Endpoint Analysis Drug Administration->Endpoint Analysis Vehicle Control->Endpoint Analysis

Caption: Workflow for a diet-induced animal model of NASH.

Methionine-Choline-Deficient (MCD) Diet Model

The MCD diet is a widely used model that rapidly induces severe steatohepatitis and fibrosis, although it is not associated with obesity and insulin resistance.

Start Start C57BL/6 Mice C57BL/6 Mice Start->C57BL/6 Mice MCD Diet MCD Diet C57BL/6 Mice->MCD Diet 6 weeks Treatment Initiation Treatment Initiation MCD Diet->Treatment Initiation Drug Administration Drug Administration Treatment Initiation->Drug Administration Daily Administration (e.g., 24 days) Vehicle Control Vehicle Control Treatment Initiation->Vehicle Control Daily Administration (e.g., 24 days) Endpoint Analysis Endpoint Analysis Drug Administration->Endpoint Analysis Vehicle Control->Endpoint Analysis

Caption: Workflow for a methionine-choline-deficient diet NASH model.

Conclusion and Future Directions

This compound's successful Phase II clinical trial marks a significant advancement in the quest for an effective NASH therapy. Its pan-PPAR agonism presents a compelling, multi-targeted approach to addressing the complex pathophysiology of the disease. However, for a comprehensive preclinical assessment and to fully understand its therapeutic potential in comparison to other agents, the public dissemination of its efficacy data in validated in vivo NASH models is essential.

Future publications and conference presentations are anticipated to shed light on this compound's performance in animal models, particularly concerning its effects on the histological hallmarks of NASH: steatosis, inflammation, and fibrosis. Such data will be critical for researchers and drug developers to contextualize its clinical findings and to design future studies, including potential combination therapies. As the landscape of NASH therapeutics continues to evolve, a robust and transparent preclinical evidence base will be paramount for guiding the development of the most promising candidates.

References

Safety Operating Guide

Navigating the Disposal of Chiglitazar: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for Chiglitazar necessitates adherence to general best practices for pharmaceutical and chemical waste disposal. The following procedures are based on established guidelines for ensuring laboratory safety and regulatory compliance.

For researchers and scientists handling this compound, a novel PPAR pan-agonist, the proper disposal of unused product and associated waste is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound detailing its disposal is not publicly available, established protocols for the disposal of pharmaceutical and laboratory chemical waste provide a clear framework for its safe management.

The foundational principle of chemical waste management is to prevent the release of hazardous substances into the environment. This involves careful segregation of waste streams, proper containerization, and disposal through licensed hazardous waste contractors.

Standard Operating Procedure for this compound Waste Disposal

The following step-by-step guide outlines the recommended procedure for the disposal of this compound and materials contaminated with it. This protocol is designed to be a comprehensive resource for laboratory personnel.

Step 1: Waste Identification and Characterization

Before beginning any experiment, it is crucial to plan for the waste that will be generated. All waste streams containing this compound must be treated as hazardous chemical waste. This includes:

  • Unused or expired this compound powder.

  • Solutions containing this compound.

  • Contaminated lab supplies, such as pipette tips, gloves, and weighing boats.

  • Empty this compound containers.

Step 2: Waste Segregation

Proper segregation is essential to prevent dangerous chemical reactions.[1][2] this compound waste should be collected in a dedicated container and not mixed with other types of chemical waste, particularly incompatible substances.[1][2]

Step 3: Personal Protective Equipment (PPE)

When handling this compound waste, laboratory personnel should wear appropriate PPE, including:

  • Lab coat

  • Safety glasses or goggles

  • Chemical-resistant gloves[1]

Step 4: Container Selection and Labeling

Choose a waste container that is compatible with the chemical properties of this compound and any solvents used. The container must be in good condition, with a secure, leak-proof lid.

All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

Step 5: Waste Accumulation and Storage

Waste containers should be kept closed except when adding waste. Store the containers in a designated and well-ventilated satellite accumulation area within the laboratory. It is important to use secondary containment, such as a tray, to capture any potential leaks.

Step 6: Disposal Request and Pickup

Once the waste container is nearly full (typically around 80% capacity), a request for pickup should be submitted to the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not dispose of this compound waste down the drain or in the regular trash.

Quantitative Data on Laboratory Waste Disposal

While specific quantitative data for this compound is unavailable, the following table summarizes common categories of laboratory chemical waste and their standard disposal routes.

Waste CategoryExamplesTypical Disposal Route
Halogenated Solvents Dichloromethane, ChloroformCollection in a labeled, compatible container for EHS pickup and subsequent incineration.
Non-Halogenated Solvents Acetone, Ethanol, HexanesCollection in a labeled, compatible container for EHS pickup; may be recycled or used as fuel.
Aqueous Waste (Hazardous) Solutions containing heavy metals, acids, or basesNeutralization if safe, followed by collection in a labeled, compatible container for EHS pickup.
Solid Chemical Waste Contaminated lab supplies, unused chemicalsCollection in a labeled, compatible container for EHS pickup and incineration or landfilling at a hazardous waste facility.

Experimental Protocols

As no specific experimental protocols involving this compound were found in the initial search, a generalized workflow for handling and disposing of a research chemical is provided below. This workflow is applicable to experiments involving this compound.

Workflow for Handling and Disposal of a Research Chemical

  • Pre-Experiment Planning:

    • Review all available safety information for the chemical.

    • Prepare a detailed experimental protocol that includes a waste disposal plan.

    • Ensure all necessary PPE is available.

  • Experiment Execution:

    • Handle the chemical in a well-ventilated area, such as a fume hood.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Segregate all waste as it is generated.

  • Post-Experiment Cleanup and Disposal:

    • Decontaminate all work surfaces.

    • Properly label and store all waste containers.

    • Submit a waste pickup request in a timely manner.

Visualizing the Disposal Process

The following diagrams illustrate the logical relationships and workflow for the proper disposal of this compound waste in a laboratory setting.

This compound Waste Disposal Workflow start Start: this compound Waste Generated identify Step 1: Identify & Characterize Waste (Solid, Liquid, Contaminated Materials) start->identify segregate Step 2: Segregate Waste (Dedicated this compound Waste Container) identify->segregate ppe Step 3: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) segregate->ppe container Step 4: Select & Label Container ('Hazardous Waste', 'this compound') ppe->container store Step 5: Store in Satellite Accumulation Area (Secondary Containment, Closed Lid) container->store request Step 6: Request Waste Pickup (Contact EHS or Licensed Contractor) store->request end End: Proper Disposal by Authorized Personnel request->end

Caption: Workflow for the proper disposal of this compound waste.

Decision Tree for this compound Waste waste This compound Waste is_liquid Is the waste liquid? waste->is_liquid liquid_container Collect in a labeled, leak-proof liquid waste container. is_liquid->liquid_container Yes is_solid Is the waste solid? is_liquid->is_solid No to_ehs Store for EHS pickup. liquid_container->to_ehs solid_container Collect in a labeled, puncture-resistant solid waste container. is_solid->solid_container Yes is_sharp Is it a contaminated sharp? is_solid->is_sharp No solid_container->to_ehs sharps_container Dispose of in a designated sharps container. is_sharp->sharps_container Yes is_sharp->to_ehs No sharps_container->to_ehs

Caption: Decision tree for segregating different forms of this compound waste.

References

Personal protective equipment for handling Chiglitazar

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Chiglitazar

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling potent pharmaceutical compounds. Note that a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available; therefore, this guidance is supplemented with information from similar compounds and general laboratory safety protocols.

Physicochemical and Safety Data

Limited public information is available regarding the specific quantitative safety and physicochemical properties of this compound. The following table summarizes available data and notes where information is currently unavailable. Researchers should handle this compound as a potent compound with unknown toxicity and adhere to stringent safety protocols.

PropertyDataSource
Molecular Formula C₃₆H₂₉FN₂O₄PubChem[1]
Molecular Weight 588.6 g/mol PubChem[1]
CAS Number 743438-45-1PubChem[1]
Occupational Exposure Limit (OEL) Not Established-
LD50 (Lethal Dose, 50%) Not Available-
First Aid Measures See detailed protocols below. Based on general handling of similar compounds.General[2][3]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the specific PPE required for the procedures being performed. The following table outlines the recommended PPE for handling this compound powder and solutions.

PPE CategorySpecificationRationale
Hand Protection Nitrile or latex gloves. Double-gloving is recommended when handling the pure compound. Gloves must be inspected before use and changed frequently.Prevents skin contact and absorption.
Eye Protection Tightly fitting safety goggles with side-shields. A face shield may be required for splash hazards.Protects eyes from dust particles and splashes.
Body Protection A lab coat is mandatory. For larger quantities or when generating dust, a disposable gown or coveralls should be worn over laboratory clothing.Prevents contamination of personal clothing.
Respiratory Protection For handling small quantities in a well-ventilated area, respiratory protection may not be required. If dust can be generated, a NIOSH-approved N95 or higher-rated respirator is recommended. For procedures with a high potential for aerosolization, a powered air-purifying respirator (PAPR) should be considered.Prevents inhalation of the compound. The use of respiratory protection should be determined by a risk assessment.

Handling and Disposal Procedures

Adherence to proper handling and disposal protocols is critical to ensure personnel safety and prevent environmental contamination.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Experimental Workflow for this compound Handling cluster_prep Preparation cluster_handling Compound Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Weigh Compound in Ventilated Enclosure B->C D Prepare Solution in Fume Hood C->D E Decontaminate Work Surfaces D->E F Doff PPE Correctly E->F G Segregate Solid and Liquid Waste F->G H Dispose of Waste in Labeled Containers G->H

Caption: Workflow for safe handling of this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, gowns), weighing papers, and other solid materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not dispose of this compound solutions down the drain.

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Emergency Response Logic

The following diagram outlines the logical steps to take in an emergency situation.

This compound Emergency Response cluster_actions This compound Emergency Response cluster_responses This compound Emergency Response A Exposure Event Occurs B Skin Contact A->B Type? C Eye Contact A->C Type? D Inhalation A->D Type? E Ingestion A->E Type? F Wash with soap and water for 15 min. B->F G Rinse with water for 15 min. C->G H Move to fresh air. D->H I Rinse mouth. Do not induce vomiting. E->I J Seek Immediate Medical Attention F->J G->J H->J I->J

Caption: Logic for responding to this compound exposure.

First Aid Measures

The following first aid measures are based on protocols for similar chemical compounds:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

This guide is intended to provide essential safety information. Always consult your institution's safety protocols and a qualified safety professional before handling any new chemical compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。